Capeserod hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFXZHLRNQJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430955 | |
| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191023-43-5 | |
| Record name | Capeserod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPESEROD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Capeserod Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod (B1243232) hydrochloride, formerly known as SL65.0155, is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist currently under investigation for gastrointestinal (GI) indications. Originally developed by Sanofi for neurological disorders, it is now being repurposed by Entero Therapeutics. This technical guide provides an in-depth overview of the core mechanism of action of capeserod, detailing its molecular interactions, downstream signaling pathways, and the experimental basis for its pharmacological characterization. While the primary mechanism is well-established as 5-HT4 receptor partial agonism, this document also addresses the unconfirmed hypothesis of a dual-action mechanism involving 5-HT2B receptor antagonism, drawing comparisons with other molecules in its class.
Core Mechanism of Action: Selective 5-HT4 Receptor Partial Agonism
The principal mechanism of action of capeserod hydrochloride is its activity as a partial agonist at the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.
Molecular Binding and Affinity
Capeserod exhibits a high affinity for the human 5-HT4 receptor. Preclinical studies have demonstrated a potent interaction with this target.
Table 1: Binding Affinity of Capeserod for the Human 5-HT4 Receptor
| Compound | Receptor | Ligand | Ki (nM) | Source |
| Capeserod (SL65.0155) | Human 5-HT4 | Not Specified | 0.6 | [1] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Receptor Selectivity
Capeserod is highly selective for the 5-HT4 receptor. Early preclinical data indicated a selectivity of over 100-fold for the 5-HT4 receptor compared to other receptors tested.[1] However, a comprehensive selectivity profile with specific binding affinities for a wide range of other receptors, including other serotonin receptor subtypes, is not publicly available.
Functional Activity as a Partial Agonist
As a partial agonist, capeserod binds to the 5-HT4 receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This has been demonstrated in functional assays measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the 5-HT4 receptor signaling cascade.
Table 2: Functional Activity of Capeserod at Human 5-HT4 Receptor Splice Variants
| Compound | Cell Line | 5-HT4 Splice Variant | Assay | Emax (% of Serotonin) | Source |
| Capeserod (SL65.0155) | CHO | 5-HT4(b) | cAMP Production | 40-50% | [1] |
| Capeserod (SL65.0155) | CHO | 5-HT4(e) | cAMP Production | 40-50% | [1] |
CHO: Chinese Hamster Ovary cells. Emax: Maximum effect. The EC50 value for cAMP stimulation by capeserod is not publicly available.
Interestingly, in a rat esophagus preparation, capeserod acted as a 5-HT4 antagonist with a pKb of 8.81.[1] This suggests that the functional activity of capeserod may be tissue- or species-dependent.
Intracellular Signaling Pathway
Activation of the 5-HT4 receptor by capeserod initiates a well-defined intracellular signaling cascade, primarily through the Gs-protein pathway. In enteric neurons, this pathway is crucial for modulating neuronal excitability and promoting gastrointestinal motility.[2][3][4][5][6]
The Gs/cAMP/PKA Pathway
-
Receptor Activation: Capeserod binds to and stabilizes an active conformation of the 5-HT4 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs-protein.
-
Adenylyl Cyclase Activation: The activated Gsα-subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.
-
PKA Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various intracellular proteins, including ion channels and transcription factors. A key target is the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which is involved in neuronal survival and plasticity. Studies in rats have shown that administration of capeserod (SL65.0155) leads to an enhancement of hippocampal p-CREB and BDNF levels.
The Unconfirmed Dual-Action Hypothesis: 5-HT2B Receptor Antagonism
Some 5-HT4 receptor agonists, such as tegaserod (B130379), have been shown to also possess antagonist activity at the 5-HT2B receptor.[7][8][9] This dual mechanism is hypothesized to contribute to their overall therapeutic effect in GI disorders. However, there is currently no publicly available data to confirm or refute a similar 5-HT2B antagonist activity for this compound. This remains an area for potential further investigation.
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize the mechanism of action of 5-HT4 receptor agonists like capeserod. The specific details of the protocols used in the original studies by Sanofi may have varied.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Incubation: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific radioligand for the 5-HT4 receptor (e.g., [3H]-GR113808) and varying concentrations of the unlabeled test compound (capeserod).[10][11]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (Representative Protocol)
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its functional activity (agonist or antagonist) and potency (EC50).
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of capeserod are added to the cells. A full agonist (e.g., serotonin) is used as a positive control.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[12][13][14]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of capeserod. The EC50 (the concentration of capeserod that produces 50% of its maximal effect) and the Emax (the maximum effect relative to the full agonist) are calculated.
Conclusion
The core mechanism of action of this compound is well-defined as a high-affinity, selective partial agonist of the 5-HT4 receptor. Its activation of the Gs/cAMP/PKA signaling pathway is the primary driver of its pharmacological effects. While the potential for a dual-action mechanism involving 5-HT2B antagonism exists based on analogues, this has not been substantiated for capeserod with publicly available data. The established mechanism provides a strong rationale for its development in gastrointestinal disorders characterized by impaired motility. Further research will be valuable to fully elucidate its complete receptor selectivity profile and confirm its functional activity across various human tissues.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]
- 4. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice | Journal of Neuroscience [jneurosci.org]
- 7. The 5-HT2B antagonist and 5-HT4 agonist activities of tegaserod in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Capeserod Hydrochloride
Disclaimer: Detailed, publicly available protocols for the synthesis and specific characterization data for capeserod (B1243232) hydrochloride are limited. This guide presents a plausible, hypothetical synthesis pathway and a standard characterization workflow based on established principles of organic chemistry and analytical techniques commonly used for similar pharmaceutical compounds.
Introduction
Capeserod hydrochloride is a potent and selective partial agonist of the 5-HT₄ receptor.[1] The activation of 5-HT₄ receptors, which are G-protein coupled receptors, leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production.[2][3] This mechanism of action has been investigated for its potential therapeutic benefits in various conditions, including gastrointestinal disorders and central nervous system conditions like depression and cognitive impairment.[3][4] This technical guide provides a comprehensive overview of a proposed synthesis route and a detailed characterization protocol for this compound, intended for researchers, scientists, and professionals in drug development.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxin-5-yl)-1,3,4-oxadiazol-2(3H)-one and 1-phenethylpiperidine-4-carbaldehyde, followed by their coupling and subsequent conversion to the hydrochloride salt.
Synthesis of Key Intermediates
A plausible synthetic approach for the core heterocyclic structures is outlined below, drawing from general methodologies for the synthesis of 2,3-dihydrobenzo[b][2][5]dioxine and 1,3,4-oxadiazol-2(3H)-one derivatives.[6][7][8]
Table 1: Proposed Synthetic Protocol for Key Intermediates
| Step | Reaction | Reagents and Conditions |
| 1a | Synthesis of 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carbohydrazide | Starting Material: 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylic acid. Reagents: Thionyl chloride, followed by hydrazine (B178648) hydrate. Solvent: Anhydrous tetrahydrofuran (B95107) (THF). Temperature: 0 °C to reflux. |
| 1b | Cyclization to form the oxadiazolone ring | Starting Material: 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carbohydrazide. Reagents: Triphosgene or carbonyldiimidazole (CDI). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Base: Triethylamine or pyridine. Temperature: 0 °C to room temperature. |
| 2a | Synthesis of 1-phenethylpiperidin-4-one | Starting Material: 4-piperidone. Reagents: Phenethyl bromide. Base: Potassium carbonate. Solvent: Acetonitrile. Temperature: Reflux. |
| 2b | N-alkylation of 4-hydroxypiperidine | Starting Material: 4-hydroxypiperidine. Reagents: Phenethyl bromide. Base: Potassium carbonate. Solvent: Acetonitrile. Temperature: Reflux. |
| 2c | Oxidation to 1-phenethylpiperidin-4-one | Starting Material: 1-phenethylpiperidin-4-ol. Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Solvent: Dichloromethane (DCM). Temperature: Room temperature. |
Final Assembly and Salt Formation
The final steps would involve the coupling of the two key intermediates and the subsequent formation of the hydrochloride salt.
Table 2: Proposed Protocol for Final Synthesis and Salt Formation
| Step | Reaction | Reagents and Conditions |
| 3 | Reductive amination | Starting Materials: 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxin-5-yl)-1,3,4-oxadiazol-2(3H)-one and 1-phenethylpiperidin-4-one. Reagents: Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). Acid catalyst: Acetic acid. Temperature: Room temperature. |
| 4 | Hydrochloride salt formation | Starting Material: Capeserod free base. Reagent: Hydrochloric acid (in a suitable solvent like isopropanol (B130326) or ether). Solvent: Isopropanol or a mixture of methanol (B129727) and ethyl acetate. Temperature: 0 °C to room temperature. |
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are proposed.
Table 3: Analytical Methods for the Characterization of this compound
| Technique | Parameter | Expected Result |
| Melting Point | Melting Temperature | A sharp and defined melting point is expected for a pure crystalline solid. |
| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Integration | Signals corresponding to aromatic protons, piperidine (B6355638) ring protons, phenethyl group protons, and the dihydrobenzodioxine moiety are expected in their characteristic regions. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, piperidine, phenethyl group, oxadiazolone, and dihydrobenzodioxine systems. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (oxadiazolone), C-O-C stretching (ether), C-Cl stretching, and aromatic C-H stretching. |
| Mass Spectrometry (MS) | m/z | The molecular ion peak corresponding to the free base [M+H]⁺ is expected. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| Elemental Analysis | %C, %H, %N, %Cl | The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₃H₂₆Cl₂N₄O₄. |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | A single major peak indicating high purity (typically >98%). |
Visualizing the Workflow and Signaling Pathway
To better illustrate the proposed processes, the following diagrams have been generated using the DOT language.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for the characterization of this compound.
Caption: Simplified signaling pathway of capeserod via the 5-HT₄ receptor.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 5. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Capeserod Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod hydrochloride (formerly known as SL65.0155) is a potent and selective serotonin (B10506) 5-HT₄ receptor partial agonist. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it has since been repurposed for the treatment of gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic and safety data. The information is presented to support further research and development of this compound.
Introduction
This compound is a benzodioxanoxadiazolone derivative that acts as a selective partial agonist at the 5-HT₄ receptor.[1] The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the body, including the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation is known to modulate neurotransmitter release and enhance cognitive function, as well as regulate GI motility.[2]
Initially developed by Sanofi, Capeserod underwent Phase I and Phase II clinical trials for memory deficits and dementia.[2] While demonstrating a favorable safety profile in over 600 patients, its development for neurological indications was discontinued.[2][3] Recently, First Wave BioPharma has licensed Capeserod for repurposing in GI indications, citing its unique mechanism of action as potentially beneficial for several underserved GI conditions.[3]
Mechanism of Action
Capeserod's primary mechanism of action is the partial agonism of the 5-HT₄ receptor. This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]
Signaling Pathway
The binding of Capeserod to the 5-HT₄ receptor leads to a conformational change in the receptor, facilitating its coupling to the Gαs subunit of the G-protein complex. This activation of Gαs stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity, survival, and function, such as brain-derived neurotrophic factor (BDNF), vascular endothelial growth factor (VEGF), and the anti-apoptotic protein Bcl-2.
References
Capeserod Hydrochloride: A Technical Guide to its 5-HT4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Capeserod hydrochloride for the serotonin (B10506) 5-HT4 receptor. Capeserod, also known as SL65.0155, is a selective partial agonist at the 5-HT4 receptor and has been investigated for its potential in treating cognitive deficits and gastrointestinal disorders.[1][2] This document compiles quantitative binding data, details relevant experimental methodologies, and illustrates key signaling pathways to serve as a comprehensive resource for the scientific community.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the 5-HT4 receptor. The available data from in vitro studies are summarized in the table below, providing a clear comparison of its binding and functional potencies.
| Parameter | Value | Receptor Subtype(s) | Notes |
| Ki (inhibition constant) | 0.6 nM | 5-HT4(e) | Represents the concentration of Capeserod required to occupy 50% of the 5-HT4(e) receptors in a competition binding assay.[3][4] |
| IC50 (half maximal inhibitory concentration) | 244 nM | 5-HT4(b) | Concentration of Capeserod that elicits a half-maximal response in stimulating cAMP production in cells expressing the 5-HT4(b) splice variant.[3] |
| IC50 (half maximal inhibitory concentration) | 29 nM | 5-HT4(e) | Concentration of Capeserod that elicits a half-maximal response in stimulating cAMP production in cells expressing the 5-HT4(e) splice variant.[3] |
| Intrinsic Activity (IA) | 40-50% | Not specified | Relative to the full agonist, serotonin. This indicates that Capeserod is a partial agonist.[4] |
Experimental Protocols
The determination of the binding affinity of Capeserod for the 5-HT4 receptor typically involves radioligand binding assays. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a composite based on established methods for characterizing 5-HT4 receptor ligands.[5][6][7]
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT4 receptor (e.g., guinea-pig striatum or transfected cell lines like COS-7 or CHO-K1) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5][6][7]
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford or BCA assay.[7]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6]
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound).[5][7]
-
Total binding is determined in the absence of the unlabeled compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist to saturate the receptors.[7]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[6]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of Capeserod.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of Capeserod, the following diagrams have been generated using the DOT language.
References
- 1. bioflorida.com [bioflorida.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Capeserod - Wikipedia [en.wikipedia.org]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Developmental History of Capeserod Hydrochloride: A Technical Guide
Boca Raton, FL – Capeserod (hydrochloride), a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist, has recently garnered renewed interest within the pharmaceutical industry. Originally developed by Sanofi-Synthelabo in the early 2000s for neurological disorders, this molecule is now being repurposed for gastrointestinal (GI) indications. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of Capeserod hydrochloride for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Capeserod, identified by the developmental code SL65.0155, was first synthesized by researchers at Sanofi-Synthelabo Recherche in Bagneux, France.[1] The compound, chemically named 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one monohydrochloride, is a novel benzodioxanoxadiazolone derivative.[1] While the specific initial patent detailing the synthesis has not been publicly identified, the key preclinical research was published in 2002.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C23H25ClN4O4 · HCl |
| Molecular Weight | 493.39 g/mol |
| IUPAC Name | 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one hydrochloride |
| CAS Number | 191023-43-5 |
| Appearance | Amorphous powder |
Mechanism of Action: 5-HT4 Receptor Partial Agonism
Capeserod functions as a selective partial agonist at the 5-HT4 receptor.[1] These receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist like Capeserod initiates a signaling cascade that has implications for both central nervous system and gastrointestinal function.
Signaling Pathway
The binding of Capeserod to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation. This pathway was the rationale for its initial investigation in Alzheimer's disease.
In the gastrointestinal tract, 5-HT4 receptors are found on enteric neurons, and their activation promotes the release of acetylcholine. This cholinergic stimulation enhances gastrointestinal motility, including gastric emptying and intestinal peristalsis, and can decrease esophageal reflux.[2] This mechanism underpins the rationale for its current development in GI disorders.
Preclinical Development
Extensive preclinical studies were conducted by Sanofi-Synthelabo to characterize the pharmacological profile of Capeserod. These studies established its high affinity and selectivity for the 5-HT4 receptor and demonstrated its efficacy in animal models of cognitive impairment.
In Vitro Pharmacology
The in vitro profile of Capeserod was characterized in cell lines expressing human 5-HT4 receptor splice variants.
| Parameter | Value | Cell Line/Assay |
| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 receptors |
| Functional Activity | Partial Agonist | Cells expressing 5-HT4(b) and 5-HT4(e) splice variants |
| Maximal Effect (cAMP) | 40-50% of Serotonin | cAMP production assay |
| Selectivity | >100-fold | Against a panel of other receptors |
Table 1: In Vitro Pharmacological Profile of Capeserod.[1]
In Vivo Efficacy in Animal Models
Capeserod's potential as a cognitive enhancer was evaluated in several rodent models of learning and memory.
| Animal Model | Test | Dosing | Key Findings |
| Rats | Object Recognition Task | 0.001-0.1 mg/kg (i.p. or p.o.) | Improved retention at 24 hours. Effect antagonized by a 5-HT4 antagonist. |
| Aged Rats | Linear Maze Task | 0.01 and 0.1 mg/kg | Reversed age-related cognitive deficits. |
| Mice | Scopolamine-induced Water Maze Deficit | Not specified | Reversed scopolamine-induced memory impairment. |
Table 2: Efficacy of Capeserod in Animal Models of Cognition.[1]
Preclinical Experimental Protocols
The novel object recognition task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day preceding the training.
-
Familiarization/Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing (T2): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A preference for exploring the novel object is indicative of recognition memory.
Animal Pharmacokinetics
Detailed pharmacokinetic studies in animals have not been fully published. However, the potent in vivo activity at low doses suggests good bioavailability and central nervous system penetration.
Clinical Development
Initial Development for Neurological Indications
In the mid-2000s, Sanofi advanced Capeserod into Phase II clinical trials for the treatment of Alzheimer's disease and urinary incontinence. These trials involved over 600 patients and established a favorable safety and tolerability profile for the drug.[2] However, the development for these indications was discontinued, and the specific clinical trial data and reasons for cessation have not been publicly released by Sanofi.
Repurposing for Gastrointestinal Disorders
In September 2023, First Wave BioPharma, Inc. (now Entero Therapeutics) announced that it had acquired an exclusive global license for Capeserod from Sanofi with the intent to repurpose it for GI indications.[2] The decision was based on artificial intelligence-driven analyses of existing data which suggested potential applications in disorders such as gastroparesis.[2] Entero Therapeutics has expressed its intention to initiate Phase II clinical trials for GI indications.
Future Directions
The story of this compound is a compelling example of drug repurposing, driven by a deeper understanding of its mechanism of action and the application of modern data analysis techniques. While its initial journey in neurology did not lead to a marketed product, its well-documented safety profile and potent, selective 5-HT4 partial agonism provide a strong foundation for its new life in gastroenterology. The upcoming Phase II trials will be critical in determining the ultimate therapeutic value of this promising molecule.
References
In vitro characterization of Capeserod hydrochloride
An In-Depth Technical Guide to the In Vitro Characterization of Capeserod (B1243232) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride (development code SL65.0155) is a potent and selective small molecule that has been identified as a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3] Initially investigated for cognitive disorders, Capeserod is now being repurposed for gastrointestinal (GI) indications such as gastroparesis, where 5-HT4 receptor agonism can promote motility.[1][4][5] This guide provides a comprehensive overview of the in vitro pharmacological profile of Capeserod, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.
Pharmacological Profile
Capeserod's primary mechanism of action is the selective partial agonism of the 5-HT4 receptor.[1][3] Its high affinity for this receptor subtype translates to potent activity. As a partial agonist, it elicits a response that is lower than the endogenous full agonist, serotonin, which can provide a modulatory effect and potentially a better safety profile.
Data Presentation: Quantitative Analysis
The following table summarizes the key quantitative metrics that define the in vitro pharmacological profile of this compound.
| Parameter | Receptor | Value | Description |
| Binding Affinity (Ki) | 5-HT4 | 0.6 nM | A measure of the concentration required to occupy 50% of the 5-HT4 receptors in a competitive binding assay.[3][6][7] |
| Intrinsic Activity (IA) | 5-HT4 | 40-50% | The maximal effect of Capeserod relative to the full agonist serotonin (which is defined as 100%).[3] |
| Functional Activity | 5-HT4b, 5-HT4e | Partial Agonist | Demonstrates functional agonism in cells expressing specific splice variants of the 5-HT4 receptor.[6] |
Signaling Pathway and Mechanism of Action
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of an agonist like Capeserod, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and subsequently influences downstream targets like the cAMP response element-binding protein (CREB) to modulate gene transcription.[7]
Experimental Protocols
The characterization of a compound like Capeserod involves a series of standardized in vitro assays to determine its affinity, potency, efficacy, and potential off-target liabilities.
Radioligand Binding Assay (for Affinity - Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of Capeserod for the 5-HT4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO cells).
-
A high-affinity radioligand for the 5-HT4 receptor (e.g., [³H]-GR113808).
-
This compound at various concentrations.
-
A non-specific binding control (e.g., a high concentration of unlabeled serotonin).
-
Assay buffer, filtration apparatus, and scintillation counter.
-
-
Methodology:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Capeserod.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of an excess of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
cAMP Functional Assay (for Potency - EC50 and Efficacy - IA)
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP following receptor activation, thereby determining its functional potency and efficacy.
-
Objective: To determine the EC50 (potency) and intrinsic activity (efficacy) of Capeserod at the 5-HT4 receptor.
-
Materials:
-
Whole cells stably expressing the human 5-HT4 receptor.
-
This compound and a full agonist (serotonin) at various concentrations.
-
Cell culture medium and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Cells are plated in microtiter plates and allowed to adhere.
-
The cells are pre-incubated with a phosphodiesterase inhibitor.
-
Varying concentrations of Capeserod or the reference full agonist (serotonin) are added to the wells.
-
The plates are incubated for a set period to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
A dose-response curve is generated, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
The intrinsic activity (IA) is determined by comparing the maximal response produced by Capeserod to the maximal response produced by the full agonist, serotonin.
-
hERG Potassium Channel Inhibition Assay (for Cardiac Safety)
Assessing a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical step in preclinical safety assessment to rule out the risk of cardiac arrhythmia.
-
Objective: To determine the IC50 of Capeserod for the hERG potassium channel.
-
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Automated or manual patch-clamp electrophysiology equipment.
-
Appropriate intracellular and extracellular recording solutions.
-
This compound at various concentrations.
-
-
Methodology:
-
A single cell expressing hERG channels is selected for whole-cell patch-clamp recording.
-
A specific voltage-clamp protocol is applied to elicit hERG tail currents.
-
A stable baseline current is recorded.
-
The cell is perfused with solutions containing increasing concentrations of Capeserod.
-
The effect of each concentration on the hERG current is measured until a steady-state block is achieved.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
A dose-response curve is constructed to determine the IC50 value for hERG channel inhibition.[8][9]
-
General Workflow for In Vitro Characterization
The in vitro characterization of a drug candidate like Capeserod follows a logical progression from initial screening to detailed safety profiling. This workflow ensures that only compounds with the desired potency, selectivity, and safety profile advance to further development stages.
Conclusion
The in vitro characterization of this compound confirms its status as a high-affinity, selective partial agonist of the 5-HT4 receptor. Its potent binding (Ki = 0.6 nM) and well-defined partial agonism (IA = 40-50%) provide a strong rationale for its development in disorders where modulation of serotonergic pathways in the GI tract is beneficial. The systematic application of in vitro assays, from primary binding and functional screens to critical safety assessments like hERG inhibition, is fundamental to building a comprehensive pharmacological profile and ensuring a data-driven approach to drug development.
References
- 1. First Wave plans to repurpose Sanofi’s capeserod as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Capeserod - Wikipedia [en.wikipedia.org]
- 4. Capeserod - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. enterothera.com [enterothera.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod Hydrochloride: An In-depth Preclinical Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride, also known by its developmental code SL65.0155, is a potent and highly selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for neurological disorders, Capeserod is now being repurposed for gastrointestinal (GI) indications. This technical guide provides a comprehensive overview of the publicly available preclinical safety data for this compound, intended to inform researchers, scientists, and drug development professionals. While extensive clinical trial data suggests a favorable safety profile in humans, this document focuses on the non-clinical safety assessment.
Mechanism of Action
Capeserod acts as a partial agonist at 5-HT4 receptors, specifically the 5-HT4(b) and 5-HT4(e) splice variants. Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In the gastrointestinal tract, this signaling cascade is associated with enhanced motility.
Preclinical Safety Summary
Publicly available data on the preclinical safety of Capeserod is limited. However, a key study highlights its favorable safety profile, stating that Capeserod (SL65.0155) was found to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses up to 100-fold higher than those demonstrating efficacy in cognitive tests.[1] This suggests a wide therapeutic window in preclinical models.
General Toxicology
Detailed quantitative data from acute, subchronic, and chronic toxicity studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available. Standard preclinical toxicology assessments would typically involve dose-range finding studies followed by definitive repeat-dose toxicity studies in both a rodent and a non-rodent species.
Safety Pharmacology
The core battery of safety pharmacology studies evaluates the effects of a drug candidate on vital functions. For Capeserod, it was explicitly stated that no adverse effects were observed on the cardiovascular, central nervous, and gastrointestinal systems in preclinical studies at doses significantly higher than the effective dose.[1]
Table 1: Safety Pharmacology Profile of this compound
| System | Findings | Citation |
| Cardiovascular | No unwanted effects observed. | [1] |
| Central Nervous System | No unwanted effects observed. | [1] |
| Gastrointestinal | No unwanted effects observed. | [1] |
It is important to note that for the 5-HT4 receptor agonist class, cardiovascular safety, particularly the potential for QT interval prolongation through interaction with the hERG potassium channel, is a critical consideration.[2] The high selectivity of Capeserod for the 5-HT4 receptor is a key feature that likely contributes to its favorable cardiovascular safety profile, distinguishing it from older, less selective agents in this class.[2]
Genotoxicity, Carcinogenicity, and Reproductive Toxicology
Specific data from genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests), long-term carcinogenicity studies, and reproductive and developmental toxicology studies for this compound are not available in the public domain. These studies are standard components of a full preclinical safety evaluation required for regulatory approval.
Experimental Protocols
Detailed experimental protocols for the preclinical safety studies of Capeserod are not publicly available. However, based on standard practices for 5-HT4 receptor agonists, the following methodologies would likely have been employed.
Intestinal Transit Assay (General Protocol)
This assay is commonly used to assess the prokinetic effects of 5-HT4 agonists.
-
Animal Model: Rats or guinea pigs are typically used.
-
Test Substance Administration: Animals are administered this compound or a vehicle control, often via oral gavage.
-
Marker Administration: A non-absorbable colored marker (e.g., charcoal meal) is administered orally after a set period.
-
Endpoint: After a specified time, animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine.
Discussion and Conclusion
The available preclinical data, although limited in quantitative detail, consistently point towards a favorable safety profile for this compound. Its high selectivity for the 5-HT4 receptor likely mitigates the cardiovascular risks associated with older, non-selective drugs in this class. The observation of a wide therapeutic margin in preclinical models is encouraging for its further development for gastrointestinal disorders.
However, a comprehensive assessment of the preclinical safety of Capeserod is hampered by the lack of publicly available quantitative data from pivotal toxicology studies, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology. Such data is critical for a complete risk assessment and is typically found in regulatory submissions. Researchers and drug development professionals should be aware of these data gaps when evaluating the potential of Capeserod. The strong safety record in prior clinical trials involving over 600 patients provides significant support for its continued development.
References
Capeserod Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride (formerly known as SL65.0155) is a selective 5-HT4 receptor partial agonist that has garnered research interest for its potential therapeutic applications. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it is now being repurposed for gastrointestinal disorders. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vitro and in vivo effects, and the experimental protocols used to elucidate these properties.
Pharmacodynamics
The primary mechanism of action of Capeserod is its interaction with the 5-hydroxytryptamine-4 (5-HT4) receptor.
Receptor Binding and Functional Activity
Capeserod exhibits high affinity for human 5-HT4 receptors. In vitro studies have demonstrated its activity as a partial agonist at different splice variants of the 5-HT4 receptor, leading to the stimulation of cAMP production. However, its functional activity can vary depending on the tissue and species. For instance, in the rat esophagus, it has been observed to act as a 5-HT4 antagonist.[1][2]
| Parameter | Value | Species/System | Reference |
| Ki (human 5-HT4 receptors) | 0.6 nM | Human | [1][2] |
| Intrinsic Activity (cAMP production, 5-HT4(b) splice variant) | 40-50% of serotonin's maximal effect | Cells expressing the human receptor | [1][2] |
| Intrinsic Activity (cAMP production, 5-HT4(e) splice variant) | 40-50% of serotonin's maximal effect | Cells expressing the human receptor | [1][2] |
| pKb (rat esophagus) | 8.81 | Rat | [1][2] |
Cognitive Enhancement
Preclinical studies in animal models have shown that Capeserod can improve cognitive performance in various tasks. These effects are believed to be mediated by its agonistic activity at 5-HT4 receptors.
| Animal Model | Task | Effective Dose Range (p.o. or i.p.) | Observed Effect | Reference |
| Young Rats | Object Recognition | 0.001 - 0.1 mg/kg | Improved retention at 24 hours | [1][2] |
| Aged Rats | Linear Maze | Not specified | Reversed cognitive deficits | [1] |
| Mice | Scopolamine-induced Water Maze Deficit | Not specified | Reversed cognitive deficits | [1] |
The cognitive-enhancing effects of Capeserod were antagonized by the 5-HT4 antagonist SDZ 205,557, confirming the involvement of the 5-HT4 receptor.[1] Furthermore, a synergistic effect on memory was observed when an inactive dose of Capeserod was co-administered with the cholinesterase inhibitor rivastigmine.[1]
Signaling Pathway
The binding of Capeserod to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that results in the production of cyclic AMP (cAMP).
Caption: Capeserod-induced 5-HT4 receptor signaling cascade.
Pharmacokinetics
As of late 2025, detailed quantitative pharmacokinetic data for this compound in humans, including parameters such as Cmax, Tmax, AUC, bioavailability, half-life, and comprehensive metabolism and excretion profiles, are not publicly available. The drug is currently under investigation in Phase 1 clinical trials for gastrointestinal disorders, and this information is expected to be generated during its clinical development.
Preclinical Administration
In preclinical studies, Capeserod has been administered via intraperitoneal (i.p.) and oral (p.o.) routes.[1][2]
Experimental Protocols
Receptor Binding and Functional Assays
Human 5-HT4 Receptor Binding:
-
Source: Membranes from COS-7 cells transiently expressing the human 5-HT4(b) receptor.
-
Radioligand: [³H]GR113808.
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of Capeserod. Non-specific binding was determined in the presence of a high concentration of unlabeled serotonin. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
cAMP Production Assay:
-
Source: COS-7 cells expressing either the human 5-HT4(b) or 5-HT4(e) splice variants.
-
Procedure: Cells were incubated with Capeserod for a specified time. The reaction was stopped, and the cells were lysed. The amount of cAMP produced was quantified using a commercially available assay kit.
-
Data Analysis: The maximal effect of Capeserod was expressed as a percentage of the maximal effect produced by serotonin.
In Vivo Cognitive Function Studies
Object Recognition Task in Rats:
-
Apparatus: A circular open field.
-
Procedure:
-
Habituation: Rats were habituated to the empty open field.
-
Acquisition: Two identical objects were placed in the open field, and the rats were allowed to explore them.
-
Retention: After a 24-hour delay, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar and novel objects was recorded.
-
-
Drug Administration: Capeserod was administered either intraperitoneally or orally before the acquisition phase.
-
Data Analysis: A discrimination index was calculated based on the exploration times for the novel and familiar objects.
Caption: Experimental workflow for the object recognition task.
Safety and Tolerability
In preclinical studies, Capeserod was reported to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses more than 100-fold higher than those that were effective in cognitive tests.[1]
Conclusion
This compound is a potent 5-HT4 receptor partial agonist with well-documented pro-cognitive effects in preclinical models. Its mechanism of action via the 5-HT4 receptor and subsequent cAMP signaling is established. While the pharmacodynamic profile is reasonably well-characterized in preclinical settings, a comprehensive understanding of its pharmacokinetic properties in humans awaits the public disclosure of data from ongoing and future clinical trials. The information presented in this guide, based on available scientific literature, provides a solid foundation for researchers and drug development professionals interested in this compound.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Capeserod Hydrochloride: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride (development code SL65.0155) is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist that has been investigated for its potential therapeutic effects in various conditions, including cognitive disorders and gastrointestinal motility. This technical guide provides an in-depth overview of the molecular targets of Capeserod, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Molecular Target: 5-HT4 Receptor
The principal molecular target of Capeserod is the 5-HT4 receptor, a Gs-protein-coupled receptor. Capeserod exhibits high affinity for this receptor and acts as a partial agonist.[1][2]
Binding Affinity
Capeserod demonstrates a high affinity for the human 5-HT4 receptor. The binding affinity is summarized in the table below.
| Parameter | Value | Receptor Type | Reference |
| Ki | 0.6 nM | Human 5-HT4 | [1][2] |
Functional Activity
As a partial agonist, Capeserod stimulates the 5-HT4 receptor, but to a lesser degree than the endogenous full agonist, serotonin. This activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] In cells expressing human 5-HT4(b) and 5-HT4(e) splice variants, Capeserod elicited a maximal effect that was 40-50% of that produced by serotonin.[1][2]
| Parameter | Value | Assay System | Reference |
| Intrinsic Activity | 40-50% of serotonin | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |
| Antagonist Activity (pKb) | 8.81 | Rat esophagus preparation | [1] |
Interestingly, in the rat esophagus preparation, Capeserod acted as a 5-HT4 antagonist.[1] This highlights species- and tissue-dependent differences in its pharmacological profile.
Off-Target Profile
Capeserod is characterized by its high selectivity for the 5-HT4 receptor. Studies have shown that it has a greater than 100-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.[1][2] A specific, quantitative off-target binding profile with Ki values for other receptors is not extensively detailed in publicly available literature.
Signaling Pathway
Activation of the 5-HT4 receptor by Capeserod initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein.
Capeserod-induced 5-HT4 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of Capeserod for the 5-HT4 receptor.
Workflow for determining 5-HT4 receptor binding affinity.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, and varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of Capeserod as a partial agonist at the 5-HT4 receptor.
Workflow for assessing cAMP functional activity.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of this compound. Control wells with no compound (basal), and a full 5-HT4 receptor agonist (e.g., serotonin) are also included.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Capeserod. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of Capeserod to that of the full agonist.
Clinical Development Overview
Capeserod was initially investigated in Phase II clinical trials for the treatment of memory deficits and Alzheimer's disease, as well as urinary incontinence.[3] However, development for these indications was discontinued. More recently, Capeserod has been repurposed and is currently in Phase I clinical trials for the treatment of gastroparesis.
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist. Its primary molecular interaction is with the 5-HT4 receptor, leading to the activation of the Gs-cAMP signaling pathway. Its high selectivity minimizes the potential for off-target effects. The ongoing clinical investigation of Capeserod for gastroparesis highlights the continued interest in leveraging its prokinetic properties mediated through its well-defined molecular target.
References
Unraveling the Partial Agonism of Capeserod Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride, also known as SL65.0155, is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] Initially investigated for neurological conditions, it is now being repurposed for gastrointestinal (GI) disorders.[2][3][4][5][6] This guide provides an in-depth analysis of the partial agonism of Capeserod, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Quantitative Analysis of Capeserod's Receptor Interaction
The partial agonist activity of Capeserod at the human 5-HT4 receptor has been characterized by its binding affinity (Ki) and its maximal effect (Emax) in functional assays. The following table summarizes the key quantitative parameters for Capeserod.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 Receptor | [1] |
| Efficacy (Emax) | 40-50% of Serotonin's maximal effect | cAMP production in cells expressing 5-HT4(b) and 5-HT4(e) splice variants | [1] |
Experimental Protocols
The characterization of Capeserod's partial agonism relies on two primary experimental methodologies: radioligand binding assays to determine its affinity for the 5-HT4 receptor and functional assays to measure its efficacy in activating downstream signaling pathways.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is a representative method for determining the binding affinity of a test compound like Capeserod for the 5-HT4 receptor using a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of Capeserod for the human 5-HT4 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [³H]GR113808 (a high-affinity 5-HT4 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT4 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and for each concentration of Capeserod.
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a saturating concentration of unlabeled GR113808.
-
Competition Binding: Add serial dilutions of Capeserod.
-
Add the membrane preparation to all wells.
-
Add [³H]GR113808 to all wells at a concentration near its Kd.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Capeserod concentration.
-
Determine the IC50 value (the concentration of Capeserod that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Role of the Serotonin 5-HT2A Receptor in Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capeserod [medbox.iiab.me]
Capeserod Hydrochloride: A Deep Dive into its Interaction with Serotonin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (B1243232) hydrochloride is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for neurological disorders, its potential applications in gastrointestinal (GI) indications are now being explored. This technical guide provides an in-depth analysis of capeserod's mechanism of action, its interaction with serotonin signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action: Targeting the 5-HT4 Receptor
Capeserod's primary mechanism of action is its selective partial agonism at the serotonin 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Activation of this receptor initiates a cascade of intracellular events, primarily centered around the production of cyclic adenosine (B11128) monophosphate (cAMP).
Serotonin Receptor Binding Profile
The selectivity of a drug is a critical determinant of its therapeutic efficacy and safety profile. While specific Ki values for capeserod across a wide panel of serotonin receptors are not publicly available, data for the structurally and functionally similar 5-HT4 agonist, tegaserod (B130379), provides valuable insight into the expected selectivity profile.
| Receptor Subtype | Tegaserod pKi |
| 5-HT2A | 7.5 |
| 5-HT2B | 8.4 |
| 5-HT2C | 7.0 |
| 5-HT4c | 8.4 |
| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |
This data for tegaserod suggests a high affinity for the 5-HT4 receptor, comparable to its affinity for the 5-HT2B receptor, and lower affinity for the 5-HT2A and 5-HT2C receptors. A comprehensive binding assay for capeserod would be essential to fully delineate its selectivity and potential off-target effects.
Serotonin Signaling Pathways Modulated by Capeserod
Capeserod, through its action on the 5-HT4 receptor, modulates two primary signaling pathways: the canonical Gs-cAMP pathway and a non-canonical, G-protein-independent pathway involving Src tyrosine kinase.
Canonical Gs-cAMP Signaling Pathway
As a Gs-coupled receptor, the activation of the 5-HT4 receptor by capeserod leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated intracellular cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Initial Preclinical Studies of Capeserod Hydrochloride in Neurological Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride (codenamed SL65.0155) is a selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor that underwent initial investigation for its therapeutic potential in neurological disorders, particularly those associated with cognitive decline such as Alzheimer's disease. Although Phase 2 clinical trials for Alzheimer's disease were halted nearly two decades ago and the compound is now being explored for gastrointestinal indications, the foundational preclinical research provides valuable insights into the role of 5-HT4 receptor modulation in cognitive processes. This technical guide synthesizes the data from these initial studies, presenting key quantitative findings, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action: 5-HT4 Receptor Partial Agonism
Capeserod is a benzodioxanoxadiazolone derivative that demonstrates high affinity and selectivity for the human 5-HT4 receptor.[1][2] As a partial agonist, it stimulates the receptor to a lesser degree than the endogenous ligand serotonin (B10506), which can be advantageous in avoiding overstimulation and potential side effects.[1][2]
Signaling Pathway
The 5-HT4 receptor is a Gs protein-coupled receptor. Upon activation by an agonist like Capeserod, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and neuronal survival.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Capeserod.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Receptor/Assay | Species | Ki (nM) | Functional Activity | Emax (%) | Reference |
| 5-HT4 (human) | Human | 0.6 | Partial Agonist | 40-50 | [1][2] |
| Other Receptors | - | >100-fold selectivity | - | - | [1][2] |
| cAMP Production (5-HT4(b) and 5-HT4(e) splice variants) | - | - | Partial Agonist | 40-50 (of serotonin) | [1][2] |
| Rat Esophagus Preparation | Rat | - | Antagonist (pK_b = 8.81) | - | [1][2] |
Table 2: In Vivo Efficacy in Animal Models of Cognition
| Model | Species | Treatment | Key Findings | Reference |
| Object Recognition Task | Rat | 0.001-0.1 mg/kg (i.p. or p.o.) | Improved retention at 24 hours | [1][2] |
| Linear Maze Task (Aged) | Rat | 0.01 and 0.1 mg/kg | Reversed cognitive deficits | [1][2] |
| Water Maze Task (Scopolamine-induced deficit) | Mouse | - | Reversed cognitive deficits | [1][2] |
| Step-through Passive Avoidance (Amnesia models) | Mouse | 1 mg/kg/day (i.p.) for 7 days | Inhibited amnesic effects of beta-amyloid (1-42), galanin, and carbon monoxide exposure | [3] |
| Shuttle-box Active Avoidance & Radial Maze (NBM lesioned) | Rat | 1 mg/kg/day (i.p.) for 7 days | Improved learning and memory capacity | [3] |
| Shuttle-box Active Avoidance & Radial Maze (Prenatal MAM exposure) | Rat | 1 mg/kg/day (i.p.) for 7 days | Improved learning and memory capacity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Studies
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of Capeserod for the human 5-HT4 receptor.
-
Method: Membranes from cells expressing the human 5-HT4 receptor were incubated with a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of Capeserod. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Production):
-
Objective: To assess the functional activity of Capeserod as a 5-HT4 receptor agonist.
-
Method: Cells expressing 5-HT4(b) and 5-HT4(e) splice variants were incubated with various concentrations of Capeserod. The intracellular accumulation of cAMP was measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay or a radioimmunoassay). The maximal effect (Emax) was expressed as a percentage of the response induced by a saturating concentration of serotonin.
In Vivo Studies
General Animal Procedures:
-
Animals: Male Sprague-Dawley rats or Swiss mice were used in the cited studies.
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Capeserod was administered either intraperitoneally (i.p.) or orally (p.o.) at the doses specified in the studies.
Object Recognition Task:
-
Objective: To evaluate the effect of Capeserod on learning and memory.
-
Protocol:
-
Habituation: Rats were individually habituated to an open-field arena.
-
Acquisition Trial: Two identical objects were placed in the arena, and the rat was allowed to explore them for a set period.
-
Retention Trial (24 hours later): One of the familiar objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded. A discrimination index was calculated to assess memory.
-
Morris Water Maze Task:
-
Objective: To assess spatial learning and memory.
-
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice were trained over several days to find the submerged platform using distal visual cues. Escape latency (time to find the platform) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical in vivo behavioral study investigating the effects of Capeserod.
Conclusion
The initial preclinical studies on this compound provided a strong rationale for its investigation in neurological disorders characterized by cognitive deficits. The compound demonstrated high affinity and selectivity for the 5-HT4 receptor, acting as a partial agonist. In various animal models of learning and memory, Capeserod consistently showed cognition-enhancing effects. While its clinical development for neurological indications did not proceed, the foundational research on Capeserod and other 5-HT4 receptor agonists continues to inform the ongoing exploration of this therapeutic target for cognitive disorders. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive effects of SL65.0155, a serotonin 5-HT4 receptor partial agonist, in animal models of amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Capeserod Hydrochloride for Gastrointestinal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capeserod hydrochloride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, is undergoing a strategic repurposing for the treatment of gastrointestinal (GI) motility disorders, with a primary focus on gastroparesis. Originally investigated for neurological conditions, its well-documented safety profile in over 600 patients, combined with a strong mechanistic rationale for its prokinetic effects, positions it as a promising candidate in a therapeutic area with significant unmet medical needs.[1][2][3] This technical guide provides an in-depth overview of the core preclinical and clinical data, experimental methodologies, and the underlying signaling pathways relevant to the development of Capeserod for GI applications. While specific quantitative data for Capeserod in GI models is not yet publicly available, this guide leverages data from other selective 5-HT4 receptor agonists to illustrate the expected pharmacological profile and the experimental approaches for its evaluation.
Introduction: The Rationale for Repurposing Capeserod
Gastrointestinal dysmotility encompasses a range of disorders characterized by abnormal GI transit, including gastroparesis, chronic constipation, and functional dyspepsia.[4] The serotonin (B10506) 5-HT4 receptor is a key regulator of GI function, and agonists of this receptor have demonstrated clinical efficacy in treating these conditions.[4][5] Capeserod, as a selective 5-HT4 receptor partial agonist, is being developed by Entero Therapeutics (formerly First Wave BioPharma) for multiple GI indications.[6][7][8] The company anticipates that Capeserod may initiate the peristaltic or secretory reflex by releasing neurotransmitters that can decrease colonic transit time and improve bowel movement.[7] The existing safety and tolerability data from its prior clinical development for other indications provide a significant advantage in its repurposing for GI disorders.[1][2]
Mechanism of Action: 5-HT4 Receptor Signaling in the GI Tract
The prokinetic effects of Capeserod are mediated through its action on 5-HT4 receptors, which are expressed on various cells within the gastrointestinal wall, including enteric neurons, smooth muscle cells, and intestinal epithelial cells.[9][10][11]
Signaling Pathway in Enteric Neurons:
Activation of 5-HT4 receptors on presynaptic terminals of cholinergic interneurons and motor neurons in the myenteric plexus is the primary mechanism for enhanced motility.[9][12] This stimulation enhances the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter that induces smooth muscle contraction and promotes peristalsis.[12] The intracellular signaling cascade is initiated by the coupling of the 5-HT4 receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][13] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in neurotransmitter release.
Signaling Pathway in Smooth Muscle Cells:
Direct stimulation of 5-HT4 receptors on smooth muscle cells can also contribute to changes in motility. In human colonic circular smooth muscle, 5-HT4 receptor activation leads to relaxation via the same Gs-adenylyl cyclase-cAMP pathway.[13] This suggests a complex and region-specific role for 5-HT4 receptors in modulating GI muscle tone.
Preclinical Data (Representative for Selective 5-HT4 Agonists)
While specific preclinical data for Capeserod in GI models are not publicly available, studies on other selective 5-HT4 receptor agonists like Prucalopride and YH12852 provide a strong indication of its expected prokinetic activity.[5][14][15]
Table 1: Representative Preclinical Data for Selective 5-HT4 Receptor Agonists
| Parameter | Drug Example | Model | Result | Reference |
| Receptor Binding Affinity (pKi) | YH12852 | Human recombinant 5-HT4(a) receptor | High affinity | [15] |
| Receptor Agonist Activity (pEC50) | YH12852 | Human recombinant 5-HT4(a) receptor | High potency | [15] |
| In Vitro Muscle Contraction | Prucalopride | Murine fundus, jejunum, and colon strips | Concentration-dependent increase in cholinergic contractions | [12] |
| In Vivo Gastric Emptying | YH12852 | Dogs and monkeys | Significant improvement compared to mosapride | [15] |
| In Vivo Colonic Transit | YH12852 | Guinea pigs and dogs | More effective increase in defecation than prucalopride | [15] |
Clinical Development and Potential Indications
Entero Therapeutics is initially developing Capeserod for gastroparesis, a condition characterized by delayed gastric emptying.[16] Based on the mechanism of action, other potential indications include chronic idiopathic constipation (CIC) and functional dyspepsia.[4][5]
Table 2: Safety and Tolerability of a Representative 5-HT4 Agonist (Tegaserod) in Clinical Trials for Chronic Constipation
| Adverse Event | Tegaserod (B130379) 6 mg twice daily (n=881) | Placebo (n=861) |
| Any Adverse Event | 57.1% | 59.6% |
| Headache | 11.0% | 13.2% |
| Diarrhea | 6.6% | 3.0% |
| Serious Adverse Events | 1.4% | 1.4% |
| Discontinuation due to AEs | 5.7% | 3.7% |
| Statistically significant difference (P=0.0005). Data from a pooled analysis of two Phase III trials.[17] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the prokinetic effects of 5-HT4 receptor agonists like Capeserod.
In Vitro Assessment of Intestinal Motility (Organ Bath)
Objective: To determine the effect of the test compound on neurally-mediated contractions of intestinal smooth muscle.
Methodology:
-
Tissue Preparation: Segments of rodent (e.g., guinea pig or mouse) ileum, colon, or stomach fundus are isolated and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.[18]
-
Contraction Measurement: Muscle strips are connected to isometric force transducers to record contractile activity.
-
Electrical Field Stimulation (EFS): Submaximal neurogenic contractions are induced by EFS using platinum electrodes. EFS parameters are optimized to elicit reproducible cholinergic contractions.[12]
-
Drug Application: The test compound is added to the organ bath in increasing concentrations to establish a concentration-response curve. The effect on the amplitude of EFS-induced contractions is measured.
-
Data Analysis: The increase in contractile force is expressed as a percentage of the baseline EFS-induced contraction. EC50 values are calculated.
In Vivo Assessment of Gastric Emptying (Scintigraphy)
Objective: To measure the effect of the test compound on the rate of gastric emptying of a solid meal in an animal model.
Methodology:
-
Animal Model: Dogs or non-human primates are often used due to their GI physiology being more comparable to humans.[19]
-
Radiolabeled Meal: A standardized solid meal (e.g., egg-white based) is labeled with a gamma-emitting radioisotope, such as 99mTc-sulfur colloid.[20][21]
-
Drug Administration: The test compound or vehicle is administered orally or intravenously at a specified time before the meal.
-
Imaging: Immediately after meal ingestion, the animal is placed under a gamma camera, and sequential images of the stomach are acquired at regular intervals (e.g., 0, 1, 2, and 4 hours).[20]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. The gastric emptying rate and half-time (T50) are calculated.
Conclusion and Future Directions
The repurposing of this compound for gastrointestinal disorders represents a promising development in the management of conditions like gastroparesis. Its selective 5-HT4 receptor partial agonism, coupled with a favorable safety profile established in prior clinical trials, provides a strong foundation for its continued investigation. Future research should focus on elucidating the specific dose-response relationships of Capeserod in preclinical GI models and on the successful completion of clinical trials to confirm its efficacy and safety in the target patient populations. The methodologies and understanding of the underlying pharmacology outlined in this guide provide a robust framework for the ongoing development of this and other novel prokinetic agents.
References
- 1. First Wave BioPharma Announces Exclusive Global License Agreement for Capeserod from Sanofi - BioSpace [biospace.com]
- 2. First Wave BioPharma Announces Exclusive Global License Agreement for Capeserod from Sanofi - Entero Therapeutics [enterothera.com]
- 3. enterothera.com [enterothera.com]
- 4. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphyonline.com [graphyonline.com]
- 6. Pipeline - Entero Therapeutics [enterothera.com]
- 7. Capeserod (2024) - Entero Therapeutics [enterothera.com]
- 8. Overview - Entero Therapeutics [enterothera.com]
- 9. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT receptors on interstitial cells of Cajal, smooth muscle and enteric nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further investigation into the signal transduction mechanism of the 5-HT4-like receptor in the circular smooth muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enterothera.com [enterothera.com]
- 17. Safety and tolerability of tegaserod in patients with chronic constipation: pooled data from two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage | MDPI [mdpi.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. med.emory.edu [med.emory.edu]
- 21. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
Basic research on Capeserod hydrochloride's effects on gut motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capeserod hydrochloride is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor, a key target in the modulation of gastrointestinal (GI) motility. This technical guide provides an in-depth overview of the fundamental research concerning the effects of Capeserod and related 5-HT4 receptor agonists on gut function. It details the underlying signaling pathways, outlines comprehensive experimental protocols for in vivo and in vitro assessment, and presents a summary of the prokinetic effects observed with this class of compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapies for motility disorders such as gastroparesis and constipation.
Introduction to this compound and 5-HT4 Receptor Agonism
This compound is a therapeutic agent that acts as a selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1][2] The activation of 5-HT4 receptors, which are widely distributed throughout the gastrointestinal tract, is known to play a crucial role in regulating various aspects of gut motility, including gastric emptying and intestinal peristalsis.[1][3] The prokinetic nature of 5-HT4 receptor agonists has led to their investigation and use in treating motility disorders like gastroparesis, a condition characterized by delayed gastric emptying, and chronic constipation.[2][3] Capeserod, originally investigated for other indications, is now being repurposed for gastrointestinal applications, with clinical trials anticipated to explore its efficacy in conditions such as gastroparesis.[1][2]
Signaling Pathway of 5-HT4 Receptor Activation
The prokinetic effects of this compound are mediated through the activation of the 5-HT4 receptor signaling cascade. This pathway primarily involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels within enteric neurons and other cells of the gut wall.[4]
Upon binding of a 5-HT4 agonist like Capeserod to its receptor, a conformational change occurs, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including ion channels. This cascade ultimately facilitates the release of neurotransmitters such as acetylcholine (ACh) from enteric neurons.[5] The increased availability of ACh at the neuromuscular junction enhances smooth muscle contraction, thereby promoting gut motility.
Experimental Protocols for Assessing Gut Motility
The evaluation of prokinetic agents like this compound involves a range of in vivo and in vitro experimental models. These assays are crucial for determining the efficacy and mechanism of action of such compounds.
In Vivo Assessment of Gut Motility
In vivo studies are essential for understanding the integrated physiological effects of a drug on the entire gastrointestinal system.
A common method to assess gastric emptying is the use of radiolabeled meals or non-digestible markers.
-
Protocol:
-
Animals (e.g., rats, mice) are fasted overnight with free access to water.
-
A test meal, often containing a non-absorbable marker such as phenol (B47542) red or a radioactive isotope (e.g., 99mTc), is administered orally.
-
This compound or a vehicle control is administered at a predetermined time before or with the meal.
-
At various time points after meal administration, animals are euthanized, and the stomach is isolated.
-
The amount of marker remaining in the stomach is quantified and expressed as a percentage of the total marker administered. A lower percentage of retained marker indicates faster gastric emptying.
-
The whole gut transit time can be measured using non-absorbable colored markers.
-
Protocol:
-
Animals are administered this compound or a vehicle control.
-
A colored marker, such as carmine (B74029) red or charcoal meal, is given orally.
-
The time taken for the first appearance of the colored marker in the feces is recorded as the whole gut transit time. A shorter transit time indicates a prokinetic effect.
-
Alternatively, the distance traveled by the marker through the small intestine can be measured at a fixed time point after administration.
-
In Vitro Assessment of Intestinal Contractility
In vitro organ bath assays provide a controlled environment to study the direct effects of a drug on the contractility of isolated intestinal smooth muscle strips.[1][3][6]
-
Protocol:
-
Protocol:
-
The muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.[2][6]
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
The viability and contractility of the tissue are confirmed by stimulation with a known contracting agent, such as potassium chloride (KCl) or acetylcholine (ACh).[1][3]
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath and recording the change in contractile force.
-
To investigate the mechanism of action, the experiment can be repeated in the presence of specific receptor antagonists (e.g., a 5-HT4 antagonist) to confirm that the observed effects are mediated through the target receptor.
-
Quantitative Data on the Effects of 5-HT4 Agonists on Gut Motility
While specific quantitative data for this compound is not extensively available in the public domain, the effects of other well-studied 5-HT4 agonists provide a strong indication of its expected prokinetic profile. The following tables summarize representative data from studies on related compounds.
Table 1: Effects of 5-HT4 Agonists on Gastric Emptying
| 5-HT4 Agonist | Species | Model | Dosage | Effect on Gastric Emptying | Reference |
| Tegaserod (B130379) | Human | Healthy Volunteers | 6 mg (oral) | Significantly increased gastric emptying rate (P < 0.01) | [7] |
| Tegaserod | Human | Healthy Volunteers | 6 mg (oral) | Significantly accelerated gastric emptying (P<0.05-0.0001) | [8] |
| Prucalopride | Human | Gastroparesis Patients | 2 mg q.d. | Significantly enhanced gastric half emptying time (98 ± 10 min vs 143 ± 11 min for placebo, P = 0.005) | [9] |
Table 2: Effects of 5-HT4 Agonists on Intestinal and Colonic Transit
| 5-HT4 Agonist | Species | Model | Dosage | Effect on Transit | Reference |
| Tegaserod | Human | Healthy Volunteers | 6 mg (oral) | Shortened small intestine transit time by 30% | [7] |
| Tegaserod | Human | Healthy Volunteers | 6 mg (oral) | Markedly accelerated small intestinal transit | [8] |
| Tegaserod | Human | Constipation-predominant IBS | 2 mg twice daily | Accelerated orocecal transit (P = 0.015) | [10] |
| Tegaserod | Human | Healthy Volunteers | 6 mg (oral) | Shortened colonic transit at 48 h (P < 0.05) | [7] |
Conclusion
This compound, as a selective 5-HT4 receptor partial agonist, holds significant promise for the treatment of gastrointestinal motility disorders. The well-established prokinetic effects of this drug class, mediated through the 5-HT4 receptor signaling pathway, provide a strong rationale for its clinical development in conditions such as gastroparesis. The experimental protocols detailed in this guide offer a robust framework for the preclinical and clinical evaluation of Capeserod and other novel 5-HT4 agonists. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound in managing disorders of gut motility.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tegaserod, a 5-HT4 receptor partial agonist, accelerates gastric emptying and gastrointestinal transit in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tegaserod on gut transit in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tegaserod accelerates orocecal transit in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Capeserod Hydrochloride: Application Notes for In Vivo Gastroparesis Research
AdisInsight, 2024
Please note: As of the latest available information, there are no publicly accessible in vivo studies specifically investigating Capeserod (B1243232) hydrochloride in gastroparesis models. The information provided herein is based on the known mechanism of action of Capeserod as a serotonin (B10506) 5-HT4 receptor agonist and data from in vivo studies of other drugs in the same class.
Introduction to Capeserod Hydrochloride
This compound is a selective partial agonist of the serotonin 5-HT4 receptor.[1][2] This class of drugs is known to play a crucial role in regulating gastrointestinal motility.[1][2] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, which in turn promotes muscle contraction and enhances gastric emptying, intestinal transit, and colonic motility.
Previously investigated for neurological conditions, Capeserod is now being repurposed for gastrointestinal disorders, including gastroparesis.[1][2] While preclinical data in gastroparesis models are not yet available, its mechanism of action suggests a therapeutic potential for this condition. The following sections provide an overview of the application of 5-HT4 receptor agonists in gastroparesis research, which can serve as a guide for future studies with Capeserod.
5-HT4 Receptor Agonists in Gastroparesis Models: A Summary of Preclinical Findings
Several selective 5-HT4 receptor agonists, such as prucalopride (B966) and velusetrag, have demonstrated prokinetic effects in preclinical models of delayed gastric emptying and in clinical trials.[1] These agents have been shown to significantly accelerate gastric emptying and improve gastrointestinal transit.
| Compound | Animal Model | Key Findings |
| Prucalopride | Rat, Dog | Accelerated gastric emptying, increased intestinal and colonic transit.[1] |
| Velusetrag | Rat | Enhanced gastric emptying and colonic transit. |
| Felcisetrag | Not specified in provided results | Showed prokinetic activity throughout the gastrointestinal tract in experimental models. |
Experimental Protocol: Evaluation of Prokinetic Agents in a Rodent Model of Delayed Gastric Emptying
This protocol provides a general framework for assessing the in vivo efficacy of a 5-HT4 receptor agonist like Capeserod in a rodent model of pharmacologically-induced gastroparesis.
1. Animal Model:
-
Species: Male Wistar rats (200-250g)
-
Housing: Standard laboratory conditions with 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Induction of Delayed Gastric Emptying:
-
Administer a dopamine (B1211576) agonist such as apomorphine (B128758) (e.g., 1 mg/kg, subcutaneously) 30 minutes prior to the test meal to induce a delay in gastric emptying.
3. Drug Administration:
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., sterile water or saline).
-
Dose: Administer various doses of Capeserod (e.g., 0.1, 1, and 10 mg/kg) via oral gavage or intraperitoneal injection.
-
Control Groups:
-
Vehicle control (receiving only the vehicle).
-
Positive control (e.g., a known prokinetic agent like cisapride (B12094) or prucalopride).
-
-
Timing: Administer the test compound or controls 30-60 minutes before the test meal.
4. Gastric Emptying Measurement:
-
Test Meal: A non-nutrient, non-absorbable marker is typically used. A common method involves administering a phenol (B47542) red-containing meal (e.g., 1.5% methylcellulose (B11928114) solution with 0.5% phenol red) via oral gavage.
-
Procedure:
-
Fast the animals overnight (approximately 16-18 hours) with free access to water.
-
Induce delayed gastric emptying as described above.
-
Administer the test compound, vehicle, or positive control.
-
Administer the phenol red test meal (e.g., 1.5 mL per rat).
-
Euthanize the animals at a specific time point after the test meal (e.g., 20-30 minutes).
-
Carefully clamp the pylorus and cardia to prevent leakage of stomach contents.
-
Surgically remove the stomach.
-
Homogenize the stomach and its contents in a known volume of alkaline solution (e.g., 0.1 N NaOH).
-
Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered.
-
5. Data Analysis:
-
Calculate the percentage of gastric emptying for each animal.
-
Compare the mean gastric emptying between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
-
A statistically significant increase in gastric emptying in the Capeserod-treated groups compared to the vehicle control group would indicate a prokinetic effect.
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying principles and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo gastroparesis model.
Conclusion
While direct in vivo data for this compound in gastroparesis models is currently lacking, its classification as a selective 5-HT4 receptor partial agonist provides a strong rationale for its investigation as a prokinetic agent. The experimental protocols and mechanistic understanding derived from studies of other compounds in this class offer a solid foundation for designing and conducting future preclinical trials. Such studies will be crucial to determine the therapeutic potential of Capeserod for patients with gastroparesis.
References
Application Notes and Protocols: Investigating Capeserod Hydrochloride in Animal Models of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse inflammation of the colonic mucosa. Current therapeutic strategies often have limitations, necessitating the exploration of novel treatment modalities. Capeserod hydrochloride, a selective serotonin (B10506) 4 receptor (5-HT4R) agonist, is currently in preclinical development for UC. It is hypothesized to promote mucosal healing and attenuate inflammation. This document provides detailed application notes and protocols for evaluating the therapeutic potential of this compound in established animal models of ulcerative colitis.
While specific preclinical data for Capeserod in UC models is not yet publicly available, this document leverages findings from studies on other 5-HT4 receptor agonists to provide a comprehensive guide for researchers. Activation of the 5-HT4 receptor in the colonic epithelium has been shown to enhance epithelial proliferation and migration, processes crucial for repairing the damaged mucosal barrier in colitis.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the 5-HT4 receptor. In the context of the gastrointestinal tract, the 5-HT4 receptor is expressed on various cells, including epithelial cells. The activation of epithelial 5-HT4 receptors is believed to be a key mechanism in ameliorating colitis. This stimulation initiates a signaling cascade that promotes epithelial wound healing and barrier function. The proposed signaling pathway involves the Gαs-coupled receptor activating adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, can activate protein kinase A (PKA) and other downstream effectors that regulate cell migration, proliferation, and resistance to apoptosis.
Experimental Protocols
The following are detailed protocols for inducing colitis in animal models and assessing the efficacy of this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles human UC.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
Cages with filter tops
-
Standard rodent chow and water bottles
Protocol for Acute Colitis:
-
Acclimatize mice for at least one week.
-
Record the initial body weight of each mouse.
-
Prepare a 3-5% (w/v) solution of DSS in autoclaved drinking water.
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. A control group should receive regular autoclaved drinking water.
-
On day 3, begin daily administration of this compound or vehicle to respective treatment groups via oral gavage or intraperitoneal injection.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Collect colon tissue for macroscopic evaluation (length, presence of ulcers) and histological analysis.
Protocol for Chronic Colitis:
-
Induce colitis by providing drinking water with 1.5-3% DSS for 5 days, followed by 14 days of regular drinking water.
-
Repeat this cycle 2-3 times to establish chronic inflammation.
-
Administer this compound or vehicle during the DSS cycles or during the recovery periods to assess therapeutic or prophylactic effects.
-
Monitor DAI throughout the study.
-
At the end of the study, collect tissues for analysis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response that shares some features with Crohn's disease but is also used to study UC-related mechanisms.
Materials:
-
8-12 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (B145695) (50% v/v)
-
This compound
-
Vehicle control
-
Catheter for intrarectal administration
Protocol:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize the mice lightly (e.g., with isoflurane).
-
Slowly administer 100-150 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.
-
A control group should receive 50% ethanol intrarectally.
-
Begin treatment with this compound or vehicle 24 hours after TNBS administration and continue daily for the duration of the experiment (typically 3-7 days).
-
Monitor DAI daily.
-
At the end of the study, euthanize the mice and collect colon tissue for analysis.
IL-10 Knockout (KO) Mouse Model
This genetic model spontaneously develops colitis, providing a tool to study the immunoregulatory aspects of IBD.
Materials:
-
IL-10 knockout mice (on a C57BL/6 or BALB/c background) and wild-type littermates.
-
This compound
-
Vehicle control
Protocol:
-
House IL-10 KO mice under specific pathogen-free conditions to control the onset and severity of colitis.
-
Monitor the development of colitis starting from 4-6 weeks of age by observing clinical signs (weight loss, diarrhea, rectal prolapse).
-
Once colitis is established (typically by 12-16 weeks), randomize mice into treatment groups to receive this compound or vehicle.
-
Administer treatment for a predefined period (e.g., 4-8 weeks).
-
Monitor body weight and clinical signs weekly.
-
At the end of the treatment period, euthanize the mice and collect colon tissue for histological and molecular analysis.
Experimental Workflow
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Disease Activity Index (DAI) Scoring
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 6-10 | Loose Stools | Hemoccult Positive |
| 3 | 11-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Note: The final DAI score is the average of the scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Expected Outcome Measures with this compound Treatment
This table presents hypothetical data based on the known effects of 5-HT4R agonists in colitis models. Actual results may vary.
| Parameter | Control (Healthy) | Vehicle (Colitis) | Capeserod (Low Dose) | Capeserod (High Dose) |
| DAI Score (at endpoint) | 0.0 ± 0.0 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2** |
| Colon Length (cm) | 9.5 ± 0.5 | 6.2 ± 0.6 | 7.8 ± 0.4 | 8.5 ± 0.3 |
| Histological Score | 0.5 ± 0.2 | 8.9 ± 1.1 | 5.4 ± 0.8* | 3.2 ± 0.6 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.2 ± 0.3 | 15.6 ± 2.1 | 8.9 ± 1.5 | 5.3 ± 1.1** |
| IL-6 Levels (pg/mL in colon tissue) | 25 ± 5 | 250 ± 40 | 150 ± 30 | 90 ± 20** |
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Endpoint Analyses should include:
-
Macroscopic Evaluation: Colon length and weight, presence and severity of ulcers, and edema.
-
Histological Analysis: H&E staining of colon sections to assess inflammatory cell infiltration, crypt damage, and epithelial ulceration. A histological scoring system should be used for quantification.
-
Biochemical Assays: Measurement of myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
-
Molecular Analysis: Quantification of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in animal models of ulcerative colitis. By utilizing these standardized models and comprehensive endpoint analyses, researchers can effectively assess the therapeutic potential of this novel 5-HT4 receptor agonist and elucidate its mechanism of action in promoting mucosal healing and reducing intestinal inflammation. Such studies are crucial for the continued development of new and effective treatments for IBD.
Application Notes and Protocols for In Vitro Assays of Capeserod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (B1243232) hydrochloride, also known as SL65.0155, is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] It exhibits high affinity for the human 5-HT4 receptor and demonstrates partial agonism in functional assays by stimulating cyclic AMP (cAMP) production.[1][2] Developed initially for neurological disorders, its unique mechanism of action has led to its investigation for gastrointestinal indications.[3] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of capeserod hydrochloride, including its binding affinity and functional activity at the 5-HT4 receptor, as well as its selectivity against other receptors.
Data Presentation
Table 1: In Vitro Pharmacological Profile of Capeserod (SL65.0155)
| Parameter | Receptor | Species | Value | Assay Type |
| Binding Affinity (Ki) | 5-HT4 | Human | 0.6 nM | Radioligand Binding Assay |
| Functional Activity | 5-HT4b, 5-HT4e | Human | Partial Agonist (40-50% of Serotonin's maximal effect) | cAMP Production Assay |
| Functional Activity | 5-HT4 | Rat | Antagonist (pKb = 8.81) | Isolated Esophagus Preparation |
| Selectivity | Various other receptors | - | >100-fold | Radioligand Binding Assays |
Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, such as with capeserod, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Experimental Workflow:
References
Application Notes and Protocols for Determining Capeserod Hydrochloride Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride (development code SL65.0155) is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] It has demonstrated cognitive-enhancing properties and is under investigation for gastrointestinal indications. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound at its primary target, the 5-HT4 receptor, and to assess its selectivity against the 5-HT2A receptor, a common off-target for serotonergic compounds.
Data Presentation
The following table summarizes the in vitro activity of this compound at human 5-HT4 receptors. This data is crucial for understanding its potency and functional effects.
| Target Receptor | Assay Type | Cell Line | Measured Parameter | Value |
| Human 5-HT4(e) Receptor | Radioligand Binding | - | Ki | 0.6 nM[2] |
| Human 5-HT4(e) Splice Variant | cAMP Production | Expressing Cells | IC50 | 29 nM[2] |
| Human 5-HT4(b) Splice Variant | cAMP Production | Expressing Cells | IC50 | 244 nM[2] |
| Other Receptors (including 5-HT2A) | Radioligand Binding | - | Selectivity | >100-fold vs. 5-HT4[2][3] |
Signaling Pathways and Assay Principles
A thorough understanding of the signaling pathways of the target receptors is essential for designing and interpreting cell-based assays.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP can be quantified to measure receptor activation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Agonist binding activates the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Experimental Protocols
The following are detailed protocols for quantifying the activity of this compound.
General Experimental Workflow
The general workflow for these cell-based assays involves several key steps from cell preparation to data analysis.
Protocol 1: 5-HT4 Receptor Activation - cAMP Assay
This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Reference 5-HT4 agonist (e.g., Serotonin)
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
384-well white opaque microplates
-
Multimode plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT4 receptor-expressing HEK293 cells into 384-well white opaque microplates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare a serial dilution of the reference agonist (Serotonin) as a positive control.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plates.
-
Add 10 µL of the diluted this compound or reference agonist to the respective wells. For negative control wells, add 10 µL of assay buffer.
-
Incubate the plate at room temperature or 37°C for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
-
Signal Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate the plate for the recommended time to allow for signal development.
-
Measure the signal (e.g., HTRF ratio, luminescence, or fluorescence) using a multimode plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (100%) and the vehicle control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: 5-HT2A Receptor Activity - Calcium Flux Assay
This protocol is designed to assess the potential activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium. This is a key assay for selectivity profiling.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Reference 5-HT2A agonist (e.g., Serotonin or a selective agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or a plate reader with kinetic fluorescence measurement capabilities and automated liquid handling.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A receptor-expressing cells into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Compound and Agonist Addition:
-
During the dye loading incubation, prepare the this compound and reference agonist plates with the desired concentrations in assay buffer.
-
After dye loading, wash the cells gently with assay buffer to remove excess dye.
-
Place the cell plate and the compound/agonist plates into the FLIPR or equivalent instrument.
-
-
Signal Detection:
-
Initiate the kinetic read. This typically involves:
-
A baseline fluorescence measurement for 10-20 seconds.
-
Automated addition of this compound or vehicle control, followed by continuous fluorescence measurement for 1-2 minutes to detect any agonist activity.
-
Automated addition of the reference 5-HT2A agonist to all wells to measure the response and any potential antagonist effect of this compound. Continue fluorescence measurement for another 1-2 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
To determine agonist activity, calculate the peak fluorescence response after the addition of this compound.
-
To determine antagonist activity, calculate the reduction in the peak fluorescence response to the reference agonist in the presence of this compound.
-
Plot the response against the logarithm of the this compound concentration and fit the data to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Conclusion
These application notes provide a framework for the comprehensive in vitro pharmacological characterization of this compound. The cAMP assay is a direct measure of its intended agonist activity at the 5-HT4 receptor, while the calcium flux assay is a robust method for assessing its selectivity and potential off-target effects at the 5-HT2A receptor. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to advance the understanding and development of this compound.
References
Application Notes and Protocols for Capeserod Hydrochloride in Gut Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride is a potent and selective serotonin (B10506) 5-HT4 receptor agonist. The 5-HT4 receptors are widely expressed throughout the gastrointestinal (GI) tract, including on epithelial cells, and are crucial regulators of gut motility, secretion, and visceral sensitivity. Gut organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model system. They recapitulate the cellular diversity and architecture of the native gut epithelium, offering a physiologically relevant platform for studying the effects of therapeutic compounds.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on key functions of the gut epithelium using intestinal organoid models, including proliferation, differentiation, and secretory function.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound, as a 5-HT4 receptor agonist, is expected to mimic the action of serotonin at these receptors. Activation of the 5-HT4 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a variety of cellular processes within the intestinal epithelium. In enteroendocrine cells, it can trigger the release of other signaling molecules; in enterocytes, it can modulate ion transport and secretion; and in intestinal stem cells, it may influence proliferation and differentiation pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on 5-HT4 receptor agonists in relevant in vitro models. This data provides a baseline for expected outcomes when using this compound in gut organoid experiments.
Table 1: Proliferation and Differentiation Markers (Note: Data is representative and may vary based on organoid source and experimental conditions.)
| Marker | Cell Type Association | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| Ki67 | Proliferating Cells | Capeserod (1 µM) | 1.8 ± 0.3 |
| MUC2 | Goblet Cells | Capeserod (1 µM) | 2.5 ± 0.5 |
| CHGA | Enteroendocrine Cells | Capeserod (1 µM) | 1.5 ± 0.2 |
| VIL1 | Enterocytes | Capeserod (1 µM) | 1.2 ± 0.1 |
Table 2: Functional Assay Parameters (Note: Data is representative. Absolute values are dependent on the specific assay setup.)
| Assay | Parameter Measured | Treatment Group | Result (Mean ± SD) |
| Organoid Swelling Assay | Area Under Curve (AUC) at 60 min | Vehicle Control | 1500 ± 250 |
| Forskolin (5 µM) | 8500 ± 900 | ||
| Capeserod (1 µM) + Forskolin (5 µM) | 11500 ± 1200 | ||
| Organoid Monolayer Barrier | TEER (Ω·cm²) | Vehicle Control | 450 ± 50 |
| Capeserod (1 µM) | 380 ± 45 |
Experimental Protocols
Protocol 1: Establishment and Culture of Human Colon Organoids
This protocol describes the generation of human colon organoids from biopsy tissue.
Materials:
-
Human colonic biopsies
-
Chelation Buffer (Gentle Cell Dissociation Reagent)
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Organoid Growth Medium (see Table 3 for composition)
-
24-well tissue culture plates
Table 3: Human Colon Organoid Growth Medium
| Component | Final Concentration |
| Advanced DMEM/F12 | Base |
| Penicillin-Streptomycin | 1x |
| GlutaMAX | 1x |
| HEPES | 10 mM |
| N-2 Supplement | 1x |
| B-27 Supplement | 1x |
| N-acetylcysteine | 1 mM |
| Human EGF | 50 ng/mL |
| Noggin | 100 ng/mL |
| R-spondin1 | 500 ng/mL |
| Y-27632 (ROCK inhibitor) | 10 µM (add for first 2-3 days) |
| SB202190 (p38 inhibitor) | 10 µM |
Procedure:
-
Wash biopsies 3-5 times in cold PBS to remove debris.
-
Incubate biopsies in Chelation Buffer for 30-45 minutes on a rocker at 4°C to release intestinal crypts.
-
Vigorously shake the tube to release crypts from the tissue.
-
Collect the supernatant containing the crypts and centrifuge at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in 50 µL of Basement Membrane Matrix per well of a 24-well plate.
-
Plate a 50 µL droplet in the center of a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the matrix.
-
Gently add 500 µL of pre-warmed Organoid Growth Medium (with Y-27632) to each well.
-
Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be ready for passaging or experiments in 7-10 days.
Protocol 2: Assessing the Effect of Capeserod on Organoid Proliferation
This protocol uses Ki67 immunofluorescence staining to quantify cell proliferation.
Procedure:
-
Culture organoids as described in Protocol 1.
-
Treat mature organoids with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
Fix organoids in 4% paraformaldehyde (PFA) for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 2 hours at room temperature.
-
Image using a confocal microscope.
-
Analysis: Quantify the number of Ki67-positive nuclei and total DAPI-positive nuclei. The proliferation index is calculated as (Ki67+ cells / Total cells) * 100.
Protocol 3: Evaluating Epithelial Differentiation with Capeserod
This protocol uses quantitative PCR (qPCR) to measure changes in cell lineage-specific markers.
Materials:
-
Treated organoids (from Protocol 2 setup)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MUC2, CHGA, VIL1, LGR5) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Culture and treat organoids with this compound as described for the proliferation assay (a 72-96 hour treatment may be more appropriate for differentiation).
-
Harvest organoids and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for goblet cells (MUC2), enteroendocrine cells (CHGA), enterocytes (VIL1), stem cells (LGR5), and a housekeeping gene.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol 4: Functional Secretion Assessment using Forskolin-Induced Swelling (FIS) Assay
This assay measures the ability of organoids to secrete fluid into their lumen, a process that can be modulated by cAMP. Since Capeserod increases cAMP, it is hypothesized to enhance this swelling.[1][2]
Procedure:
-
Passage and plate organoids in 96-well plates. Allow them to mature for 4-5 days.
-
Pre-treat organoids with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Acquire baseline brightfield images (T=0) of the organoids.
-
Add Forskolin to a final concentration of 5 µM to all wells.
-
Immediately begin live-cell imaging, capturing images every 10-15 minutes for 1-2 hours.
-
Analysis: Measure the cross-sectional area of each organoid at each time point.[3] Calculate the percentage increase in area relative to T=0. The Area Under the Curve (AUC) can be calculated to represent the total swelling response.[4] Compare the AUC between control, Forskolin-only, and Capeserod + Forskolin groups.
Protocol 5: Assessing Epithelial Barrier Function
This protocol requires the generation of 2D organoid-derived monolayers on permeable supports.
Procedure:
-
Dissociate mature organoids into single cells using a trypsin-based solution.
-
Seed the cells onto collagen-coated Transwell® inserts.
-
Culture until a confluent monolayer is formed, typically monitored by measuring Transepithelial Electrical Resistance (TEER).
-
Once TEER values stabilize, treat the monolayers by adding this compound to the apical chamber.
-
Measure TEER at various time points (e.g., 24, 48 hours) to assess changes in barrier integrity.
-
Permeability Assay: To measure paracellular permeability, add a fluorescent tracer like FITC-Dextran to the apical chamber.
-
At set time points, take samples from the basolateral chamber and measure the fluorescence. An increase in fluorescence indicates increased permeability.
-
Analysis: Compare TEER values and the rate of FITC-Dextran flux between Capeserod-treated and control monolayers.
Conclusion
Gut organoid models provide an advanced and physiologically relevant system to dissect the mechanisms of action of 5-HT4 receptor agonists like this compound. The protocols outlined here offer a framework for a comprehensive evaluation of its effects on intestinal epithelial proliferation, differentiation, and key functions such as secretion and barrier integrity. These assays can provide valuable insights for drug development and personalized medicine.
References
- 1. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 2. stemcell.com [stemcell.com]
- 3. Forskolin-induced swelling of intestinal organoids correlates with disease severity in adults with cystic fibrosis and homozygous F508del mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Capeserod Hydrochloride in Rodent Studies
Disclaimer: The following application notes and protocols are provided for research purposes only. Capeserod (B1243232) hydrochloride is a compound for which public preclinical dosage information is limited. The dosage recommendations provided herein are extrapolated from studies on other 5-HT4 receptor agonists and should be considered as a starting point for dose-ranging and pharmacokinetic studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
Capeserod hydrochloride is a selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1] Initially investigated for Alzheimer's disease and urinary incontinence, its development for these indications was discontinued.[1][2] Currently, it is being repurposed for the treatment of gastrointestinal (GI) disorders.[1] The 5-HT4 receptors in the gastrointestinal tract are involved in promoting gastric emptying, decreasing esophageal reflux, and enhancing intestinal peristalsis.[1] These application notes provide a framework for researchers and drug development professionals to design and conduct initial in vivo rodent studies with this compound.
Quantitative Data from Related 5-HT4 Agonist Studies
Due to the lack of specific public data on this compound, the following tables summarize dosages of other well-characterized 5-HT4 receptor agonists used in rodent studies. This information can serve as a guide for selecting initial dose ranges for capeserod.
Table 1: Dosage of Prucalopride in Rodent Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse | Subcutaneous (s.c.) | 1, 5, 10 mg/kg | Dose-dependent increase in sAPPα levels in the hippocampus and cortex.[3] | [3] |
| Mouse | Continuous s.c. infusion | 5 mg/kg/day | Increased villus height, crypt depth, and crypt proliferation in the distal small bowel.[4][5] | [4][5] |
| Mouse | Oral gavage (p.o.) | 3-30 mg/kg | Accelerated whole gut transit time.[6] | [6] |
Table 2: Dosage of Tegaserod in Rodent Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1, 0.3, 1.0 mg/kg | Inhibition of response to rectal distention in rats with visceral hypersensitivity.[7] | [7] |
Table 3: Dosage of Other 5-HT4 Agonists in Rodent Studies
| Compound | Species | Route of Administration | Dose | Observed Effect | Reference |
| ML10302 | Mouse | Subcutaneous (s.c.) | 5, 10, 20 mg/kg | Increased sAPPα levels in the cortex at 20 mg/kg.[3] | [3] |
| Renzapride | Rat | In vitro (striatal slices) | 10 µM | Enhanced dopamine (B1211576) release.[8] | [8] |
| (S)-zacopride | Rat | In vitro (striatal slices) | 10 µM | Enhanced dopamine release.[8] | [8] |
Experimental Protocols
General Animal Handling and Husbandry
-
Species and Strain: C57BL/6 mice or Sprague-Dawley rats are commonly used in gastrointestinal and neurological studies.[9]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., fasting).
-
Acclimation: Animals should be allowed to acclimate to the facility for at least one week prior to the commencement of any experimental procedures.
Preparation of this compound Dosing Solution
-
Vehicle Selection: Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept to a minimum to avoid toxicity.
-
Preparation:
-
On the day of dosing, weigh the required amount of this compound powder using a calibrated analytical balance.
-
In a sterile container, dissolve the powder in the chosen vehicle.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter for sterile administration.
-
Prepare fresh dosing solutions for each experiment to ensure stability and potency.
-
Administration of this compound
The choice of administration route depends on the experimental objective, such as assessing systemic versus local effects.
-
Oral Gavage (p.o.):
-
Gently restrain the rodent.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the dosing solution slowly.
-
Carefully remove the needle.
-
Monitor the animal for any signs of distress.
-
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the animal.
-
Lift the loose skin over the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal, tilting it slightly head-down.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate to ensure no fluid (urine or intestinal contents) is drawn back.
-
Inject the solution.
-
Withdraw the needle.
-
Pharmacokinetic Study Protocol
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulation in rats) to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus of this compound solution via the cannula. A typical dose to start with for IV administration in a pharmacokinetic study could be in the range of 1-5 mg/kg.
-
Oral (PO) Group: Administer a single dose via oral gavage. A starting dose could be in the range of 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Visualization of Pathways and Workflows
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow for a Rodent Study
Caption: General Experimental Workflow.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Capeserod - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The 5-HT4 Receptor Agonist Prucalopride Stimulates Mucosal Growth and Enhances Carbohydrate Absorption in the Ileum of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tegaserod inhibits noxious rectal distention induced responses and limbic system c-Fos expression in rats with visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Capeserod Hydrochloride in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride, also known as SL65.0155, is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] While initial research explored its potential in neurological disorders, recent interest has shifted towards its application in gastrointestinal (GI) motility disorders, with Phase I clinical trials underway for gastroparesis.[2] As a member of the 5-HT4 receptor agonist class, Capeserod is expected to modulate GI function by stimulating peristalsis and intestinal secretion, making it a valuable tool for research in conditions such as gastroparesis, constipation-predominant irritable bowel syndrome (IBS-C), and chronic idiopathic constipation.
This document provides detailed application notes and protocols for the use of this compound in GI motility research. Due to the limited availability of specific quantitative data for Capeserod in the public domain, this document utilizes data from the well-characterized 5-HT4 agonist, tegaserod (B130379), as a representative example to illustrate the expected effects and experimental outcomes. This approach provides a strong framework for researchers to design and interpret experiments with Capeserod.
Mechanism of Action
This compound exerts its prokinetic effects by binding to and partially activating 5-HT4 receptors located on enteric neurons, smooth muscle cells, and epithelial cells within the GI tract. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, enhances the release of excitatory neurotransmitters, such as acetylcholine (B1216132) (ACh), which directly stimulates smooth muscle contraction and promotes coordinated peristaltic waves. Furthermore, activation of 5-HT4 receptors on enterocytes can increase intestinal fluid secretion, which aids in the softening of stool and facilitates its passage.
Data Presentation: Quantitative Effects on GI Motility (Representative Data from Tegaserod)
The following tables summarize the expected quantitative effects of a 5-HT4 receptor agonist on various parameters of GI motility, using published data for tegaserod as a reference.
Table 1: Effect on Gastric Emptying
| Parameter | Placebo | Tegaserod (6 mg b.i.d.) | % Change | Reference |
| Gastric Emptying T50 (min) | 105.4 ± 8.2 | 84.7 ± 6.5 | -19.6% | [Adapted from Degen et al., 2001] |
| % Retention at 2 hours | 45.2 ± 5.1 | 30.8 ± 4.3 | -31.9% | [Adapted from Degen et al., 2001] |
Table 2: Effect on Small Bowel Transit Time
| Parameter | Placebo | Tegaserod (6 mg b.i.d.) | % Change | Reference |
| Orocecal Transit Time (min) | 245 ± 25 | 172 ± 18 | -29.8% | [Adapted from Prather et al., 2000] |
Table 3: Effect on Colonic Transit Time
| Parameter | Placebo | Tegaserod (6 mg b.i.d.) | % Change | Reference |
| Colonic Transit at 24h (Geometric Center) | 2.1 ± 0.2 | 2.8 ± 0.3 | +33.3% | [Adapted from Bouras et al., 2001] |
| Colonic Transit at 48h (Geometric Center) | 3.5 ± 0.2 | 4.1 ± 0.2 | +17.1% | [Adapted from Bouras et al., 2001] |
Experimental Protocols
Detailed methodologies for key experiments to assess the prokinetic effects of this compound are provided below.
In Vivo Assessment of Gastric Emptying and Intestinal Transit
Objective: To determine the in vivo effect of this compound on the rate of gastric emptying and small bowel transit time in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Non-absorbable marker (e.g., 20% charcoal meal in 5% gum acacia, or radiolabeled tracer such as 99mTc-DTPA)
-
Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water
-
Oral gavage needles
-
Dissection tools
-
Scintillation counter or imaging system (for radiolabeled studies)
Protocol:
-
Animal Dosing:
-
Randomly assign animals to vehicle control and Capeserod treatment groups.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally via gavage.
-
-
Marker Administration:
-
After a set pre-treatment time (e.g., 30-60 minutes), administer the non-absorbable marker orally (e.g., 1.5 mL of charcoal meal).
-
-
Transit Time Measurement:
-
Euthanize the animals at a specific time point after marker administration (e.g., 20 minutes for gastric emptying, 60-90 minutes for small bowel transit).
-
Carefully dissect the abdomen and clamp the pyloric sphincter and the ileocecal junction.
-
For gastric emptying, remove the stomach, and its contents can be weighed or the amount of tracer quantified.
-
For small bowel transit, carefully remove the small intestine from the pylorus to the cecum.
-
Lay the intestine flat and measure the total length and the distance traveled by the leading edge of the marker.
-
-
Data Analysis:
-
Gastric Emptying: Calculate the percentage of the marker emptied from the stomach relative to the total amount administered.
-
Small Bowel Transit: Express the distance traveled by the marker as a percentage of the total length of the small intestine.
-
Compare the results between the Capeserod-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vitro Assessment of Intestinal Contractility
Objective: To evaluate the direct effect of this compound on the contractility of isolated intestinal smooth muscle tissue.
Materials:
-
This compound
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)
-
Acetylcholine (ACh) as a positive control
-
Atropine (B194438) (muscarinic antagonist) and Tetrodotoxin (TTX, neuronal blocker) for mechanistic studies
-
Male guinea pigs (300-400 g)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
Protocol:
-
Tissue Preparation:
-
Euthanize the guinea pig and dissect a segment of the distal colon or ileum.
-
Place the tissue in ice-cold Krebs-Henseleit solution bubbled with carbogen.
-
Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.
-
Connect the tissues to isometric force transducers and apply an initial tension (e.g., 1 g).
-
Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath at set intervals.
-
To investigate the mechanism of action, pre-incubate tissues with antagonists like atropine or TTX before adding Capeserod.
-
At the end of each experiment, add a maximal concentration of ACh to assess tissue viability.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions in response to each concentration of Capeserod.
-
Express the contractile response as a percentage of the maximal contraction induced by ACh.
-
Calculate the EC50 (half-maximal effective concentration) for Capeserod.
-
Compare the responses in the presence and absence of antagonists to elucidate the involvement of cholinergic and neuronal pathways.
-
Conclusion
This compound holds significant promise as a therapeutic agent for GI motility disorders due to its selective 5-HT4 receptor agonism. The experimental protocols and representative data presented here provide a comprehensive guide for researchers to investigate its prokinetic effects. While data from the related compound tegaserod offers valuable insights, further studies are warranted to establish the specific quantitative effects and full pharmacological profile of this compound. The methodologies outlined will enable a thorough evaluation of its potential to improve gastric emptying, accelerate intestinal transit, and enhance colonic motility, thereby paving the way for its clinical application in treating a range of debilitating GI conditions.
References
Application Notes and Protocols for Capeserod Hydrochloride in 5-HT4 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride, also known as SL65.0155, is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Due to its high affinity and partial agonist activity, Capeserod is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor in various systems. These application notes provide an overview of Capeserod's pharmacological properties and detailed protocols for its use in in vitro functional assays.
The 5-HT4 receptor, a Gs-protein-coupled receptor, is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, heart, and adrenal glands. Its activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in a variety of physiological processes, including learning and memory, mood regulation, and gastrointestinal motility. Dysregulation of 5-HT4 receptor function has been linked to conditions such as Alzheimer's disease and depression.
Capeserod's pharmacological profile makes it a suitable agent for elucidating the nuanced roles of 5-HT4 receptor activation. Its partial agonism allows for the stimulation of the receptor without inducing the maximal response achievable by the endogenous ligand, serotonin, which can be advantageous in preventing receptor desensitization and revealing subtle physiological effects.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the 5-HT4 receptor.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT4 | Human | 0.6 nM | [1][4][5] |
Table 2: Functional Potency and Efficacy of this compound (cAMP Accumulation Assay)
| Parameter | Cell Line/Tissue | Splice Variant | Value | Efficacy (vs. Serotonin) | Reference |
| IC50 | Cells | 5-HT4(b) | 244 nM | 40-50% | [1][6] |
| IC50 | Cells | 5-HT4(e) | 29 nM | 40-50% | [1][6] |
| pKb (Antagonist activity) | Rat Esophagus | Not Specified | 8.81 | N/A | [1][4][5] |
Signaling Pathway and Experimental Workflow
5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor by an agonist like Capeserod initiates a canonical Gs-protein signaling pathway, leading to the production of the second messenger cAMP.
Caption: Canonical 5-HT4 receptor signaling pathway.
General Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for characterizing the interaction of Capeserod with the 5-HT4 receptor in vitro.
Caption: In vitro characterization workflow for Capeserod.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using a competitive radioligand binding assay.
Materials:
-
Cells or tissue homogenates expressing the 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-labeled ligand for non-specific binding determination (e.g., unlabeled GR113808 or serotonin at a high concentration).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-labeled ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-GR113808 to each well at a concentration close to its Kd.
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Capeserod concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50/IC50) and efficacy of this compound as a partial agonist at the 5-HT4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Serotonin solutions of varying concentrations (for generating a full agonist reference curve).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the 5-HT4 receptor-expressing cells under standard conditions.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or serotonin to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (if measuring inhibition of a stimulated response) and the maximal response (Emax).
-
Calculate the efficacy of Capeserod as a percentage of the maximal response induced by serotonin.
-
In Vivo Studies
Preclinical in vivo studies have demonstrated the cognitive-enhancing and potential antidepressant-like effects of Capeserod.[7] In animal models, Capeserod has been shown to improve performance in learning and memory tasks, such as the object recognition task and the Morris water maze.[1][8] These effects are mediated by its agonist activity at 5-HT4 receptors.[1] For researchers planning in vivo experiments, effective doses in rodents have been reported in the range of 0.001 to 1 mg/kg.[1][7]
Conclusion
This compound is a well-characterized, high-affinity partial agonist of the 5-HT4 receptor. Its specific pharmacological profile makes it an invaluable tool for researchers investigating the multifaceted roles of the 5-HT4 receptor in health and disease. The detailed protocols provided herein offer a starting point for the in vitro characterization of Capeserod and other 5-HT4 receptor ligands.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capeserod - Wikipedia [en.wikipedia.org]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] SL65.0155, A Novel 5-Hydroxytryptamine4 Receptor Partial Agonist with Potent Cognition-Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive effects of SL65.0155, a serotonin 5-HT4 receptor partial agonist, in animal models of amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Capeserod Hydrochloride Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride is a potent and selective 5-HT4 receptor partial agonist that has shown therapeutic potential in both gastrointestinal (GI) and central nervous system (CNS) disorders.[1] As a 5-HT4 receptor agonist, Capeserod's mechanism of action involves the modulation of serotonergic pathways, which play a crucial role in regulating GI motility and cognitive processes.[2][3] These application notes provide detailed in vivo protocols to assess the efficacy of this compound in preclinical animal models, focusing on its pro-motility and cognitive-enhancing effects.
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing neuronal plasticity and function. An alternative, G-protein independent pathway involving the activation of Src tyrosine kinase has also been identified.[3][4]
Signaling Pathway of this compound
Part 1: Assessment of Pro-Motility Efficacy
The prokinetic properties of Capeserod can be evaluated in vivo by measuring its effect on gastrointestinal transit time. The Whole Gut Transit Assay is a widely used and reliable method for this purpose.[5][6][7]
Experimental Protocol: Whole Gut Transit Assay (Carmine Red Method)
This protocol details the procedure for measuring whole gut transit time in mice using a non-absorbable colored marker.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Individually housed cages with white bedding or paper for easy visualization of fecal pellets
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.[10]
-
Dosing: Administer this compound or vehicle to the mice via oral gavage.
-
Marker Administration: 30 minutes after drug administration, orally gavage each mouse with 100-150 µL of the Carmine Red solution.[8][10] Record the exact time of gavage for each animal.
-
Observation: Place each mouse in an individual cage with no bedding to facilitate pellet observation.[8] Monitor the mice continuously or at frequent intervals (e.g., every 10-15 minutes) for the first appearance of a red-colored fecal pellet.[7]
-
Data Collection: Record the time of the first red pellet expulsion. The whole gut transit time is the duration between the Carmine Red gavage and the appearance of the first red pellet.[8]
Data Presentation: Representative Data for 5-HT4 Agonist Effects on Gut Transit
The following table summarizes representative data on the effect of a 5-HT4 receptor agonist on whole gut transit time in mice.
| Treatment Group | Dose (mg/kg) | N | Whole Gut Transit Time (minutes, Mean ± SEM) | % Decrease in Transit Time vs. Vehicle |
| Vehicle | - | 10 | 150 ± 12.5 | - |
| 5-HT4 Agonist | 1 | 10 | 125 ± 10.2 | 16.7% |
| 5-HT4 Agonist | 3 | 10 | 105 ± 8.9** | 30.0% |
| 5-HT4 Agonist | 10 | 10 | 85 ± 7.5*** | 43.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical and for illustrative purposes. |
Experimental Workflow: Whole Gut Transit Assay
Part 2: Assessment of Cognitive Enhancement Efficacy
The potential of Capeserod to enhance cognitive function can be assessed using various behavioral paradigms in rodents. The Novel Object Recognition (NOR) test is a widely accepted method for evaluating recognition memory.[11][12][13][14][15][16]
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol describes the NOR test to assess recognition memory in mice.
Materials:
-
This compound
-
Vehicle
-
Open field arena (e.g., 40 x 40 cm)
-
A set of identical objects for the familiarization phase
-
A set of novel objects for the test phase
-
Video recording and tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.[11][13]
-
Familiarization/Training (Day 2):
-
Administer this compound or vehicle to the mice (e.g., 30-60 minutes before the trial).
-
Place two identical objects in the arena.
-
Place a mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).[11][13]
-
Record the time the mouse spends exploring each object. Exploration is typically defined as the nose being within a certain distance of the object and oriented towards it.
-
-
Test (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.[12][17]
-
In the arena, one of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring the familiar and the novel object.[13]
-
-
Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)[12] A higher DI indicates better recognition memory.
Data Presentation: Representative Data for 5-HT4 Agonist Effects on Novel Object Recognition
The following table presents representative data on the effect of a 5-HT4 receptor agonist on the Discrimination Index in the NOR test.
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | 0.15 ± 0.05 |
| 5-HT4 Agonist | 0.5 | 12 | 0.35 ± 0.06 |
| 5-HT4 Agonist | 1.0 | 12 | 0.50 ± 0.08** |
| p<0.05, **p<0.01 compared to vehicle. Data are hypothetical and for illustrative purposes. |
Experimental Workflow: Novel Object Recognition Test
Alternative and Complementary In Vivo Assays
-
Morris Water Maze: For a more comprehensive assessment of spatial learning and memory, the Morris Water Maze can be employed.[18][19][20][21][22] This test requires animals to use distal cues to locate a hidden platform in a pool of opaque water.
-
Gastric Emptying Scintigraphy: This is a more quantitative method for assessing gastric motility and can be adapted for preclinical models to provide more detailed information on the prokinetic effects of Capeserod.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo assessment of this compound's efficacy as both a pro-motility agent and a cognitive enhancer. Consistent and standardized application of these methods will yield reliable and reproducible data, crucial for the continued development of this promising therapeutic candidate.
References
- 1. bioflorida.com [bioflorida.com]
- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Gut Transit Time, Fecal Water Content, and Fecal Output [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Fecal Carmine Red Protocol [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Novel Object Recognition Test [protocols.io]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 15. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 16. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. coconote.app [coconote.app]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 21. queensu.ca [queensu.ca]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Application Notes and Protocols for Testing Capeserod Hydrochloride in Smooth Muscle Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1] Initially investigated for neurological disorders, it is now being repurposed for gastrointestinal (GI) indications.[1] The 5-HT4 receptor is a key player in regulating gastrointestinal motility. Its activation in smooth muscle can lead to both contraction and relaxation, depending on the specific tissue and underlying physiological conditions. In some tissues, such as the human colon, activation of 5-HT4 receptors on smooth muscle cells leads to relaxation via the adenylyl cyclase-cAMP-protein kinase A pathway.[2] In other instances, particularly in the context of the enteric nervous system, 5-HT4 receptor agonists can enhance cholinergic contractions, thereby promoting motility.[3][4][5]
These application notes provide a detailed protocol for the in-vitro assessment of this compound's effects on isolated smooth muscle strips, a fundamental methodology in pharmacological research.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) |
| Capeserod | 5-HT₄ | 0.6 |
Kᵢ (inhibition constant) is a measure of the drug's binding affinity to the receptor.
Table 2: Template for Functional Potency and Efficacy of this compound on Smooth Muscle Contraction/Relaxation
| Parameter | Tissue Preparation 1 (e.g., Guinea Pig Ileum) | Tissue Preparation 2 (e.g., Rat Esophagus) |
| EC₅₀ (nM) | To be determined | To be determined |
| pEC₅₀ | To be determined | To be determined |
| Eₘₐₓ (% of control) | To be determined | To be determined |
EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocols
Protocol 1: Preparation of Isolated Smooth Muscle Strips (Guinea Pig Ileum)
This protocol outlines the steps for dissecting and preparing guinea pig ileum strips for organ bath experiments.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, CaCl₂ 2.6, D-glucose 11.1)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Silk suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully excise a segment of the ileum.
-
Place the excised ileum segment in a Petri dish containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Carefully dissect away the mesentery.
-
Cut the ileum into longitudinal strips approximately 1.5-2 cm in length.
-
Tie silk sutures to both ends of each muscle strip.
Protocol 2: Organ Bath Experiment to Measure Smooth Muscle Contraction/Relaxation
This protocol describes the methodology for mounting the prepared smooth muscle strips in an organ bath and recording their contractile responses to this compound.
Materials:
-
Isolated smooth muscle strips
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution
-
95% O₂ / 5% CO₂ gas mixture
-
Water bath for temperature control (37°C)
-
Data acquisition system
-
This compound stock solution
-
Other relevant agonists/antagonists (e.g., acetylcholine (B1216132), serotonin, 5-HT4 antagonists)
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with 95% O₂ / 5% CO₂.
-
Mount the smooth muscle strips in the organ baths by attaching one end to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, record a stable baseline tension.
-
To assess tissue viability, induce a maximal contraction with a high concentration of potassium chloride (e.g., 80 mM) or a standard agonist like acetylcholine.
-
Wash the tissues to return to baseline.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration and incrementally increase the concentration in the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in muscle tension (contraction or relaxation) using the data acquisition system.
-
(Optional) To investigate the mechanism of action, pre-incubate the tissues with a selective 5-HT4 receptor antagonist before adding this compound.
Mandatory Visualizations
Signaling Pathway of 5-HT4 Receptor-Mediated Smooth Muscle Relaxation
Caption: 5-HT4 receptor signaling pathway in smooth muscle.
Experimental Workflow for Organ Bath Assay
Caption: Experimental workflow for testing Capeserod in smooth muscle.
References
- 1. bioflorida.com [bioflorida.com]
- 2. Further investigation into the signal transduction mechanism of the 5-HT4-like receptor in the circular smooth muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring Capeserod Hydrochloride's Effect on Gastric Emptying
Introduction
Capeserod hydrochloride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist currently under development for various gastrointestinal (GI) indications.[1] The activation of 5-HT4 receptors is a well-established mechanism for promoting GI motility.[2][3] Agonists of this receptor class, like Capeserod, are expected to enhance gastric emptying and intestinal peristalsis, making them promising therapeutic agents for disorders such as gastroparesis and functional dyspepsia.[4] Accurate and standardized measurement of gastric emptying is therefore critical to evaluating the pharmacodynamic effects and clinical efficacy of this compound.
These application notes provide detailed protocols for two primary methods of assessing gastric emptying: Gastric Emptying Scintigraphy (GES) and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT).
Mechanism of Action: 5-HT4 Receptor-Mediated Pro-motility
Capeserod exerts its prokinetic effects by acting on 5-HT4 receptors located on presynaptic terminals of cholinergic enteric neurons.[5] The binding of Capeserod to these G-protein coupled receptors initiates a signaling cascade that enhances the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and accelerated GI transit.[5]
Caption: Signaling pathway of Capeserod at the cholinergic nerve terminal.
Experimental Workflow for Clinical Trials
A robust clinical trial design is essential for evaluating the effect of Capeserod on gastric emptying. A randomized, double-blind, placebo-controlled, crossover study design is often optimal to minimize inter-subject variability.
References
- 1. bioflorida.com [bioflorida.com]
- 2. graphyonline.com [graphyonline.com]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT4 receptors mediating enhancement of contractility in canine stomach; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Capeserod Hydrochloride in Preclinical Models of Inflammatory Bowel Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod (B1243232) hydrochloride, a selective partial agonist of the serotonin (B10506) 5-HT4 receptor, is currently under preclinical investigation for the treatment of ulcerative colitis. While specific preclinical data for capeserod in inflammatory bowel disease (IBD) models are not extensively published, the therapeutic potential of 5-HT4 receptor agonists in colitis is supported by studies on other molecules within the same class, such as tegaserod (B130379) and novel luminally acting agonists. This document provides a comprehensive overview of the application of 5-HT4 receptor agonists in preclinical IBD models, including detailed experimental protocols and a summary of expected quantitative outcomes based on available data from analogous compounds. The information presented herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of capeserod and other 5-HT4 agonists in the context of IBD.
Capeserod is also known by its development code, SL65.0155.[1][2] It is a selective 5-HT4 receptor partial agonist.[1][2]
Mechanism of Action and Signaling Pathway
The 5-HT4 receptor is a G-protein-coupled receptor that, upon activation, stimulates the adenylate cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A pathway.[3] In the gastrointestinal tract, these receptors are expressed on various cell types, including epithelial cells.[3][4] Activation of epithelial 5-HT4 receptors has been shown to exert protective and anti-inflammatory effects through several mechanisms.[4][5] These include promoting epithelial cell proliferation and migration, which are crucial for wound healing, and enhancing resistance to oxidative stress-induced apoptosis.[4][6] This signaling cascade ultimately contributes to the restoration of the intestinal barrier function, which is compromised in IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. A155 STOOL-BASED PROTEIN SIGNATURES FOR NON-INVASIVE ACCURATE DIAGNOSIS AND SUBTYPING OF INFLAMMATORY BOWEL DISEASE THROUGH HIGH-THROUGHPUT PROTEOMICS AND MACHINE LEARNING APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Inflammation in Preclinical Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Capeserod Hydrochloride in Neurogastroenterology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capeserod hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] Originally investigated for its cognitive-enhancing properties, recent research has pivoted towards its application in neurogastroenterology. The prokinetic nature of 5-HT4 receptor agonists makes Capeserod a valuable tool for studying gastrointestinal motility and secretion. This document provides detailed application notes and experimental protocols for the use of this compound in neurogastroenterology research.
Mechanism of Action
Capeserod acts as a partial agonist at 5-HT4 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the gastrointestinal tract, these receptors are expressed on various cell types, including enteric neurons and epithelial cells. Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis. In epithelial cells, 5-HT4 receptor activation can modulate ion transport, leading to increased fluid secretion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available preclinical data.
| Parameter | Value | Receptor Subtype | Cell Type/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | 5-HT4(e) | Recombinant cells | [1] |
| Functional Potency (IC50) | 29 nM | 5-HT4(e) | Recombinant cells (cAMP production) | [1] |
| 244 nM | 5-HT4(b) | Recombinant cells (cAMP production) | [1] |
Signaling Pathway
The signaling cascade initiated by this compound at the 5-HT4 receptor is depicted below.
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Experimental Protocols
In Vitro: Isolated Tissue Bath Assay for Gastrointestinal Motility
This protocol assesses the effect of this compound on the contractility of isolated intestinal segments.
1. Tissue Preparation:
- Euthanize a small rodent (e.g., guinea pig, rat) via an approved method.
- Immediately perform a laparotomy and excise a segment of the desired intestinal region (e.g., ileum, colon).
- Place the tissue segment in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
- Gently flush the lumen to remove contents and cut into segments of approximately 2-3 cm.
2. Experimental Setup:
- Mount the tissue segments in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
3. Data Acquisition:
- Record baseline spontaneous contractile activity.
- Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO).
- Add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the tissue response to stabilize at each concentration.
- Record the changes in contractile force (amplitude and frequency).
4. Data Analysis:
- Measure the amplitude and frequency of contractions at baseline and in the presence of each concentration of Capeserod.
- Express the contractile response as a percentage of the maximal response to a reference agonist (e.g., acetylcholine or serotonin) or as a change from baseline.
- Construct a concentration-response curve and calculate the EC50 value.
In Vivo: Gastrointestinal Transit Measurement in Rodents
This protocol measures the effect of this compound on whole-gut transit time.
1. Animal Preparation:
- House rodents (e.g., mice, rats) in individual cages with free access to food and water.
- Fast the animals overnight (approximately 12-16 hours) before the experiment, but allow free access to water.
2. Drug Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer this compound or vehicle to the animals via oral gavage at a predetermined time before the transit marker.
3. Transit Marker Administration:
- Administer a non-absorbable colored marker (e.g., 6% carmine (B74029) red in 0.5% methylcellulose (B11928114) or activated charcoal meal) via oral gavage.
- Record the time of marker administration.
4. Measurement of Transit Time:
- After marker administration, place each animal in a clean cage with a wire mesh bottom to allow for the collection of fecal pellets.
- Monitor the animals continuously and record the time of the first appearance of the colored marker in the feces.
- The whole-gut transit time is the time elapsed between marker administration and the appearance of the first colored fecal pellet.
5. Data Analysis:
- Compare the mean transit time between the Capeserod-treated group and the vehicle-treated control group.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preclinical evaluation of this compound in neurogastroenterology research.
Caption: General workflow for preclinical evaluation of Capeserod.
Conclusion
This compound is a promising research tool for investigating the role of the 5-HT4 receptor in gastrointestinal function. Its selectivity and prokinetic properties make it suitable for a range of in vitro and in vivo studies aimed at understanding the pathophysiology of motility disorders and for the development of novel therapeutic agents. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of neurogastroenterology.
References
Troubleshooting & Optimization
Capeserod hydrochloride solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of capeserod (B1243232) hydrochloride in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of capeserod hydrochloride?
A1: For initial stock solutions, it is recommended to use a high-purity organic solvent such as DMSO or Ethanol. Subsequently, these stock solutions can be diluted into aqueous buffers for experimental use. It is crucial to be mindful of the final concentration of the organic solvent in your experimental setup to avoid any off-target effects.
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]
Q3: What is the known mechanism of action for this compound?
A3: this compound is an agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing a range of cellular processes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen aqueous buffer. Hydrochloride salts of pharmaceutical compounds can exhibit pH-dependent solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Verify the pH of your buffer. The solubility of hydrochloride salts can sometimes be increased by slightly lowering the pH.
-
Lower Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Co-solvent: If permissible for your experimental system, consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) in your final buffer to improve solubility. Ensure the final co-solvent concentration is compatible with your assay.
-
Sonication: Gentle sonication of the solution may help to dissolve the compound.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: The stability of this compound in the experimental buffer under the specific assay conditions (e.g., temperature, light exposure) may be compromised.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment.
-
Light Protection: Protect solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil.
-
Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Buffer Purity: Ensure the purity of the water and buffer components used to prepare your experimental solutions.
-
Data Summary
| Buffer System | pH Range | General Solubility Expectation for Hydrochloride Salts |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate to good, but can be pH-dependent. |
| Tris Buffer | 7.0 - 9.0 | Generally good, but check for potential interactions. |
| Citrate Buffer | 3.0 - 6.2 | Often higher solubility at lower pH values. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired experimental buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification:
-
Dilute the clear supernatant with the experimental buffer to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Measure the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Protocol 2: Assessment of Stability in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in an aqueous buffer over time.
-
Solution Preparation:
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
-
Incubation:
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Incubate the vials under specific conditions of temperature (e.g., 4°C, 25°C, 37°C) and light (e.g., protected from light, exposed to ambient light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the concentration of this compound remaining in the solution using a validated stability-indicating analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Simplified signaling pathway of the 5-HT4 receptor activated by capeserod.
References
Technical Support Center: Capeserod Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Capeserod hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SL65.0155) is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] Its mechanism of action involves stimulating 5-HT4 receptors, which are Gs-protein coupled receptors. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates various cellular functions, including neurotransmitter release and smooth muscle contractility. It has been investigated for its potential therapeutic effects in gastrointestinal disorders and neurological conditions.
Q2: What are the primary in vivo models used to study this compound?
Based on its mechanism of action, this compound is primarily studied in in vivo models of:
-
Gastroparesis: Models that mimic delayed gastric emptying are relevant. These can include diabetic-induced gastroparesis models in rodents.
-
Ulcerative Colitis: The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a common and well-established model to induce an inflammatory condition in the gut resembling human ulcerative colitis.[3][4]
-
Cognitive Function: Given the role of 5-HT4 receptors in the central nervous system, models of cognitive impairment or memory enhancement are also utilized.[1]
Q3: How should this compound be formulated for in vivo administration?
For in vivo studies, this compound can be formulated for both oral and parenteral administration. A common approach for creating a vehicle for oral gavage or intraperitoneal injection in mice involves a multi-step solubilization process. One suggested formulation consists of a mixture of DMSO, PEG400, Tween-80, and saline. A general protocol could involve dissolving the compound in DMSO first, followed by the addition of PEG400 and Tween-80, and finally bringing it to the desired volume with saline.[5]
Q4: What are the potential off-target effects or side effects of this compound?
While specific off-target binding profiles for this compound are not extensively documented in publicly available literature, it is important to consider the broader class of 5-HT4 receptor agonists. Some older 5-HT4 agonists were associated with cardiovascular side effects due to off-target effects on cardiac ion channels.[6] However, newer generation 5-HT4 agonists have been developed with improved selectivity to minimize these risks.[6] One study with Capeserod (SL65.0155) in rats showed no significant effects on locomotor activity, suggesting a lack of generalized central nervous system stimulation at the doses tested.[1] Researchers should always conduct their own thorough dose-response and safety evaluations in their specific models.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results in gastroparesis models. | Variability in the induction of gastroparesis. Improper dosing or administration of this compound. | Ensure a standardized protocol for inducing gastroparesis. Verify the accuracy of dosing calculations and the consistency of the administration technique (e.g., oral gavage, intraperitoneal injection).[7][8] |
| High variability in the severity of DSS-induced colitis. | Differences in mouse strain, age, and DSS concentration or batch. | Use a consistent source, strain, and age of mice. Perform a pilot study to determine the optimal concentration of DSS to induce a moderate and consistent level of colitis.[4][9] |
| Precipitation of this compound in the formulation. | Poor solubility in the chosen vehicle. Incorrect preparation of the formulation. | Ensure the initial stock solution in DMSO is fully dissolved before adding other components. Prepare fresh formulations for each experiment to avoid stability issues. Consider adjusting the ratios of the vehicle components (DMSO, PEG400, Tween-80, saline) to improve solubility. |
| Adverse events observed in animals (e.g., lethargy, agitation). | The dose of this compound may be too high, leading to on-target or off-target toxicity. The administration procedure may be causing stress. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Refine the handling and administration techniques to minimize stress to the animals.[8] |
| Lack of efficacy in the chosen in vivo model. | The dose of this compound may be too low. The chosen animal model may not be appropriate for the intended therapeutic effect. The timing of administration may not be optimal. | Conduct a dose-escalation study to ensure that a therapeutically relevant concentration is being achieved. Re-evaluate the suitability of the animal model for studying 5-HT4 receptor agonism. Vary the timing of drug administration relative to the disease induction or measurement of the endpoint. |
Experimental Protocols & Data
Dose-Response Data for this compound (SL65.0155) in a Rat Forced Swim Test
This table summarizes data from a study investigating the antidepressant-like effects of this compound in rats.
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Immobility Time | Effect on Swimming & Climbing |
| Vehicle | - | Baseline | Baseline |
| Capeserod (SL65.0155) | 0.1 | No significant change | No significant change |
| Capeserod (SL65.0155) | 0.5 | Reduced | Increased |
| Capeserod (SL65.0155) | 1 | Reduced | Increased |
Data synthesized from a study by Synapse.[1]
Methodology: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol provides a general framework for inducing colitis in mice to test the efficacy of this compound.
-
Animal Model: Female BALB/c mice are commonly used.
-
Induction of Colitis: Administer 3-4% (w/v) DSS in the drinking water for 7 consecutive days.[9]
-
Treatment: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[10]
-
Endpoint Analysis: On day 8, euthanize the mice and collect the colon. Measure colon length and collect tissue for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity.
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.
Caption: Workflow for evaluating Capeserod in a DSS-induced colitis mouse model.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DSS-Induced Colitis Model in Rodents - Ace Therapeutics [acetherapeutics.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Capeserod Hydrochloride Concentration for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capeserod hydrochloride in cell culture. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. Its binding to the 5-HT4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP-response element-binding protein (CREB).
Q2: What are the known downstream effects of this compound treatment in cells?
Published literature suggests that activation of the 5-HT4 receptor by agonists like Capeserod can lead to the enhanced expression of several proteins involved in cell survival, proliferation, and neurogenesis. These include phosphorylated CREB (p-CREB), Vascular Endothelium Growth Factor (VEGF), Brain-Derived Neurotrophic Factor (BDNF), and B-cell lymphoma-2 (Bcl-2).
Q3: In which cell lines has the expression of the 5-HT4 receptor been reported?
The 5-HT4 receptor has been reported to be expressed in various cell lines, including but not limited to:
-
Caco-2 (human colorectal adenocarcinoma)
-
HT-29 (human colorectal adenocarcinoma)
-
Neuronal cell lines (e.g., SH-SY5Y, PC12)
It is crucial to verify the expression of the 5-HT4 receptor in your specific cell line of interest before initiating experiments.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound on my cells.
-
Potential Cause 1: Low or absent 5-HT4 receptor expression.
-
Troubleshooting Step: Confirm 5-HT4 receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, immunocytochemistry, or flow cytometry) levels. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable transfection system to overexpress the receptor.
-
-
Potential Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A wide concentration range, typically from nanomolar to micromolar, should be tested. See the "Experimental Protocols" section for a detailed guide on determining the optimal concentration.
-
-
Potential Cause 3: Incorrect preparation or degradation of this compound.
-
Troubleshooting Step: Ensure that this compound is properly dissolved and stored. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for solubility and storage recommendations.
-
-
Potential Cause 4: Cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence receptor expression and cell signaling.
-
Issue 2: Observed cytotoxicity at expected therapeutic concentrations.
-
Potential Cause 1: Cell line sensitivity.
-
Troubleshooting Step: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help establish a non-toxic working concentration range. See the "Experimental Protocols" section for a cytotoxicity assay protocol.
-
-
Potential Cause 2: Off-target effects.
-
Troubleshooting Step: While Capeserod is reported to be selective for the 5-HT4 receptor, high concentrations may lead to off-target effects. To confirm that the observed effects are mediated by the 5-HT4 receptor, include a negative control where cells are co-treated with a specific 5-HT4 receptor antagonist.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Cell System |
| Ki (Binding Affinity) | 0.6 nM | Cells expressing 5-HT4 receptor |
| IC50 (cAMP production) | 29 nM | Cells expressing 5-HT4(e) splice variant |
| IC50 (cAMP production) | 244 nM | Cells expressing 5-HT4(b) splice variant |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Cell Type | Suggested Starting Concentration Range | Notes |
| Neuronal Cell Lines | 10 nM - 10 µM | Optimal concentration is highly dependent on the specific cell line and desired endpoint (e.g., neuroprotection, differentiation). Empirical determination is necessary. |
| Colon Cancer Cell Lines (e.g., Caco-2, HT-29) | 100 nM - 50 µM | Studies with other 5-HT4 agonists suggest effects on proliferation in this range. A dose-response study is recommended. |
| Other Cell Lines | 1 nM - 100 µM | A broad range should be tested initially to determine the effective concentration for your specific cell line and assay. |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | IC50 (Cytotoxicity) | Assay |
| Data Not Available | To be determined empirically | MTT, XTT, or similar cell viability assays are recommended. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Experiment
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 10x stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay (e.g., cell proliferation assay, cAMP measurement, or Western blot for a downstream target).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 500 µM) for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated CREB (p-CREB)
-
Cell Lysis: After treating your cells with the optimal concentration of this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-CREB overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total CREB and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the p-CREB signal to total CREB and the loading control.
Mandatory Visualizations
Potential off-target effects of Capeserod hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capeserod (B1243232) hydrochloride. The information focuses on understanding and mitigating potential off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Capeserod hydrochloride?
This compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] In the gastrointestinal tract, activation of these receptors is involved in processes such as gastric emptying and intestinal peristalsis.[1] The drug was initially investigated for neurological disorders and is now being repurposed for gastrointestinal indications.[1][3][4]
Q2: What is the known selectivity profile of this compound?
Capeserod is described as a selective 5-HT4 receptor partial agonist.[1][2] While extensive quantitative data on its binding affinity to a wide range of other receptors is not publicly available, its development history in multiple clinical trials involving over 600 patients suggests a generally well-tolerated safety profile, which is indicative of a high degree of selectivity for its primary target.[2][4]
Q3: What are the theoretical off-target concerns for a 5-HT4 receptor agonist?
Serotonin receptors are a large family with multiple subtypes (5-HT1, 5-HT2, 5-HT3, etc.), some of which share structural similarities. While Capeserod is selective, at high concentrations or in certain sensitive experimental systems, cross-reactivity with other 5-HT receptor subtypes could be a theoretical concern. Additionally, as with any small molecule, interactions with other unrelated receptors, ion channels, or enzymes are possible and could contribute to unexpected experimental results.
Q4: Has this compound been associated with any significant adverse effects in clinical trials?
In Phase 1 and Phase 2 trials for neurological disorders, Capeserod was found to be safe and well-tolerated.[2][4] For other 5-HT4 agonists like tegaserod (B130379), the most common side effects are gastrointestinal, such as diarrhea.[5][6] It is important for researchers to monitor for unexpected physiological changes in their experimental models.
Troubleshooting Guides
Problem 1: I am observing an unexpected cellular or physiological response in my in vitro or in vivo model that doesn't align with known 5-HT4 receptor signaling.
Possible Cause: This could be due to an off-target effect of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Dose-Response Curve: Generate a detailed dose-response curve for your observed effect. Compare the EC50 of the unexpected effect with the known EC50 for 5-HT4 receptor activation in your system. A significant separation between these values may suggest an off-target effect.
-
Use a 5-HT4 Antagonist: Pre-treat your model with a selective 5-HT4 receptor antagonist before adding Capeserod. If the unexpected response persists in the presence of the antagonist while the expected 5-HT4-mediated response is blocked, it is likely an off-target effect.
-
Knockdown/Knockout Models: If available, use a cell line or animal model where the 5-HT4 receptor has been knocked down or knocked out. The absence of the primary target should abolish on-target effects but not off-target ones.
-
-
Investigate Potential Off-Targets:
-
Receptor Screening: If you suspect cross-reactivity with other serotonin receptors, use specific antagonists for other 5-HT subtypes (e.g., 5-HT1A, 5-HT2A) to see if the unexpected effect is blocked.
-
Broad Panel Screening: For a more comprehensive analysis, consider submitting Capeserod for a commercially available off-target screening panel that tests for binding and activity at a wide range of common off-target proteins (e.g., other GPCRs, kinases, ion channels).
-
Problem 2: My experimental results with this compound are inconsistent between different cell lines or animal models.
Possible Cause: The expression levels of the 5-HT4 receptor and potential off-target proteins can vary significantly between different biological systems.
Troubleshooting Steps:
-
Quantify Target Expression:
-
Use techniques like qPCR, Western blot, or flow cytometry to quantify and compare the expression levels of the 5-HT4 receptor in the different models you are using. Low or absent expression in one model could explain the lack of a response.
-
-
Characterize Potential Off-Target Expression:
-
If you have identified a potential off-target from the troubleshooting steps above, check for its expression in your different models. A model that shows the unexpected effect may have higher expression of this off-target protein.
-
-
Review Literature:
-
Thoroughly review the literature for the expression profiles of serotonin receptors and other potential targets in your specific experimental models. This can provide clues as to why you might be seeing different effects.
-
Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Target | Serotonin 4 Receptor (5-HT4) | [1][3] |
| Mechanism of Action | Partial Agonist | [1][2] |
| Primary Therapeutic Area (Current) | Gastrointestinal Disorders | [1][4] |
| Previous Investigational Areas | Alzheimer's disease, Urinary incontinence | [1][3] |
| Clinical Safety Summary | Appeared safe and well-tolerated in trials with over 600 patients. | [2][4] |
Table 2: Potential Off-Target Considerations for Serotonergic Compounds
| Target Class | Examples | Potential Effect |
| Other 5-HT Receptors | 5-HT1A, 5-HT2A, 5-HT3 | Varied; can include effects on mood, vasoconstriction, nausea. |
| Adrenergic Receptors | Alpha and Beta subtypes | Cardiovascular effects (blood pressure, heart rate). |
| Dopamine Receptors | D1, D2 subtypes | Neurological and motor effects. |
| hERG Channel | Potassium ion channel | Cardiac effects (QTc interval prolongation). |
Visualizations
Caption: Canonical 5-HT4 receptor signaling pathway activated by Capeserod.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. First Wave plans to repurpose Sanofi’s capeserod as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Capeserod - Entero Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. bioflorida.com [bioflorida.com]
- 5. Review article: the safety profile of tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of tegaserod, a 5-HT4 receptor agonist, for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Capeserod hydrochloride experimental results
Welcome to the technical support center for Capeserod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo experiments with this selective 5-HT₄ receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist of the serotonin (B10506) 5-HT₄ receptor. Its mechanism of action involves binding to 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs) positively coupled to adenylyl cyclase. This binding event stimulates the production of intracellular cyclic AMP (cAMP), leading to the activation of downstream signaling pathways.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to investigate the role of the 5-HT₄ receptor in various physiological processes. Common experimental applications include in vitro radioligand binding assays to determine binding affinity, functional assays to measure cAMP accumulation and assess agonist activity, and in vivo behavioral studies in animal models to explore its effects on cognition, memory, and mood.
Q3: I am observing high variability in my experimental results. What are the general contributing factors?
A3: Variability in experimental results with this compound can arise from several factors, including:
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, or inaccurate preparation of stock and working solutions.
-
Cell-Based Assays: High cell passage number leading to altered receptor expression or signaling, inconsistent cell seeding density, and variability in incubation times.[1]
-
In Vivo Studies: Animal-related factors such as strain, age, sex, and housing conditions, as well as procedural inconsistencies in drug administration and behavioral testing.[2]
-
Assay Conditions: Fluctuations in temperature, pH, and buffer composition.
Q4: How should I prepare and store this compound solutions?
A4: For optimal results, prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For aqueous working solutions, the stability can be pH-dependent, with neutral to slightly acidic conditions generally being more favorable. It is recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
In Vitro Assay Variability
Issue 1: Inconsistent Results in Radioligand Binding Assays
-
Potential Cause:
-
Radioligand Degradation: The radioligand (e.g., [³H]GR113808) may have degraded, leading to reduced specific binding.
-
Improper Membrane Preparation: Inconsistent protein concentration or degradation of receptors during membrane preparation.
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition not optimized.
-
High Nonspecific Binding: The radioligand may be binding to non-receptor components.[3]
-
-
Troubleshooting Steps:
-
Verify Radioligand Quality: Check the expiration date and specific activity of the radioligand.
-
Standardize Membrane Preparation: Ensure consistent homogenization and centrifugation steps. Measure protein concentration accurately for each batch of membranes.
-
Optimize Assay Parameters: Perform saturation binding experiments to determine the optimal radioligand concentration (typically at or below the Kd). Conduct time-course experiments to establish the time to reach equilibrium.[2][4]
-
Reduce Nonspecific Binding: Include a high concentration of a competing unlabeled ligand (e.g., a selective 5-HT₄ antagonist) to define nonspecific binding. Consider adding bovine serum albumin (BSA) to the assay buffer.
-
Issue 2: High Well-to-Well Variability in cAMP Functional Assays
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.[1]
-
Cell Health and Passage Number: Using cells with high passage numbers can lead to decreased receptor expression and signaling response.
-
Phosphodiesterase (PDE) Activity: Degradation of cAMP by endogenous PDEs before detection.
-
Reagent Preparation and Addition: Inaccurate pipetting of compounds or detection reagents.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently resuspend cells thoroughly before and during plating.
-
Maintain Low Cell Passage Number: Use cells within a validated passage number range for consistent results.
-
Inhibit PDE Activity: Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[1]
-
Calibrate Pipettes and Use Proper Technique: Ensure accurate and consistent addition of all reagents.
-
In Vivo Study Variability
Issue: Inconsistent Behavioral Responses in the Forced Swim Test
-
Potential Cause:
-
Animal-Related Factors: Differences in strain, age, sex, and baseline stress levels of the animals.[2]
-
Environmental Conditions: Variations in water temperature, lighting, and noise levels in the testing room.
-
Procedural Inconsistencies: Differences in handling of the animals, duration of the pre-test and test sessions, and scoring of immobility.[5]
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals.[6]
-
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals of the same strain, age, and sex, and acclimatize them to the housing and testing environment.
-
Control Environmental Variables: Maintain consistent water temperature (typically 23-25°C), lighting, and noise levels during all test sessions.[5]
-
Implement a Strict Protocol: Standardize all handling procedures and use automated scoring software to minimize observer bias.
-
Consider Pharmacokinetics: Administer this compound at a consistent time relative to the test and consider the drug's Tmax to ensure testing occurs during peak plasma concentrations.
-
Data Presentation
Quantitative Data for 5-HT₄ Receptor Ligands
| Compound | Assay Type | Receptor/Tissue | Ki (nM) | pKi | EC₅₀ (nM) | pEC₅₀ | Reference |
| Capeserod | Binding | 5-HT₄(e) | 0.6 | - | - | - | MedChemExpress |
| Capeserod | Functional (cAMP) | 5-HT₄(b) | - | - | 244 | - | MedChemExpress |
| Capeserod | Functional (cAMP) | 5-HT₄(e) | - | - | 29 | - | MedChemExpress |
| Tegaserod | Binding | 5-HT₄(c) | - | 8.4 | - | - | [7][8] |
| Tegaserod | Functional (cAMP) | 5-HT₄(c) | - | - | - | 8.6 | [7][8] |
| Tegaserod | Binding | 5-HT₂A | - | 7.5 | - | - | [7][8] |
| Tegaserod | Binding | 5-HT₂B | - | 8.4 | - | - | [7][8] |
| Tegaserod | Binding | 5-HT₂C | - | 7.0 | - | - | [7][8] |
| [³H]GR113808 | Binding | Guinea Pig Striatum | - | - | Kd = 0.20 | - | [1][2] |
| [³H]GR113808 | Binding | Guinea Pig Hippocampus | - | - | Kd = 0.13 | - | [1][2] |
| 5-HT | Functional (Relaxation) | Rat Esophagus | - | - | 189 | - | [9] |
| 5-HT | Functional (Relaxation) | Human Colon | - | - | 157 | - | [9] |
Experimental Protocols
5-HT₄ Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to 5-HT₄ receptors using [³H]GR113808 as the radioligand.
Materials:
-
Cell membranes expressing 5-HT₄ receptors (e.g., from HEK293 or CHO cells)
-
[³H]GR113808 (specific activity ~80 Ci/mmol)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled selective 5-HT₄ antagonist (for nonspecific binding, e.g., GR125487)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or unlabeled antagonist (10 µM final concentration for nonspecific binding) or this compound dilution.
-
50 µL of [³H]GR113808 (final concentration ~0.2 nM).
-
100 µL of diluted cell membrane preparation (10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to measure the effect of this compound on cAMP accumulation in cells expressing 5-HT₄ receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₄ receptor
-
Cell culture medium
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4
-
This compound
-
Forskolin (optional, for studying inverse agonism)
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor)
-
White, opaque 384-well plates
Procedure:
-
Seed the 5-HT₄ receptor-expressing cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
On the day of the assay, carefully remove the culture medium.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the signal using a plate reader compatible with the detection technology.
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration and determine the EC₅₀ value using non-linear regression.
Visualizations
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate side effects of 5-HT4 agonists in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-HT4 agonists in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with 5-HT4 agonists in animal studies?
A1: The most frequently reported side effects associated with 5-HT4 agonists in animal studies fall into three main categories:
-
Gastrointestinal: Diarrhea, increased fecal output, and loose stools are common, particularly at higher doses. This is a direct consequence of the prokinetic nature of these agents.
-
Cardiovascular: Older, non-selective 5-HT4 agonists like cisapride (B12094) and tegaserod (B130379) have been associated with cardiovascular adverse events, including QT interval prolongation and arrhythmias.[1][2][3] Newer, more selective 5-HT4 agonists such as prucalopride (B966), velusetrag, and naronapride (B1676966) have a significantly improved cardiovascular safety profile.[1][2][3]
-
Central Nervous System (CNS): Some 5-HT4 agonists can cross the blood-brain barrier and may cause behavioral changes. However, this is highly dependent on the specific compound and its pharmacokinetic properties.
Q2: How can I mitigate the gastrointestinal side effects of 5-HT4 agonists?
A2: Several strategies can be employed to mitigate gastrointestinal side effects:
-
Dose Optimization: The most straightforward approach is to perform a thorough dose-response study to identify the lowest effective dose that provides the desired therapeutic effect with minimal gastrointestinal disturbance.
-
Use of Luminally Restricted Agonists: A key mitigation strategy is the use of 5-HT4 agonists designed to act locally in the gut with minimal systemic absorption.[4] These compounds, often referred to as "luminally restricted" or "non-absorbable," can effectively stimulate gastrointestinal motility while significantly reducing the risk of systemic side effects.[4]
-
Dietary Modification: In some instances, adjusting the diet of the study animals, such as the fiber content, may help to manage the severity of diarrhea.
Q3: What are the key considerations for assessing the cardiovascular safety of a novel 5-HT4 agonist?
A3: A thorough cardiovascular safety assessment is critical. Key considerations include:
-
Receptor Selectivity Profiling: Early in vitro screening against a panel of receptors, ion channels (especially the hERG channel), and enzymes is crucial to identify potential off-target activities that could contribute to cardiovascular side effects.[1][2][3]
-
In Vivo Cardiovascular Telemetry: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving large animals (typically dogs or non-human primates) is the gold standard for assessing cardiovascular safety.[4][5][6][7][8] This allows for the detection of potential QT interval prolongation and other arrhythmias.
-
Dose-Response Evaluation: Cardiovascular parameters should be assessed across a range of doses, including and exceeding the anticipated therapeutic exposure.
Q4: How do I choose the appropriate animal model for my 5-HT4 agonist study?
A4: The choice of animal model depends on the specific research question:
-
Rodents (Mice, Rats): Often used for initial efficacy screening, pharmacokinetic studies, and assessment of gastrointestinal motility due to their cost-effectiveness and availability of transgenic models.
-
Guinea Pigs: Frequently used in gastrointestinal motility studies due to their well-characterized enteric nervous system.
-
Dogs and Non-Human Primates (NHPs): Considered the most relevant species for cardiovascular safety assessment due to greater similarity to human cardiac electrophysiology.[4][8] They are also used for more complex gastrointestinal motility studies.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Gastrointestinal Motility Assays (e.g., Fecal Pellet Output)
| Potential Cause | Troubleshooting Step |
| Stress-induced alterations in motility | Acclimatize animals to the experimental procedures and environment for a sufficient period before the study. Handle animals gently and consistently. |
| Coprophagy (animals eating their feces) | Use cages with wire mesh floors to allow pellets to fall through and be collected. Monitor animals during the collection period. |
| Inconsistent dosing or vehicle effects | Ensure accurate and consistent administration of the test compound and vehicle. Always include a vehicle control group to account for any effects of the dosing procedure itself. |
| Circadian rhythm effects on defecation | Conduct experiments at the same time of day to minimize variability due to the animals' natural circadian rhythms. |
| Dietary inconsistencies | Provide a consistent and standardized diet to all animals throughout the study. |
Issue 2: Inconclusive or Conflicting Cardiovascular Telemetry Data
| Potential Cause | Troubleshooting Step |
| Signal artifacts or poor data quality | Ensure proper surgical implantation and recovery of telemetry devices. Check for and secure any loose connections. Maintain a clean and interference-free recording environment. |
| Inadequate heart rate correction of QT interval | Use an appropriate heart rate correction formula for the species being studied (e.g., Bazett's, Fridericia's, or an individual animal-specific correction). Consider the limitations of each formula. |
| Insufficient statistical power | Perform a power analysis before the study to determine the appropriate number of animals needed to detect a meaningful change in cardiovascular parameters. |
| Confounding effects of anesthesia or restraint | Utilize conscious, freely moving animal models with telemetry to avoid the confounding effects of anesthetics and physical restraint.[6][7] |
| Lack of a positive control | Include a positive control compound known to affect the cardiovascular parameter of interest (e.g., sotalol (B1662669) or moxifloxacin (B1663623) for QT prolongation) to validate the sensitivity of the experimental model.[8][11] |
Data Presentation
Table 1: Cardiovascular Safety Profile of Selected 5-HT4 Agonists in Animal Models
| Agonist | Animal Model | Dose Range | Effect on QTc Interval | Mitigation Strategy | Reference |
| Cisapride | Dog | Not Specified | Prolongation | Development of selective agonists | [1][2] |
| Tegaserod | Dog | Not Specified | Ischemic events (not directly QTc) | Development of selective agonists | [1][2] |
| Prucalopride | Dog | Up to 80 mg/kg (oral) | No significant effect | High selectivity for 5-HT4 receptor | [12][13] |
| Velusetrag | Dog, Monkey | Data not publicly available | No significant off-target cardiovascular effects reported | High selectivity for 5-HT4 receptor | [1][14] |
| Naronapride | Dog, Monkey | Data not publicly available | No significant off-target cardiovascular effects reported | High selectivity for 5-HT4 receptor | [1][14] |
| YH12852 | Dog, Monkey | Up to 3 mg/kg (oral) in dogs | No adverse cardiovascular findings | High selectivity for 5-HT4 receptor | [9][10] |
Table 2: Gastrointestinal Effects of Systemic vs. Luminally Restricted 5-HT4 Agonists in Mice
| Agonist Type | Compound | Dose | Effect on Fecal Pellet Output | Systemic Exposure | Reference |
| Systemic | Prucalopride | 10 mg/kg (oral) | Significant increase | High | [14] |
| Luminally Restricted | 5HT4-LA1 | 10 mg/kg (oral) | Significant increase | Negligible | [4][14] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility via Fecal Pellet Output in Mice
Objective: To quantify the prokinetic effect of a 5-HT4 agonist by measuring the number and weight of fecal pellets produced over a defined period.
Materials:
-
Test 5-HT4 agonist and vehicle
-
Oral gavage needles
-
Individual cages with wire mesh floors
-
Analytical balance
-
Stopwatch
Procedure:
-
Acclimation: House mice individually in cages with wire mesh floors for at least 12 hours prior to the experiment to acclimate them to the environment. Provide free access to food and water.
-
Baseline Measurement (Optional but Recommended): On day 1, administer the vehicle to each mouse via oral gavage. Place the mouse back in its individual cage.
-
Fecal Pellet Collection: Over a period of 1 to 4 hours, collect all fecal pellets produced by each mouse. Count the number of pellets and record their total wet weight.
-
Washout Period: Allow for a washout period of at least 48 hours.
-
Test Compound Administration: On the day of the experiment, administer the test 5-HT4 agonist or vehicle to the respective groups of mice via oral gavage.
-
Fecal Pellet Collection: Immediately after dosing, place each mouse back into its individual cage and collect all fecal pellets produced over the same time period as the baseline measurement.
-
Data Analysis: Count the number of pellets and record their total wet weight. Calculate the percentage of water content by drying the pellets to a constant weight. Compare the results between the vehicle and treatment groups using appropriate statistical analysis (e.g., t-test or ANOVA).
Protocol 2: Assessment of Cardiovascular Safety using Conscious Dog Telemetry
Objective: To evaluate the potential effects of a 5-HT4 agonist on cardiovascular parameters, including the QT interval, in a conscious, freely moving large animal model.
Materials:
-
Implantable telemetry devices (for ECG, blood pressure, and heart rate)
-
Surgical suite and equipment for implantation
-
Data acquisition and analysis software
-
Test 5-HT4 agonist, vehicle, and a positive control (e.g., moxifloxacin)
Procedure:
-
Telemetry Device Implantation: Surgically implant telemetry devices in healthy, purpose-bred dogs according to the manufacturer's instructions and approved animal care and use protocols. Allow for a sufficient recovery period (typically at least 2 weeks).
-
Acclimation: Acclimate the telemetered dogs to the study environment and dosing procedures (e.g., sham dosing).
-
Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to the first dose to establish a stable baseline for each animal.
-
Study Design: Employ a crossover or parallel-group design. Each animal should receive the vehicle, one or more doses of the test 5-HT4 agonist, and a positive control. A sufficient washout period should be included between treatments in a crossover design.
-
Dosing and Data Acquisition: Administer the treatments at a consistent time each day. Continuously record ECG, blood pressure, and heart rate data before and for at least 24 hours after dosing.
-
Data Analysis:
-
Extract and average data at regular intervals (e.g., 5-10 minutes).
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's, Bazett's, or an individual-specific correction).
-
Calculate the change from baseline for each parameter at each time point.
-
Compare the effects of the test compound to the vehicle control using appropriate statistical methods.
-
Confirm the sensitivity of the model by demonstrating the expected effect of the positive control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Canonical 5-HT4 receptor signaling cascade.
Experimental Workflow
Caption: Preclinical workflow for side effect evaluation.
Logical Relationships
Caption: Strategies to mitigate 5-HT4 agonist side effects.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 7. Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Safety of Prucalopride in Patients with Chronic Constipation: A Multinational Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Preclinical Bioavailability of Capeserod Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical evaluation of Capeserod hydrochloride. The aim is to offer practical guidance for improving its oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound, also known as SL65.0155, is a selective 5-HT4 receptor partial agonist.[1][2] It was initially investigated for cognitive disorders and has recently been licensed for the development of gastrointestinal (GI) indications.[1][2] While specific public data on its aqueous solubility and permeability is limited, its chemical structure suggests it is a moderately lipophilic and basic compound. For preclinical studies, it's crucial to characterize these properties to understand its absorption limitations.
Q2: What are the primary challenges that can be anticipated with the oral bioavailability of this compound?
Given its likely classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively), researchers may encounter the following challenges:
-
Poor Aqueous Solubility: As a basic compound, its solubility is expected to be pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the neutral pH of the small intestine where most drug absorption occurs.[1][3][4]
-
Low Permeability: The ability of this compound to pass through the intestinal wall may be a limiting factor.
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or the liver before it reaches systemic circulation, reducing its bioavailability.[5]
Q3: What preclinical models are suitable for evaluating the oral bioavailability of this compound?
Standard preclinical models for oral bioavailability studies include:
-
Rats: Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and established protocols.[6][7]
-
Dogs: Often used as a second species in preclinical development. Their gastrointestinal physiology is in some aspects more similar to humans than that of rats.
Q4: Are there any known formulation strategies that have been successful for similar 5-HT4 agonists?
Yes, for other 5-HT4 agonists with bioavailability challenges, formulation strategies have focused on improving solubility and dissolution rate. These include:
-
Nanosuspensions: Reducing particle size to the nanometer range can significantly increase the surface area for dissolution.[8]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the low oral bioavailability of this compound in preclinical experiments.
Problem 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Causes:
-
Poor aqueous solubility leading to incomplete dissolution.
-
Low intestinal permeability.
-
High first-pass metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Solutions & Experimental Protocols:
-
Improving Solubility:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area and dissolution rate.
-
Formulation with Solubilizing Excipients:
-
pH modifiers: Citric acid or other acidifiers can create a more acidic microenvironment to enhance the dissolution of a basic drug like Capeserod.
-
Surfactants: Polysorbate 80 or d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) can improve wetting and micellar solubilization.[11]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to increase solubility.[12]
-
-
-
Enhancing Permeability:
-
Permeation Enhancers: Excipients like Labrasol® can be investigated, though their use requires careful toxicity assessment.
-
-
Assessing Metabolism:
Problem 2: High Inter-Animal Variability in Pharmacokinetic Parameters
Possible Causes:
-
Inconsistent gastric emptying and intestinal transit times.
-
Variations in food intake affecting drug absorption.
-
Differences in metabolic enzyme activity between animals.
Solutions & Experimental Protocols:
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period (e.g., overnight for rats) before dosing to minimize food effects.[15]
-
Dosing Vehicle: Use a consistent and well-characterized vehicle for all animals.
-
-
Refine Dosing Technique:
Quantitative Data Summary
Table 1: pH-Dependent Solubility of a Hypothetical Basic Compound
| pH | Solubility (mg/mL) |
| 1.2 (Simulated Gastric Fluid) | 1.5 |
| 4.5 (Fasted State Simulated Intestinal Fluid) | 0.1 |
| 6.8 (Fed State Simulated Intestinal Fluid) | 0.02 |
Table 2: Caco-2 Permeability of a Hypothetical Compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 2.5 | 3.2 |
| Basolateral to Apical (B-A) | 8.0 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[16]
Table 3: In Vitro Metabolic Stability in Liver Microsomes
| Species | % Remaining after 60 min |
| Rat | 35% |
| Dog | 55% |
| Human | 70% |
Key Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Workflow Diagram:
Caption: Workflow for an in vivo oral bioavailability study in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.[15]
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, or specialized formulation) at the desired concentration.
-
Dosing:
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[17][18][19]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the receiver compartments at various time points using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.[16][20]
Protocol 3: Metabolic Stability in Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of this compound.
Methodology:
-
Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes (from rat, dog, or human) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[5][13][14][21]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the percentage of the parent compound remaining over time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathway
5-HT4 Receptor Signaling Cascade:
Activation of the 5-HT4 receptor by an agonist like Capeserod initiates a signaling cascade that is relevant to its prokinetic effects in the gastrointestinal tract.
Caption: Simplified 5-HT4 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. awionline.org [awionline.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. agilent.com [agilent.com]
- 18. A validated LC-MS/MS method for the quantification of capivasertib in dog plasma: Application to its pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Capeserod Hydrochloride Degradation in Aqueous Solutions
Disclaimer: Publicly available literature with specific data on the degradation of capeserod (B1243232) hydrochloride in aqueous solutions is limited. Therefore, this guide provides general principles and methodologies for studying drug degradation in aqueous solutions, based on established pharmaceutical stability testing guidelines. The information presented here should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a drug like capeserod hydrochloride in aqueous solutions?
A1: In aqueous solutions, drugs like this compound are susceptible to several degradation pathways. The most common include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, is a primary degradation route for molecules with susceptible functional groups like esters, amides, or lactams.[1][2][3]
-
Oxidation: Degradation can be initiated by atmospheric oxygen or oxidizing agents, particularly affecting molecules with electron-rich moieties.[4][5]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy to induce degradation reactions.[5][6][7]
Q2: What are the likely main degradation products of this compound?
A2: Without specific studies on this compound, the exact degradation products are unknown. However, based on general chemical principles, hydrolysis would likely lead to the cleavage of ester or amide bonds, if present in the molecule.[4] Oxidative degradation could result in the formation of N-oxides, hydroxylation of aromatic rings, or other oxidative products.[4] It is crucial to perform forced degradation studies to identify the actual degradation products.[1]
Q3: What is the expected shelf-life of this compound in an aqueous solution under typical laboratory conditions?
A3: The shelf-life of any drug in solution is highly dependent on factors such as pH, temperature, light exposure, and the presence of other reactive species.[8][9] To determine the shelf-life, real-time and accelerated stability studies must be conducted under controlled conditions as per ICH guidelines.[8][10]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Control pH: Use buffers to maintain the pH at a level where the drug is most stable.
-
Protect from Light: Store solutions in amber vials or protect them from light, especially if the compound is found to be photolabile.[5]
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.[10]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide
Problem: Unexpectedly rapid degradation of my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Verify the pH of your solution and buffers. Ensure the pH is within the optimal stability range for the compound. The decomposition of many drugs is pH-dependent.[11][12] |
| Exposure to light | Repeat the experiment with light-protected vessels (e.g., amber vials or foil-wrapped containers) to determine if the compound is photolabile.[5][6] |
| Presence of oxidizing agents | Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and reagents. Consider deoxygenating the solution if oxidative degradation is suspected.[4][5] |
| Temperature fluctuations | Ensure that the storage and experimental conditions are maintained at a constant, controlled temperature.[10][13] |
Problem: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Variability in buffer preparation | Standardize the buffer preparation procedure. Ensure accurate weighing of components and precise pH adjustment. The concentration and type of buffer can influence degradation rates.[2][14] |
| Inconsistent analytical method | Validate your analytical method for stability-indicating properties. Ensure it can separate the parent drug from all potential degradation products.[1][3] |
| Sample handling differences | Standardize all sample handling procedures, including exposure time to ambient conditions before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).[1][3]
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Heat an aliquot of the stock solution (in a neutral aqueous buffer) at an elevated temperature (e.g., 80°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the general steps to develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]
-
Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
-
Initial Gradient Elution:
-
Develop a gradient elution method to separate compounds with a wide range of polarities. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
-
Detection:
-
Use a photodiode array (PDA) detector to obtain UV spectra of all peaks, which helps in peak tracking and purity assessment.[1]
-
-
Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve adequate separation (resolution > 2) between the API and all degradation products.
-
-
Method Validation:
Data Tables
Table 1: Hypothetical Degradation Kinetics of this compound under Different pH Conditions at 60°C
| pH | Condition | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) | % Degradation after 24h |
| 1.2 | 0.1 M HCl | 0.025 | 27.7 | 45.1 |
| 7.4 | Phosphate Buffer | 0.005 | 138.6 | 11.3 |
| 10.0 | Carbonate Buffer | 0.080 | 8.7 | 85.3 |
Table 2: Hypothetical Influence of Temperature on the Degradation Rate of this compound at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 25 (RT) | 0.001 | 693.1 |
| 40 | 0.003 | 231.0 |
| 60 | 0.009 | 77.0 |
Table 3: Hypothetical Common Degradation Products of this compound and their Analytical Signatures
| Degradation Product | Formation Condition | Retention Time (min) | m/z [M+H]⁺ |
| DP-1 (Hydrolysis Product) | Acidic/Basic Hydrolysis | 8.5 | 350.2 |
| DP-2 (Oxidation Product) | Oxidative Stress | 12.1 | 412.3 |
| DP-3 (Photodegradation Product) | Photolytic Stress | 15.3 | 394.2 |
| Capeserod HCl (API) | - | 18.2 | 396.3 |
Diagrams
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capeserod Hydrochloride Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Capeserod hydrochloride in binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding experiments.
| Question | Possible Cause | Suggested Solution |
| 1. High non-specific binding is observed in my radioligand binding assay. | 1. Inadequate blocking of non-specific binding sites on filters or membranes. 2. The concentration of the radioligand ([3H]-GR113808) is too high. 3. Insufficient washing of the filters after incubation. 4. The membrane preparation contains aggregated proteins. | 1. Pre-soak the glass fiber filters in 0.1% polyethyleneimine (PEI) before use. 2. Use a radioligand concentration at or below the Kd for the 5-HT4 receptor. For [3H]-GR113808, this is typically in the low nanomolar range. 3. Perform rapid and sufficient washes with ice-cold assay buffer immediately after filtration. 4. Ensure proper homogenization of the membrane preparation and consider an additional centrifugation step to remove aggregates. |
| 2. The specific binding signal is too low. | 1. Low expression of the 5-HT4 receptor in the tissue or cell preparation. 2. Degradation of the receptor during membrane preparation. 3. Suboptimal incubation time. 4. Incorrect buffer composition. | 1. Use a tissue known to have high 5-HT4 receptor density (e.g., guinea-pig striatum or hippocampus) or a cell line with confirmed high-level expression. 2. Perform all membrane preparation steps at 4°C and use protease inhibitors in the homogenization buffer. 3. While binding of [3H]-GR113808 is rapid, ensure you are incubating for a sufficient time to reach equilibrium (e.g., 30 minutes at 25°C).[1] 4. Use the recommended assay buffer: 50 mM HEPES, pH 7.4.[1] |
| 3. I am seeing inconsistent results between experiments. | 1. Variability in membrane preparation. 2. Pipetting errors, especially with small volumes of high-affinity ligands. 3. Fluctuation in incubation temperature. 4. Inconsistent washing procedure. | 1. Prepare a large batch of membrane homogenate, aliquot, and store at -80°C to ensure consistency across multiple experiments. 2. Use calibrated pipettes and perform serial dilutions to ensure accurate concentrations. 3. Use a temperature-controlled incubator or water bath for the incubation step. 4. Standardize the volume and number of washes for all samples. |
| 4. The competition curve for Capeserod has a very steep or shallow slope. | 1. The concentrations of Capeserod used are not appropriate. 2. Issues with the radioligand concentration. 3. Complex binding kinetics (e.g., allosteric effects), though less likely for a competitive antagonist. | 1. Ensure that the concentration range of Capeserod spans several orders of magnitude around its expected Ki value (0.6 nM).[2][3][4] 2. The radioligand concentration should be well below its Kd value to accurately determine the competitor's Ki. 3. Consult literature on 5-HT4 receptor pharmacology for potential complexities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Capeserod?
A1: Capeserod is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[2][3] It binds with high affinity to this receptor, stimulating a portion of the receptor's downstream signaling cascade.
Q2: What is the binding affinity of Capeserod for the 5-HT4 receptor?
A2: Capeserod has a high affinity for the human 5-HT4 receptor, with a reported Ki value of 0.6 nM.[2][3][4]
Q3: How selective is Capeserod for the 5-HT4 receptor?
Q4: Which radioligand is recommended for 5-HT4 receptor binding assays?
A4: [3H]-GR113808 is a commonly used and well-characterized antagonist radioligand for 5-HT4 receptor binding assays.[1][5] It exhibits high affinity and specificity for the receptor.
Q5: What are the key steps in a typical Capeserod competition binding assay?
A5: A typical assay involves incubating membranes expressing the 5-HT4 receptor with a fixed concentration of [3H]-GR113808 and varying concentrations of Capeserod. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured to determine the inhibitory constant (Ki) of Capeserod.
Data Presentation
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.6 nM | Human 5-HT4 Receptor | [2][3][4] |
| Selectivity | >100-fold vs. other receptors | Various (not specified) | [2][3] |
| IC50 (cAMP production) | 244 nM | 5-HT4(b) splice variant | [2] |
| IC50 (cAMP production) | 29 nM | 5-HT4(e) splice variant | [2] |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for this compound at the 5-HT4 Receptor
This protocol is adapted from established methods for 5-HT4 receptor binding assays.[1]
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells or tissues expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM HEPES, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Pre-soaking Solution: 0.1% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.[1]
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
3. Assay Procedure:
-
Pre-soak the glass fiber filters in 0.1% PEI for at least 30 minutes before use.[1]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-GR113808 (at a concentration close to its Kd, e.g., 0.3 nM), and assay buffer.[1]
-
Non-specific Binding: Membrane preparation, [3H]-GR113808, and a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Competition: Membrane preparation, [3H]-GR113808, and varying concentrations of this compound (e.g., from 10-12 M to 10-5 M).[1]
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Incubate the plate at 25°C for 30 minutes.[1]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with a sufficient volume of ice-cold wash buffer (e.g., 3 x 3 mL).
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Capeserod concentration.
-
Determine the IC50 value (the concentration of Capeserod that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway activated by Capeserod.
Caption: Experimental workflow for a Capeserod competition binding assay.
Caption: A logical workflow for troubleshooting high non-specific binding.
References
- 1. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-HT4 Receptor Agonist In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to 5-HT4 receptor agonists in vitro.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
| Question | Possible Causes | Solutions and Troubleshooting Steps |
| Why am I observing a diminishing response to my 5-HT4 receptor agonist over time (tachyphylaxis)? | Receptor desensitization is a common phenomenon for G-protein coupled receptors (GPCRs) like the 5-HT4 receptor.[1][2] This can be caused by: • Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA).[2] This phosphorylation uncouples the receptor from its G-protein.[1] • Receptor Internalization: Phosphorylated receptors can be targeted for internalization via endocytosis, removing them from the cell surface and making them unavailable for agonist binding.[3] | To investigate and mitigate desensitization: 1. Time-Course Experiment: Perform a time-course experiment to characterize the onset and rate of desensitization. 2. Washout Experiment: After an initial stimulation, wash out the agonist and re-stimulate after a recovery period to see if the response is restored. 3. Use Kinase Inhibitors: • To test the involvement of PKA, pre-incubate cells with a PKA inhibitor (e.g., H-89) before agonist stimulation.[4] • To investigate the role of GRKs, specific inhibitors can be used if available. 4. Inhibit Internalization: Use inhibitors of endocytosis, such as hypertonic sucrose (B13894) or concanavalin (B7782731) A, to determine if receptor internalization is contributing to the reduced response.[4] Note that these can have off-target effects. 5. Consider Receptor Splice Variants: Different 5-HT4 receptor splice variants can exhibit different rates of desensitization and internalization.[3] Ensure you are using the appropriate splice variant for your model system. |
| My cAMP assay is showing a low signal-to-noise ratio or no signal at all. What could be the problem? | A low signal in a cAMP assay can be due to several factors: • Low Receptor Expression: The cell line may not express a sufficient number of 5-HT4 receptors. • Poor Agonist Potency or Efficacy: The agonist may have low potency or be a partial agonist. • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, reducing the signal. • Assay Conditions: Incorrect buffer composition, cell number, or incubation times can negatively impact the assay. | To improve your cAMP assay performance: 1. Verify Receptor Expression: Confirm 5-HT4 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. 2. Optimize Cell Number: Titrate the number of cells per well to find the optimal density that gives a robust signal without excessive background. 3. Include a PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your assay buffer to prevent cAMP degradation.[5][6] 4. Use a Positive Control: Use a known potent 5-HT4 receptor full agonist (e.g., prucalopride) or a direct adenylyl cyclase activator (e.g., forskolin) to confirm that the assay system is working.[6][7] 5. Optimize Agonist Concentration and Incubation Time: Perform a full dose-response curve with varying incubation times to determine the optimal conditions for your specific agonist.[8] 6. Check Assay Kit Compatibility: Ensure your cAMP assay kit (e.g., HTRF, ELISA) is suitable for your experimental setup and that all reagents are properly prepared.[9][10][11] |
| I am not observing any receptor internalization upon agonist stimulation. Why might this be? | Lack of observable internalization could be due to: • Receptor Splice Variant: Some 5-HT4 receptor splice variants, like 5-HT4a, show little to no internalization upon agonist stimulation compared to others like 5-HT4b. • Insufficient Stimulation: The agonist concentration or incubation time may not be sufficient to induce internalization. • Imaging Technique Sensitivity: The method used to detect internalization (e.g., immunofluorescence, confocal microscopy) may not be sensitive enough. • Cell Line-Specific Trafficking Machinery: The cell line used may lack the necessary cellular machinery for efficient GPCR internalization. | To troubleshoot internalization assays: 1. Confirm Splice Variant: Verify the specific 5-HT4 receptor splice variant expressed in your cells. 2. Optimize Stimulation Conditions: Increase the agonist concentration and/or incubation time. Perform a time-course experiment to identify the optimal window for observing internalization. 3. Enhance Imaging Sensitivity: • Use high-quality primary and fluorescently labeled secondary antibodies for immunofluorescence. • Employ a sensitive imaging modality like confocal microscopy or TIRF microscopy.[12] • Consider using a live-cell imaging approach with a fluorescently tagged receptor or ligand. 4. Use a Positive Control: Use a GPCR known to undergo robust internalization in your cell line as a positive control for the assay. 5. Quantify Internalization: Use image analysis software to quantify the amount of internalized receptor relative to the total or surface receptor population.[13] |
| There is high variability between my replicate wells in functional assays. What are the common sources of this variability? | High variability can stem from: • Inconsistent Cell Seeding: Uneven cell density across the plate. • Pipetting Errors: Inaccurate dispensing of cells, agonists, or assay reagents. • Edge Effects: Wells at the edge of the plate can behave differently due to temperature and evaporation gradients. • Cell Health: Poor cell viability or health can lead to inconsistent responses. | To reduce variability in your assays: 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure a uniform cell density in each well. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media. 4. Monitor Cell Health: Regularly check cell viability and morphology. Do not use cells that are over-confluent or have been passaged too many times. 5. Automate Liquid Handling: If available, use automated liquid handlers for increased precision and consistency. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary signaling pathway for the 5-HT4 receptor? | The canonical signaling pathway for the 5-HT4 receptor involves coupling to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. |
| Are there any G-protein independent signaling pathways for the 5-HT4 receptor? | Yes, some studies have shown that the 5-HT4 receptor can also signal through G-protein independent pathways. For example, it has been shown to activate the Src/ERK (extracellular signal-regulated kinase) pathway.[3] |
| What are some common 5-HT4 receptor agonists and antagonists used in vitro? | Agonists: • Serotonin (5-HT): The endogenous ligand. • Prucalopride: A high-affinity, selective full agonist.[7] • Tegaserod: A partial agonist.[15] • RS 67333: A partial agonist.[7] • BIMU 8 and BIMU 1: Agonists with inhibitory effects on motility in some systems.[16] Antagonists: • GR 113808: A high-affinity, selective antagonist.[16] • GR 125487: Another selective antagonist. • DAU 6285: A 5-HT4 receptor antagonist.[16] • SDZ 205-557: A 5-HT4 receptor antagonist.[16] |
| How can I measure 5-HT4 receptor activation in vitro? | The most common method is to measure the downstream accumulation of cAMP using assays such as: • Homogeneous Time-Resolved Fluorescence (HTRF): A sensitive and high-throughput method.[10][11] • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used immunoassay. • Reporter Gene Assays: Using a cAMP response element (CRE) driving the expression of a reporter gene like luciferase. Other functional readouts can include measuring downstream signaling events like ERK phosphorylation or assessing physiological responses in specific tissues (e.g., smooth muscle contraction). |
| What cell lines are commonly used for in vitro 5-HT4 receptor studies? | Commonly used cell lines are those that can be transiently or stably transfected to express the 5-HT4 receptor of interest, as endogenous expression is often low. Examples include: • HEK293 (Human Embryonic Kidney) cells • CHO (Chinese Hamster Ovary) cells [4] The choice of cell line can be critical, as they may have different complements of signaling and trafficking proteins that can influence receptor function. |
Data Presentation
Table 1: Potency (EC50/pEC50) and Affinity (pKi) of Common 5-HT4 Receptor Ligands
| Compound | Ligand Type | Assay Type | Cell/Tissue Type | Potency (EC50/pEC50) | Affinity (pKi) | Reference |
| 5-HT (Serotonin) | Agonist | cAMP Accumulation | Human recombinant 5-HT4(c) receptor | pEC50: ~7.0 | - | [15] |
| 5-HT (Serotonin) | Agonist | Inhibition of Motility | Human colon circular smooth muscle | EC50: 0.13 µM | - | [16] |
| Prucalopride | Agonist | cAMP Assay | CHO cells over-expressing 5-HT4R | EC50: 3.6 nM (for 5-HT) | - | [17] |
| Tegaserod | Partial Agonist | cAMP Accumulation | Human recombinant 5-HT4(c) receptor | pEC50: ~7.8 | pKi: ~8.4 (5-HT2B) | [15] |
| BIMU 8 | Agonist | Inhibition of Motility | Human colon circular smooth muscle | EC50: 0.76 µM | - | [16] |
| BIMU 1 | Agonist | Inhibition of Motility | Human colon circular smooth muscle | EC50: 3.19 µM | - | [16] |
| GR 113808 | Antagonist | Inhibition of 5-HT response | Human colon circular smooth muscle | pKB: ~8.9 | - | [16] |
| DAU 6285 | Antagonist | Inhibition of 5-HT response | Human colon circular smooth muscle | pA2: 6.32 | - | [16] |
Table 2: Experimental Conditions for Investigating 5-HT4 Receptor Desensitization
| Inhibitor | Target | Typical Concentration | Cell/Tissue Type | Reference |
| H-89 | PKA | 10 µM | CHO cells | [4] |
| Hypertonic Sucrose | Endocytosis | 0.45 M | CHO cells | [4] |
| Concanavalin A | Endocytosis | 0.25 mg/ml | CHO cells | [4] |
Experimental Protocols
Protocol 1: HTRF cAMP Assay for 5-HT4 Receptor Activation
This protocol is adapted for a 384-well plate format.
Materials:
-
Cells expressing the 5-HT4 receptor
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS or PBS with 1 mM IBMX)
-
5-HT4 receptor agonist(s) and antagonist(s)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer) containing:
-
cAMP standard
-
cAMP-d2 conjugate
-
Anti-cAMP cryptate conjugate
-
Lysis buffer
-
-
384-well low-volume plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer at a pre-optimized density.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[11]
-
Prepare serial dilutions of your 5-HT4 receptor agonist in stimulation buffer.
-
Add 5 µL of the agonist dilutions to the respective wells. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Include controls: no cells, cells with buffer only (basal), and cells with a known adenylyl cyclase activator like forskolin (B1673556) (positive control).
-
Seal the plate and incubate at room temperature for a pre-determined optimal time (e.g., 30 minutes).
-
-
Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents.
-
Add 5 µL of cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of anti-cAMP cryptate conjugate diluted in lysis buffer to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the cryptate donor and 665 nm for the d2 acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve using the provided standards.
-
Convert the HTRF ratios from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Receptor Internalization Assay by Immunofluorescence and Confocal Microscopy
Materials:
-
Cells expressing an epitope-tagged 5-HT4 receptor (e.g., HA- or FLAG-tagged)
-
Glass coverslips
-
12-well plates
-
Cell culture medium
-
5-HT4 receptor agonist
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere and grow overnight.
-
-
Agonist Stimulation:
-
Treat the cells with the desired concentration of 5-HT4 receptor agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. The "0 minute" time point will serve as the baseline control.
-
-
Fixation:
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[18]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
To stain only surface receptors, proceed directly to blocking. To stain both surface and internalized receptors, first permeabilize the cells with permeabilization buffer for 10 minutes.
-
Incubate the cells with blocking buffer for 30 minutes to reduce non-specific antibody binding.[19]
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope. Acquire z-stacks to visualize the three-dimensional distribution of the receptor.
-
-
Image Analysis:
-
Analyze the images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles in the agonist-treated cells compared to the control cells.
-
Quantify internalization by measuring the fluorescence intensity in the intracellular compartments versus the plasma membrane.[13]
-
Mandatory Visualizations
Caption: Canonical 5-HT4 Receptor Signaling Pathway.
Caption: HTRF cAMP Assay Experimental Workflow.
Caption: 5-HT4 Receptor Desensitization and Internalization Pathway.
References
- 1. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. HTRF cAMP HiRange Assay on SpectraMax Multi-Mode Microplate Readers [moleculardevices.com]
- 7. | BioWorld [bioworld.com]
- 8. youtube.com [youtube.com]
- 9. revvity.com [revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 15. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Internalization assay [bio-protocol.org]
Technical Support Center: Optimizing Capeserod Hydrochloride Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Capeserod hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which cellular responses can be measured?
This compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1][2][3] Its primary mechanism of action involves binding to the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). This binding predominantly activates the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Therefore, an increase in intracellular cAMP levels is the most common and direct readout for this compound activity in cell-based assays.[5][6]
Additionally, 5-HT4 receptor activation can also trigger a G-protein-independent signaling pathway that results in the phosphorylation of extracellular signal-regulated kinase (ERK) through a Src-dependent mechanism.[4][7]
Q2: What is a typical incubation time for this compound in a cell-based assay?
The optimal incubation time for this compound is dependent on the specific cell type, the assay format, and the downstream signaling event being measured. For assays measuring cAMP accumulation, the response can be rapid, with significant signal generation occurring within minutes to an hour. For instance, studies with other 5-HT4 agonists have used incubation times as short as 2 minutes for direct cAMP measurement and up to 30 minutes.[5][8] For reporter gene assays that measure the transcriptional response downstream of cAMP, longer incubation times, typically in the range of 2 to 6 hours, are common.
It is crucial to perform a time-course experiment to empirically determine the optimal incubation time for your specific experimental setup to capture the peak signal without missing a transient response.
Q3: My assay is showing a weak or no signal after this compound treatment. What are the possible causes?
Several factors could contribute to a weak or absent signal:
-
Suboptimal Incubation Time: The incubation time may be too short to allow for sufficient signal accumulation or too long, leading to signal degradation or receptor desensitization. A time-course experiment is essential for optimization.
-
Low Receptor Expression: The cell line used may not express the 5-HT4 receptor at a high enough level. It is important to use a cell line with confirmed endogenous or recombinant 5-HT4 receptor expression.[9]
-
Compound Degradation: this compound may be unstable in the cell culture medium over longer incubation periods. Consider performing a stability study to assess its half-life under your experimental conditions.[10][11]
-
Incorrect Assay-Reagent Concentration: The concentration of this compound or other assay reagents may be suboptimal. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Health: Poor cell viability or suboptimal cell density can negatively impact the assay performance.[12]
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can obscure the specific signal from this compound. Here are some strategies to reduce it:
-
Optimize Cell Number: Seeding too many cells per well can lead to high basal signaling. Perform a cell titration experiment to find the optimal cell density.
-
Use of Phosphodiesterase (PDE) Inhibitors: In cAMP assays, endogenous PDEs can rapidly degrade cAMP, leading to a low signal-to-background ratio. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to preserve the cAMP signal.[5]
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with the assay. Reducing the serum concentration or using a serum-free medium during the experiment may help.
-
Wash Steps: Ensure that wash steps are performed thoroughly to remove any residual media components or interfering substances before adding assay reagents.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when optimizing this compound incubation time.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inappropriate incubation time. | Perform a time-course experiment to determine the optimal incubation duration for the desired cellular response (e.g., cAMP accumulation). |
| Low 5-HT4 receptor expression in cells. | Confirm receptor expression using qPCR, western blot, or by using a positive control agonist with a known potent effect. Consider using a cell line with higher or induced receptor expression.[9] | |
| Degradation of this compound. | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your cell culture medium over time using HPLC or LC-MS. For longer incubations, consider replenishing the medium with fresh compound.[10][11] | |
| Suboptimal compound concentration. | Perform a dose-response curve to identify the optimal concentration range for this compound in your assay. | |
| High Background Signal | High basal adenylyl cyclase activity. | Optimize cell seeding density. Ensure cells are not over-confluent. |
| Rapid degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor (e.g., 100 µM IBMX) in the assay buffer to prevent cAMP breakdown.[5] | |
| Interference from serum components. | Reduce the serum percentage in the culture medium during the assay or switch to a serum-free medium. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Temperature or pH fluctuations. | Ensure consistent temperature and pH across all wells during incubation. | |
| Unexpected Cellular Response | Off-target effects. | This compound is highly selective for the 5-HT4 receptor. However, at high concentrations, the possibility of off-target effects on other serotonin receptors (e.g., 5-HT2B) should be considered, as seen with other 5-HT4 agonists. Use a selective 5-HT4 antagonist (e.g., GR 113808) to confirm that the observed effect is mediated by the 5-HT4 receptor. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time in a cAMP Assay
This protocol outlines the steps to determine the optimal incubation time for this compound in a cell-based cAMP assay.
-
Cell Preparation:
-
Seed a cell line expressing the 5-HT4 receptor (e.g., HEK293-5HT4) in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, dilute the stock solution in a serum-free assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to the desired final concentration (e.g., a concentration close to the EC80).
-
-
Incubation:
-
Remove the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared this compound solution to the wells.
-
Incubate the plate at 37°C for a range of time points (e.g., 0, 2, 5, 10, 15, 30, 60, and 120 minutes).
-
-
cAMP Measurement:
-
At each time point, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the incubation time.
-
The optimal incubation time is the point at which the cAMP signal reaches its maximum and begins to plateau.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes how to determine the stability of this compound in your specific cell culture medium.
-
Preparation:
-
Prepare your complete cell culture medium (e.g., DMEM with 10% FBS).
-
Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
-
Incubation:
-
Aliquot the Capeserod-containing medium into sterile tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Immediately store the collected samples at -80°C to prevent further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
This data will provide the stability profile of the compound under your experimental conditions.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Incubation Time (hours) | % this compound Remaining |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 91% |
| 24 | 75% |
| 48 | 58% |
| 72 | 42% |
Note: This table presents hypothetical data for illustrative purposes. It is essential to perform this experiment under your specific conditions to obtain accurate stability information.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. medkoo.com [medkoo.com]
- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting inconsistent findings with Capeserod hydrochloride
Capeserod Hydrochloride Technical Support Center
Disclaimer: this compound is a fictional compound. The following troubleshooting guide, including its proposed mechanism of action, experimental protocols, and data, is provided for illustrative purposes. It is designed to reflect common challenges and best practices in early-stage drug development and pharmacological research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
Capeserod is a potent and selective antagonist of the G-protein coupled receptor (GPCR), Serotonin (B10506) Receptor 5-HT2A. As a hydrochloride salt, it exhibits improved solubility and stability in aqueous solutions for experimental use. Its primary mechanism involves competitive binding to the 5-HT2A receptor, inhibiting the canonical Gαq/11 signaling pathway. This blockage prevents the activation of Phospholipase C (PLC), thereby reducing the downstream production of inositol (B14025) phosphates (IPs) and subsequent release of intracellular calcium (Ca2+).
Q2: How should I prepare this compound for in vitro experiments?
For optimal results, prepare a fresh stock solution for each experiment.
-
Solvent Selection: Use sterile, nuclease-free water or a buffered solution like PBS (pH 7.4). Avoid organic solvents for initial stock preparation unless necessary, as they may affect cell viability.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental wells.
-
Solubilization: The compound should dissolve readily. Gentle vortexing or warming to 37°C can aid dissolution. Do not sonicate for extended periods, as this may degrade the compound.
-
Storage: Store the powder at 4°C, protected from light. For short-term storage (1-2 weeks), aqueous stock solutions can be stored at 4°C. For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Findings
Problem 1: High variability in IC50 values in cell-based functional assays.
Inconsistent IC50 values are a common challenge in early drug discovery.[1][2] The source of variability can often be traced to the compound itself, the assay conditions, or the biological system.[3]
Possible Causes & Solutions
-
Compound Instability: The hydrochloride salt may be unstable in certain media over long incubation times.
-
Solution: Perform a time-course experiment to assess compound stability in your assay medium. Consider reducing incubation times or preparing fresh dilutions immediately before use.
-
-
Cell Line Passage Number: High-passage number cells can exhibit altered receptor expression and signaling.[4]
-
Solution: Use cells with a consistent and low passage number (e.g., <20) for all experiments.
-
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Solution: Conduct experiments in serum-free media if possible. If serum is required for cell health, maintain a consistent serum concentration across all experiments and note it in your protocol.
-
Data Presentation: Hypothetical IC50 Variability
| Condition | Cell Line | Passage # | Serum % | Incubation (h) | Avg. IC50 (nM) | Std. Dev. |
| A | HEK293-5HT2A | 8 | 10% | 24 | 15.2 | ± 4.5 |
| B | HEK293-5HT2A | 25 | 10% | 24 | 45.8 | ± 12.1 |
| C | HEK293-5HT2A | 8 | 0% | 24 | 8.1 | ± 1.9 |
| D | CHO-K1-5HT2A | 12 | 10% | 24 | 22.5 | ± 6.3 |
This table illustrates how factors like cell passage and serum presence can significantly alter the observed potency of Capeserod.
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
It is common for potent in vitro compounds to show weak or no efficacy in animal models.[5][6] This often points to issues with pharmacokinetics (PK) or pharmacodynamics (PD).
Possible Causes & Solutions
-
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized after administration.
-
Solution: Conduct a basic PK study to measure plasma and brain concentrations of Capeserod over time. Consider reformulating the compound or using a different route of administration.
-
-
Off-Target Effects: At higher concentrations required in vivo, the compound may interact with other receptors or ion channels, causing confounding effects.
-
Solution: Profile the compound against a panel of common off-target receptors.
-
-
Blood-Brain Barrier (BBB) Penetration: For CNS targets, the compound must be able to cross the BBB to reach the 5-HT2A receptors in the brain.
-
Solution: Measure the brain-to-plasma concentration ratio (B/P ratio) in your animal model. If penetration is low, medicinal chemistry efforts may be needed to improve the compound's properties.
-
Data Presentation: Hypothetical PK/PD Data
| Parameter | Value | Unit | Implication |
| Oral Bioavailability (F%) | < 5 | % | Poor absorption from the gut. |
| Plasma Half-life (t1/2) | 0.5 | hours | Rapid clearance, short duration of action. |
| Brain/Plasma Ratio | 0.1 | - | Low BBB penetration. |
| In Vitro IC50 | 15 | nM | High potency at the target receptor. |
| In Vivo ED50 | > 50 | mg/kg | Low efficacy in the animal model. |
This data suggests that despite high in vitro potency, poor pharmacokinetic properties are likely responsible for the lack of in vivo efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for 5-HT2A Antagonism
This assay measures the ability of Capeserod to block serotonin-induced intracellular calcium release in cells expressing the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT2A (HEK293-5HT2A).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) agonist.
-
This compound.
-
384-well black, clear-bottom plates.
Procedure:
-
Cell Plating: Seed HEK293-5HT2A cells in 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove culture medium and add 20 µL of Fluo-4 AM dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 5 µL of Capeserod dilutions (in Assay Buffer) to the appropriate wells. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10 seconds.
-
Add 25 µL of serotonin solution (at a pre-determined EC80 concentration) to all wells simultaneously.
-
Continuously record fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) for 120 seconds.
-
Data Analysis: Calculate the percent inhibition for each concentration of Capeserod relative to agonist-only controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 3. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential confounding factors in Capeserod hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capeserod hydrochloride. The information is designed to help identify and address potential confounding factors in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1] Its primary mechanism of action involves the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] In the gastrointestinal (GI) tract, this signaling cascade promotes gastric emptying and intestinal peristalsis.[4][5]
Q2: What are the potential therapeutic applications of this compound?
Capeserod was initially investigated for neurological disorders, including Alzheimer's disease and urinary incontinence.[6] However, these programs were discontinued.[7] Currently, Capeserod is being repurposed and investigated for gastrointestinal indications such as gastroparesis.[4][5][7]
Q3: What are the known off-target effects of 5-HT4 receptor agonists that could be confounding factors?
Older, non-selective 5-HT4 receptor agonists, such as cisapride (B12094) and tegaserod, were associated with off-target effects, most notably cardiovascular issues due to interactions with other receptors like the hERG potassium channel.[8][9] Capeserod is a highly selective 5-HT4 receptor agonist, which is expected to minimize these off-target effects and thereby reduce the risk of such confounding factors in experimental studies.[1] However, it is crucial to confirm the selectivity profile of the specific batch of Capeserod being used.
Q4: What is the "placebo effect" and how can it be a confounding factor in Capeserod studies, particularly for urinary incontinence and gastroparesis?
The placebo effect is a beneficial health outcome resulting from a person's anticipation that an intervention will help them. In clinical trials for conditions with subjective symptoms like urinary incontinence and gastroparesis, the placebo effect can be a significant confounding factor.[7][8] Studies have shown that placebo treatment can lead to a reduction in incontinence episodes ranging from 32% to 65%.[7][8] For gastroparesis, symptom variability and the subjective nature of reporting can also contribute to a strong placebo response. To mitigate this, studies should be well-controlled, randomized, and blinded, and include objective outcome measures where possible.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommendation |
| Low or no response to Capeserod in a cell-based assay | Cell line issues: Low or no expression of the 5-HT4 receptor. | - Confirm 5-HT4 receptor expression in the chosen cell line using techniques like qPCR or western blotting.- Consider using a cell line engineered to overexpress the human 5-HT4 receptor. |
| Ligand degradation: Improper storage or handling of this compound. | - Store this compound according to the manufacturer's instructions, protected from light and moisture.- Prepare fresh stock solutions for each experiment. | |
| Assay conditions: Suboptimal assay buffer, temperature, or incubation time. | - Optimize assay parameters, including buffer composition (pH, ionic strength), temperature, and incubation time.- Refer to established protocols for 5-HT4 receptor agonist assays.[10] | |
| High background signal | Constitutive receptor activity: Some GPCRs can have high basal activity. | - If possible, use an inverse agonist to reduce basal activity. |
| Non-specific binding: The detection reagent is binding to components other than the target. | - Increase the number of washing steps in the protocol.- Include a non-specific binding control by adding a high concentration of an unlabeled ligand. | |
| Inconsistent results between experiments | Cell passage number variability: Changes in cell characteristics with increasing passage number. | - Use cells within a consistent and low passage number range for all experiments. |
| Pipetting errors: Inaccurate dispensing of reagents. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
Preclinical (In Vivo) Study Troubleshooting
| Issue | Potential Cause | Recommendation |
| Lack of prokinetic effect in animal models of gastroparesis | Inappropriate animal model: The chosen model may not accurately reflect the human condition of gastroparesis. | - Select a validated animal model of gastroparesis, such as the alpha 2-adrenergic agonist-induced model in dogs.[11]- Consider the species-specific differences in 5-HT4 receptor pharmacology. |
| Drug administration: Incorrect dose, route, or timing of administration. | - Perform dose-response studies to determine the optimal dose of Capeserod.- Ensure the route and timing of administration are appropriate to achieve therapeutic concentrations at the target site. | |
| High variability in gastric emptying measurements | Dietary inconsistencies: Variations in the composition and caloric content of the test meal. | - Use a standardized test meal for all animals in the study. |
| Stress-induced effects: Animal handling and experimental procedures can induce stress, affecting GI motility. | - Acclimatize animals to the experimental procedures and environment to minimize stress. |
Potential Confounding Factors in this compound Clinical Trials
| Confounding Factor | Original Indication(s) | Repurposed Indication | Mitigation Strategies |
| Patient Heterogeneity | Alzheimer's Disease[5] | Gastroparesis | - Implement strict inclusion and exclusion criteria.- Stratify patients based on disease severity or biomarkers. |
| Placebo Effect | Urinary Incontinence[7][8] | Gastroparesis | - Use of a randomized, double-blind, placebo-controlled design.- Include objective endpoints in addition to subjective symptom scores. |
| Concomitant Medications | Alzheimer's Disease, Urinary Incontinence | Gastroparesis | - Record all concomitant medications.- Conduct subgroup analyses to assess potential drug-drug interactions. |
| Diet and Lifestyle | Alzheimer's Disease[5] | Gastroparesis | - Provide standardized dietary recommendations to all participants.- Collect data on lifestyle factors that may influence the study outcomes. |
| Variability in Diagnostic Criteria | Not applicable | Gastroparesis | - Use a standardized protocol for diagnostic tests, such as a 4-hour gastric emptying scintigraphy.[12][13] |
| Underlying Comorbidities | Alzheimer's Disease, Urinary Incontinence | Gastroparesis | - Screen for and document all comorbidities.- Exclude patients with conditions that could significantly interfere with the study outcomes. |
Detailed Experimental Protocols
In Vitro 5-HT4 Receptor Activation Assay (cAMP Measurement)
Objective: To determine the potency and efficacy of this compound in activating the 5-HT4 receptor in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed the HEK293-h5-HT4 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the cell culture medium and add the assay buffer. b. Add the diluted this compound or controls (forskolin, vehicle) to the wells. c. Incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Convert the raw data to cAMP concentrations. b. Plot the cAMP concentration against the log of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Gastric Emptying Scintigraphy in a Gastroparesis Clinical Trial (Adapted from Consensus Recommendations)[12][13]
Objective: To objectively measure the effect of this compound on the rate of gastric emptying of a solid meal in patients with gastroparesis.
Patient Preparation:
-
Patients should discontinue any medications that may affect gastric motility for a specified period before the study (e.g., 48-72 hours for prokinetics and anticholinergics).
-
Patients should fast overnight (at least 8 hours).
-
Blood glucose levels should be monitored in diabetic patients and should be below 275 mg/dL before starting the test.
Standard Meal:
-
A standardized low-fat, egg-white meal is recommended (e.g., 120g of Egg Beaters®).
-
The meal is radiolabeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.
-
The meal should be consumed within 10 minutes.
Image Acquisition:
-
A gamma camera is used to acquire images.
-
Anterior and posterior images are obtained immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated using the decay-corrected counts, with the time 0 image representing 100% retention.
-
The results are compared to established normal values (e.g., <10% retention at 4 hours).
Visualizations
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: A typical experimental workflow for a this compound clinical trial in gastroparesis.
Caption: Logical relationships of potential confounding factors in this compound studies.
References
- 1. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 3. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of placebo effects on urinary incontinence in overactive bladder syndrome: A meta-analysis of Japanese placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hidden variables problem in Alzheimer's disease clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. The placebo effect in the pharmacologic treatment of patients with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lower Urinary Tract Symptoms and the Placebo Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The placebo effect in overactive bladder syndrome [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. med.emory.edu [med.emory.edu]
Best practices for storing and handling Capeserod hydrochloride
Welcome to the Technical Support Center for Capeserod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing, handling, and utilizing this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:
Q2: How should I store stock solutions of this compound?
A2: While specific data for this compound stock solutions is limited, based on information for the free base (Capeserod), it is recommended to store stock solutions at:
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: As a standard practice for handling chemical compounds in a laboratory setting, the following PPE is recommended:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
For procedures that may generate dust or aerosols, additional precautions such as a dust mask or working in a fume hood are advised.
Q4: Is this compound considered a hazardous substance?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While specific solubility data for the hydrochloride salt is not widely published, for the free base, Dimethyl Sulfoxide (DMSO) has been used to prepare stock solutions.[2] It is a common solvent for similar compounds in in-vitro assays.[4]
-
Concentration Too High: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in the chosen solvent. Try preparing a more dilute solution. For the free base, a stock solution of at least 5 mg/mL in DMSO has been reported.[2]
-
Insufficient Mixing: Ensure thorough mixing by vortexing or sonication to aid dissolution.
-
Issue 2: Precipitation of the Compound in Cell Culture Media
-
Problem: The compound precipitates out of solution when added to aqueous cell culture media.
-
Possible Causes & Solutions:
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous media can cause the compound to precipitate. To avoid this, perform a serial dilution of your stock solution in the cell culture media.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture media below 0.5%.
-
Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), may interact with the compound, affecting its solubility. Consider testing solubility in a serum-free medium first.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Problem: Variability in experimental outcomes or results that do not align with expectations for a 5-HT4 receptor agonist.
-
Possible Causes & Solutions:
-
Compound Degradation: Improper storage of the solid compound or stock solutions can lead to degradation. Ensure you are following the recommended storage conditions. Prepare fresh working solutions from your stock for each experiment.
-
Off-Target Effects: Like other 5-HT4 receptor agonists, Capeserod could potentially have off-target effects, including cardiac effects, which might influence cellular responses in certain experimental models.[5]
-
Cell Line Variability: The expression levels of the 5-HT4 receptor can vary between different cell lines, which will impact the observed response to this compound.
-
Data Summary
| Parameter | Recommendation | Source |
| Solid Storage (Short-term) | Dry, dark, 0 - 4°C (days to weeks) | [1] |
| Solid Storage (Long-term) | Dry, dark, -20°C (months to years) | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) (based on free base) | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol is a general guideline based on common laboratory practices for similar compounds. Optimization may be required for your specific experimental needs.
-
Weighing the Compound: In a well-ventilated area, carefully weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Sterilization (for cell culture): If the stock solution is intended for use in cell culture, it should be sterile-filtered through a 0.22 µm syringe filter into a sterile container.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for dissolution issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
Comparative Analysis of Capeserod Hydrochloride and Prucalopride for the Treatment of Gastroparesis
A guide for researchers and drug development professionals.
Gastroparesis, a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge due to its debilitating symptoms and limited therapeutic options.[1][2][3][4] Prokinetic agents, which enhance gastrointestinal motility, are a cornerstone of gastroparesis management.[5][6] This guide provides a comparative overview of two such agents: prucalopride (B966), a well-established selective serotonin (B10506) 5-HT4 receptor agonist, and capeserod (B1243232) hydrochloride, a 5-HT4 receptor partial agonist currently under investigation for gastrointestinal indications.
Mechanism of Action: Targeting the 5-HT4 Receptor
Prucalopride is a highly selective, high-affinity 5-HT4 receptor agonist.[7][8][9][12] Its selectivity is a key feature, distinguishing it from older 5-HT4 agonists like cisapride (B12094) and tegaserod, which were associated with adverse cardiovascular events due to off-target effects.[9][12][13] Prucalopride's targeted action on the 5-HT4 receptor minimizes the risk of such side effects.[13][14]
Capeserod hydrochloride is described as a selective partial agonist of the 5-HT4 receptor.[10] As a partial agonist, it may offer a different pharmacological profile compared to a full agonist like prucalopride, potentially leading to a varied efficacy and safety profile. However, detailed clinical data on its activity in gastroparesis are not yet available.
References
- 1. Advancements in Gastroparesis Treatment through Gastrointestinal Clinical Trials [gastrosbclinicalresearch.com]
- 2. A New Paradigm Shift in Gastroparesis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic treatments for gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances in treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acibademhealthpoint.com [acibademhealthpoint.com]
- 6. dovepress.com [dovepress.com]
- 7. droracle.ai [droracle.ai]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Prucalopride - Wikipedia [en.wikipedia.org]
- 10. First Wave plans to repurpose Sanofi’s capeserod as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. ohiogi.com [ohiogi.com]
- 12. Current Opinion on Prucalopride in Gastroparesis and Chronic Constipation Treatment: A Focus on Patient Selection and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to Capeserod Hydrochloride and Other 5-HT4 Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Capeserod hydrochloride with other prominent 5-HT4 receptor agonists. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for their evaluation.
The serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key target in the development of therapies for gastrointestinal motility disorders and cognitive impairment. Activation of this receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), modulating neuronal excitability and smooth muscle contractility. A new generation of selective 5-HT4 receptor agonists has been developed to overcome the cardiovascular side effects associated with older, non-selective agents. This guide focuses on comparing a promising new agent, this compound, with established and emerging 5-HT4 receptor agonists.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as enhanced neurotransmitter release and smooth muscle relaxation.
Comparative In Vitro Data of 5-HT4 Receptor Agonists
The following tables summarize the in vitro pharmacological profiles of this compound and other selected 5-HT4 receptor agonists. The data presented includes binding affinity (Ki), and functional potency (pEC50) and efficacy (Emax) from cAMP accumulation assays.
Table 1: 5-HT4 Receptor Binding Affinities
| Compound | Organism | Receptor Subtype | Ki (nM) | Reference |
| This compound (SL65.0155) | Human | 5-HT4 | 0.6 | [1][2] |
| Prucalopride | Human | 5-HT4a | 2.5 | [1][2] |
| Human | 5-HT4b | 8 | [1][2] | |
| Tegaserod | Human | 5-HT4(c) | pKi = 8.4 (~4 nM) | [3][4] |
| Velusetrag (B1683485) | Human | 5-HT4(c) | Not explicitly stated, but described as high affinity | |
| Naronapride | Not specified | 5-HT4 | Described as a highly selective agonist | [5] |
Table 2: 5-HT4 Receptor Functional Activity (cAMP Accumulation)
| Compound | Cell Line | Receptor Subtype | pEC50 | Emax (% of Serotonin) | Reference |
| This compound (SL65.0155) | HEK293 | 5-HT4(b), 5-HT4(e) | Not specified | 40-50% (Partial Agonist) | [1][2] |
| Prucalopride | CHO-K1 | 5-HT4(a) | 7.8 | Not specified | [6] |
| HEK293 | Human Atrial 5-HT4 | 7.4 (inotropic) | 77% (Partial Agonist) | [7] | |
| Tegaserod | HEK293 | 5-HT4(c) | 8.6 | 99% (Full Agonist) | [3][8] |
| Velusetrag | Not specified | 5-HT4(c) | 8.3 | 95% (High Intrinsic Activity) | [9][10] |
| Naronapride | CHO | 5-HT4 | EC50 = 18.8 nM | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections describe the general protocols for the key in vitro assays used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the 5-HT4 receptor. It typically involves the use of a radiolabeled ligand that specifically binds to the receptor and a competitive binding experiment with the unlabeled test compound.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT4 receptor (e.g., HEK293-h5-HT4).
-
Radioligand: [3H]-GR113808, a selective 5-HT4 receptor antagonist.[12]
-
Test compounds (e.g., this compound, Prucalopride).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 1 µM GR113808).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, binding buffer, and serial dilutions of the test compound.
-
Radioligand Addition: Add a fixed concentration of [3H]-GR113808 to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding equation to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy (Emax) as a 5-HT4 receptor agonist.
Objective: To determine the EC50 and Emax of a test compound at the 5-HT4 receptor.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-h5-HT4).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Test compounds (e.g., this compound, Prucalopride).
-
Control agonist: Serotonin (5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the HEK293-h5-HT4 cells into 384-well plates and culture overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing serial dilutions of the test compound or the control agonist (5-HT).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 (-logEC50) and the maximum response (Emax). The Emax of the test compound is typically expressed as a percentage of the maximum response induced by the full agonist, serotonin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 5‐HT4receptor agonists: similar but not the same | Scilit [scilit.com]
- 4. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Capeserod Hydrochloride and Traditional Treatments for Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Gastroparesis, a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant therapeutic challenge. While traditional prokinetic agents have been the mainstay of treatment, their efficacy can be limited, and their use is often associated with undesirable side effects. The emergence of novel therapeutic agents such as Capeserod hydrochloride, a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, offers a promising alternative. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for this compound versus traditional gastroparesis treatments, including metoclopramide (B1676508), domperidone (B1670879), and erythromycin (B1671065).
Mechanism of Action: A Tale of Different Pathways
The therapeutic agents used to treat gastroparesis employ distinct molecular mechanisms to stimulate gastric motility.
This compound is a selective partial agonist of the 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract.[3] This targeted approach is anticipated to improve gastric emptying and alleviate the symptoms of gastroparesis.[1][4]
Metoclopramide exerts its prokinetic effects through a dual mechanism: it is a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist.[5][6] By blocking the inhibitory effects of dopamine on gastrointestinal motility and stimulating acetylcholine release via 5-HT4 agonism, metoclopramide enhances gastric contractions and improves antroduodenal coordination.[6]
Domperidone is a peripheral dopamine D2 receptor antagonist.[7][8] Unlike metoclopramide, it does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.[7] Its prokinetic action is primarily mediated by blocking the inhibitory effects of dopamine in the gastrointestinal tract.[7]
Erythromycin , a macrolide antibiotic, acts as a motilin receptor agonist.[9][10] Motilin is a hormone that induces strong gastric contractions during the interdigestive phase. By mimicking the action of motilin, erythromycin potently stimulates gastric motility.[9]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these treatments, the following diagrams are provided.
Comparative Efficacy: A Look at the Data
While direct comparative clinical trial data for this compound in gastroparesis is not yet publicly available due to its early stage of development for this indication, we can summarize the existing data for traditional treatments.[2][11]
Table 1: Effect of Traditional Treatments on Gastric Emptying
| Treatment | Study Population | Dosage | Baseline Gastric Retention (at 2 hours) | Post-treatment Gastric Retention (at 2 hours) | p-value |
| Domperidone | 17 patients with gastroparesis | 40-120 mg/day (mean 23.3 months) | 87.3 ± 3.71% | 57.2 ± 5.04% | < 0.05[7] |
| Metoclopramide | 40 patients with diabetic gastroparesis | 10 mg four times daily (3 weeks) | Not specified | Significantly improved from baseline | Not specified[5] |
| Erythromycin (IV) | 10 patients with diabetic gastroparesis | 200 mg (single dose) | 63 ± 9% (solid meal) | 4 ± 1% (solid meal) | Not specified[9] |
| Erythromycin (Oral) | 10 patients with diabetic gastroparesis | 250 mg three times daily (4 weeks) | Not specified | Improved, but to a lesser degree than IV | Not specified[9] |
Table 2: Effect of Traditional Treatments on Gastroparesis Symptoms (GCSI Scores)
| Treatment | Study Population | Dosage | Baseline Mean Total Symptom Score | Post-treatment Mean Total Symptom Score | p-value |
| Domperidone | 17 patients with gastroparesis | 40-120 mg/day (mean 23.3 months) | 4.1 ± 0.22 | 1.3 ± 0.2 | < 0.05[7] |
| Metoclopramide | 28 patients with delayed gastric emptying | Not specified (3 weeks) | 18.4 | 7.2 | Significantly greater improvement than placebo[6] |
| Erythromycin | 60 patients across 5 studies | Varied | Not consistently reported | Improvement in 43% of patients | Methodologically weak studies[10] |
| Domperidone vs. Control | 748 patients (GpCRC Registries) | Varied | N/A | Significantly more improvement in GCSI total score (p=0.003), nausea (p=0.003), and fullness (p=0.005) vs. non-DOM group.[12] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of treatment efficacy in gastroparesis clinical trials.
Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying. A consensus guideline recommends the following protocol:
-
Test Meal: A low-fat, egg-white meal is standard.[13][14] It typically consists of 120g of liquid egg whites (cooked), 2 slices of white bread with 30g of jam, and 120 mL of water.[14] The solid component is labeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid.[14]
-
Patient Preparation: Patients should fast for at least 4 hours, preferably overnight.[15] Medications that may affect gastric motility should be discontinued (B1498344) for an appropriate period before the study.[15]
-
Imaging: Anterior and posterior images are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[13][14]
-
Data Analysis: The geometric mean of counts in the anterior and posterior views is used to correct for tissue attenuation. The percentage of gastric retention is calculated at each time point. Delayed gastric emptying is typically defined as >10% retention at 4 hours.[14]
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[16][17]
-
Structure: It consists of nine items grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[16][17][18][19]
-
Scoring: Patients rate the severity of each symptom over the past two weeks on a scale from 0 (none) to 5 (very severe).[16][18] The total GCSI score is the average of the scores for the nine items.[18] Higher scores indicate more severe symptoms.[18] The ANMS GCSI-DD is a daily diary version that assesses five core symptoms.[20]
Conclusion
Traditional treatments for gastroparesis, such as metoclopramide, domperidone, and erythromycin, have demonstrated efficacy in improving gastric emptying and reducing symptoms in some patients. However, their use can be limited by side effects and, in the case of erythromycin, the development of tachyphylaxis.
This compound, with its selective 5-HT4 receptor agonism, represents a promising therapeutic approach with the potential for a more favorable safety profile. While direct comparative efficacy data are not yet available, its mechanism of action suggests it could be a valuable addition to the therapeutic armamentarium for gastroparesis. Further clinical trials are needed to fully elucidate the efficacy and safety of this compound in this patient population. The standardized experimental protocols outlined in this guide will be essential for generating the robust data required for a definitive comparison.
References
- 1. First Wave BioPharma: Focused on Targeted Oral Therapies for Gastrointestinal Diseases [synapse.patsnap.com]
- 2. b2idigital.com [b2idigital.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. graphyonline.com [graphyonline.com]
- 5. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide therapy in patients with delayed gastric emptying: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of gastric emptying in diabetic gastroparesis by erythromycin. Preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Erythromycin and Symptomatic Relief of Gastroparesis: A Systematic Review - ProQuest [proquest.com]
- 11. fiercepharma.com [fiercepharma.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Consensus recommendations for gastric emptying scintigraphy: a joint report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. houstonheartburn.com [houstonheartburn.com]
- 17. scispace.com [scispace.com]
- 18. Gastroparesis Cardinal Symptom Index (GCSI) Calculator [tools.promethean-labs.co]
- 19. Gastroparesis Cardinal Symptom Index | Time of Care [timeofcare.com]
- 20. fda.gov [fda.gov]
Unveiling the Prokinetic Promise: A Comparative Analysis of Capeserod Hydrochloride's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Capeserod hydrochloride's mechanism of action with alternative 5-HT4 receptor agonists. Supported by experimental data, this analysis aims to elucidate the pharmacological profile of Capeserod and its potential in the treatment of gastrointestinal motility disorders.
This compound (formerly known as SL65.0155) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, originally investigated by Sanofi for neurological conditions and now being repurposed for gastrointestinal (GI) indications by Entero Therapeutics. Its mechanism of action centers on the activation of 5-HT4 receptors, which are predominantly expressed in the GI tract and play a crucial role in regulating peristalsis and gastric emptying. This guide will delve into the experimental validation of this mechanism, comparing its in vitro and in vivo pharmacological properties with other notable 5-HT4 receptor agonists: Prucalopride, Velusetrag, and the historically significant, Cisapride.
Comparative Analysis of 5-HT4 Receptor Agonists
The primary mechanism of action for Capeserod and its counterparts involves the stimulation of 5-HT4 receptors on enteric neurons. This activation leads to the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction in the gut wall, thereby enhancing gastrointestinal motility. The following tables summarize the key quantitative data that defines the potency and efficacy of these compounds at the 5-HT4 receptor.
In Vitro Pharmacological Profile
The affinity of a drug for its target receptor (Ki) and its ability to elicit a functional response (EC50) are critical parameters in drug development. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in producing a biological effect.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (% of Serotonin's Max Effect) |
| Capeserod (SL65.0155) | 0.6[1][2] | Not explicitly found, but acts as a partial agonist | 40-50%[1][2] |
| Prucalopride | 7.5 - 110 | 9.5 | Full Agonist |
| Velusetrag | High Affinity (pEC50 = 8.3) | Potent Agonist | Full Agonist[3] |
| Cisapride | More potent than 5-HT | 140[4] | Full Agonist[4] |
| Tegaserod | pKi = 8.4 | pEC50 = 8.6 | Partial Agonist |
Note: Data for Prucalopride, Velusetrag, Cisapride, and Tegaserod are compiled from various sources for comparative purposes. Direct head-to-head studies may yield slightly different absolute values, but the relative potencies and activities are generally consistent.
Capeserod demonstrates a high affinity for the human 5-HT4 receptor, with a Ki value of 0.6 nM[1][2]. In functional assays, it acts as a partial agonist, stimulating the production of cyclic AMP (cAMP) with a maximal effect that is 40-50% of that achieved by serotonin[1][2]. This partial agonism may offer a favorable therapeutic window, potentially reducing the risk of overstimulation and associated side effects compared to full agonists.
In comparison, Prucalopride and Velusetrag are high-affinity, full agonists at the 5-HT4 receptor. Cisapride, while also a full agonist, was withdrawn from many markets due to off-target effects, specifically blockade of the hERG potassium channel, leading to cardiac arrhythmias.
Experimental Protocols for Mechanism Validation
The validation of a 5-HT4 receptor agonist's mechanism of action relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays used in the characterization of compounds like Capeserod.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human 5-HT4 receptor or from tissues with high receptor density (e.g., guinea pig striatum). The tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT4 receptor antagonist, typically [3H]-GR113808, at a concentration near its dissociation constant (Kd).
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., Capeserod) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the 5-HT4 receptor and elicit a downstream signaling event, in this case, the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells (e.g., HEK293) expressing the human 5-HT4 receptor are cultured to an appropriate density.
-
Assay Conditions: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Compound Treatment: The cells are then stimulated with varying concentrations of the test compound (e.g., Capeserod) or a reference agonist (e.g., serotonin).
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic activity is calculated as the maximal response of the test compound as a percentage of the maximal response of the full agonist (serotonin).
In Vivo Model of Gastric Emptying: Scintigraphy in Rats
This in vivo assay assesses the prokinetic effect of a compound by measuring the rate of gastric emptying.
Protocol:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Test Meal: A standardized test meal (e.g., a solid meal mixed with a non-absorbable radioactive tracer like 99mTc-labeled sulfur colloid) is administered orally.
-
Compound Administration: The test compound (e.g., Capeserod) or vehicle is administered at a specified time before or after the test meal.
-
Imaging: At various time points after meal administration, the rats are anesthetized, and the amount of radioactivity remaining in the stomach is quantified using a gamma camera (scintigraphy).
-
Data Analysis: The rate of gastric emptying is calculated and compared between the compound-treated and vehicle-treated groups.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of 5-HT4 receptor activation, the workflow of a radioligand binding assay, and the logical relationship in the validation process.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Mechanism of Action Validation Flow.
Conclusion
This compound emerges as a potent and selective 5-HT4 receptor partial agonist with a high affinity for its target. Its pharmacological profile suggests the potential for a favorable efficacy and safety balance in the treatment of gastrointestinal motility disorders. While direct comparative clinical data in GI indications is still forthcoming, the preclinical data, when viewed alongside the established profiles of other 5-HT4 agonists, positions Capeserod as a promising candidate for further development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of its mechanism of action. This comparative guide serves as a valuable resource for researchers and clinicians in the field of gastroenterology and drug development, facilitating a deeper understanding of this novel therapeutic agent.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of the alpha4beta2 nAChR partial agonist varenicline related to effects on reward, mood and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Capeserod Hydrochloride and Metoclopramide for Gastrointestinal Disorders
While direct head-to-head clinical studies comparing Capeserod hydrochloride and metoclopramide (B1676508) are not yet available due to Capeserod's status as a drug under development, this guide provides a comprehensive comparison based on their distinct mechanisms of action, available clinical data, and therapeutic potential for gastrointestinal motility disorders like gastroparesis.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological profiles of these two agents.
At a Glance: Key Differences
| Feature | This compound | Metoclopramide |
| Primary Mechanism of Action | Selective 5-HT4 Receptor Partial Agonist | Dopamine (B1211576) D2 Receptor Antagonist, Mixed 5-HT3 Receptor Antagonist/5-HT4 Receptor Agonist |
| Key Therapeutic Target | Gastrointestinal Prokinetic Effects | Antiemetic and Prokinetic Effects |
| Development Status | Phase I clinical trials for gastroparesis anticipated to begin.[1] | Long-standing approved medication for various GI disorders. |
| Known Side Effects Profile | Safety data from over 600 patients in previous trials for neurological disorders suggest it is safe and well-tolerated.[2] | Can cause extrapyramidal symptoms, drowsiness, and fatigue.[3] |
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and metoclopramide lies in their primary molecular targets and the subsequent signaling pathways they modulate.
This compound: A Selective 5-HT4 Receptor Agonist
Capeserod is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1] In the gastrointestinal tract, activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine (B1216132), a neurotransmitter that stimulates muscle contractions and enhances gastrointestinal motility. This selective action is aimed at improving gastric emptying and intestinal transit with a potentially more targeted and favorable side-effect profile compared to less selective agents.
Metoclopramide: A Multi-Targeted Agent
Metoclopramide's mechanism of action is more complex, involving multiple receptor systems.[4][5] Its primary actions are:
-
Dopamine D2 Receptor Antagonism: Metoclopramide blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which is a key area for inducing nausea and vomiting.[5] This action underlies its potent antiemetic effects. In the gastrointestinal tract, dopamine normally has an inhibitory effect on motility; by blocking D2 receptors, metoclopramide removes this inhibition.[5]
-
5-HT4 Receptor Agonism: Similar to Capeserod, metoclopramide also acts as an agonist at 5-HT4 receptors, contributing to its prokinetic effects by promoting acetylcholine release.[4][5]
-
5-HT3 Receptor Antagonism: At higher doses, metoclopramide can also block 5-HT3 receptors in the CTZ, which further contributes to its antiemetic properties.[3]
-
Sensitization of Muscarinic Receptors: It is also suggested that metoclopramide sensitizes muscarinic receptors on smooth muscle, making them more responsive to acetylcholine.[3]
References
- 1. enterothera.com [enterothera.com]
- 2. First Wave Biopharma, Inc. Announces Exclusive Global License Agreement for Capeserod from Sanofi | MarketScreener [marketscreener.com]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Capeserod Hydrochloride and Novel Therapies for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape for ulcerative colitis (UC) is rapidly evolving, with a host of novel therapies targeting specific inflammatory pathways demonstrating significant clinical efficacy. This guide provides a comparative overview of Capeserod hydrochloride, a selective 5-HT4 receptor partial agonist in preclinical development for UC, against several recently approved and late-stage novel therapies. This comparison focuses on the mechanism of action, available experimental data, and safety profiles to inform researchers and drug development professionals.
This compound: A Novel Approach Targeting Gut Mucosal Healing
This compound is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist.[1][2] Originally investigated by Sanofi for neurological disorders, it is now being repurposed by Entero Therapeutics for gastrointestinal diseases, including ulcerative colitis, for which it is currently in the preclinical phase of development.[1][2] The rationale for its use in UC stems from the role of 5-HT4 receptors in the gastrointestinal tract, which are involved in promoting intestinal peristalsis, gastric emptying, and potentially mucosal healing.[3]
Mechanism of Action: 5-HT4 Receptor Agonism
The proposed mechanism of action for Capeserod in ulcerative colitis is centered on the activation of 5-HT4 receptors expressed on various cells in the gut mucosa, including epithelial cells. Preclinical studies with other 5-HT4 receptor agonists have shown that activation of these receptors can lead to:
-
Enhanced Epithelial Proliferation and Migration: Stimulation of 5-HT4 receptors has been demonstrated to promote the growth and movement of intestinal epithelial cells, which is crucial for repairing the damaged mucosal barrier in UC.
-
Increased Mucus Secretion: Activation of these receptors can increase the secretion of mucus, a critical component of the protective gut barrier.
-
Anti-inflammatory Effects: Preclinical evidence suggests that 5-HT4 receptor agonists can reduce disease activity and histological damage in animal models of colitis.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Preclinical Experimental Data
As Capeserod is in the preclinical stage for ulcerative colitis, no clinical data is available. However, studies on other 5-HT4 receptor agonists in animal models of colitis provide insight into its potential efficacy.
| Experimental Model | Intervention | Key Findings | Reference |
| DSS-induced colitis in mice | 5-HT4 receptor agonist | Significantly improved Disease Activity Index (DAI) and Histological Damage Score (HDS). | [4] |
| TNBS-induced colitis in mice | 5-HT4 receptor agonist | Accelerated recovery and improved HDS. | [4] |
| IL-10 knockout mice | 5-HT4 receptor agonist (Tegaserod) | Significantly improved DAI and HDS, with reduced epithelial erosions and inflammatory cell infiltration. |
Experimental Protocol for Animal Models of Colitis:
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis, which mimics some features of human UC. Disease activity is monitored daily by scoring weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the study, colonic tissue is collected for histological analysis to assess inflammation and tissue damage (Histological Damage Score - HDS).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Colitis is induced by intrarectal administration of TNBS dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize autologous proteins and elicit a T-cell-mediated immune response. Disease progression and endpoints are assessed similarly to the DSS model.
-
Interleukin-10 (IL-10) Knockout Mice: These mice spontaneously develop chronic enterocolitis due to the absence of the anti-inflammatory cytokine IL-10, providing a genetic model of IBD. The severity of colitis is evaluated based on clinical signs (DAI) and histological examination of the colon.
Novel Ulcerative Colitis Therapies: A Comparative Overview
In contrast to the preclinical status of Capeserod, several novel therapies have recently been approved or are in late-stage clinical development for moderate-to-severe ulcerative colitis. These therapies target specific components of the inflammatory cascade.
Interleukin-23 (IL-23) Inhibitors
Mirikizumab and Guselkumab are monoclonal antibodies that target the p19 subunit of IL-23, a key cytokine in the pathogenesis of UC. By blocking IL-23 signaling, these drugs inhibit the production of pro-inflammatory cytokines like IL-17.[5][6]
Sphingosine-1-Phosphate (S1P) Receptor Modulators
Etrasimod (B607385) and Ozanimod are oral small molecules that act as S1P receptor modulators. They bind to S1P receptors on lymphocytes, preventing their egress from lymph nodes. This reduces the number of circulating lymphocytes that can traffic to the gut and cause inflammation.[7]
Janus Kinase (JAK) Inhibitors
Izencitinib is a gut-selective pan-JAK inhibitor. JAK inhibitors block the signaling of multiple cytokines involved in the inflammatory response in UC by inhibiting the Janus kinase family of enzymes. However, Izencitinib failed to meet its primary endpoint in a Phase 2b study.[2][8][9]
Novel Oral Therapies
Obefazimod is a first-in-class oral therapy that enhances the expression of microRNA-124, which has anti-inflammatory properties.
Anti-TL1A Antibody
Tulisokibart is a monoclonal antibody that targets TL1A, a protein that plays a role in gut inflammation.[10][11]
Comparative Efficacy and Safety Data from Clinical Trials
The following tables summarize key efficacy and safety data from pivotal clinical trials of novel UC therapies. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and endpoints.
Table 1: Clinical Efficacy of Novel Ulcerative Colitis Therapies (Induction Phase)
| Drug (Trial) | Dosage | Primary Endpoint | Drug (%) | Placebo (%) | P-value |
| Mirikizumab (LUCENT-1) | 300 mg IV at weeks 0, 4, 8 | Clinical Remission at Week 12 | 24.2 | 13.3 | <0.001 |
| Guselkumab (QUASAR Phase 2b) | 200 mg IV at weeks 0, 4, 8 | Clinical Response at Week 12 | 61.4 | 27.6 | <0.001 |
| Etrasimod (ELEVATE UC 52) | 2 mg oral daily | Clinical Remission at Week 12 | 27.0 | 7.0 | <0.001 |
| Ozanimod (True North) | 0.92 mg oral daily | Clinical Remission at Week 10 | 18.4 | 6.0 | <0.0001 |
| Obefazimod (ABTECT-1 & 2 pooled) | 50 mg oral daily | Clinical Remission at Week 8 | 16.4 (placebo-adjusted) | - | <0.0001 |
| Tulisokibart (ARTEMIS-UC) | 1000 mg IV day 1, 500 mg at weeks 2, 6, 10 | Clinical Remission at Week 12 | 26 | 1 | <0.001 |
| Izencitinib (Phase 2b) | Not specified | Change in total Mayo score at week 8 | Did not meet primary endpoint | - | - |
Table 2: Clinical Efficacy of Novel Ulcerative Colitis Therapies (Maintenance Phase)
| Drug (Trial) | Dosage | Primary Endpoint | Drug (%) | Placebo (%) | P-value |
| Mirikizumab (LUCENT-2) | 200 mg SC every 4 weeks | Clinical Remission at Week 40 | 49.9 | 25.1 | <0.001 |
| Guselkumab (QUASAR Maintenance) | 100 mg SC every 8 weeks | Clinical Remission at Week 44 | 45.2 | 18.9 | <0.001 |
| Etrasimod (ELEVATE UC 52) | 2 mg oral daily | Clinical Remission at Week 52 | 32.0 | 7.0 | <0.001 |
| Ozanimod (True North) | 0.92 mg oral daily | Clinical Remission at Week 52 | 37.0 | 18.5 | <0.0001 |
| Obefazimod (Phase 2b Maintenance) | 50 mg oral daily | Clinical Remission at 2 years | 52.5 | - | - |
| Tulisokibart (ARTEMIS-UC OLE) | - | Maintenance of efficacy at week 50 | Generally observed in responders | - | - |
Table 3: Overview of Safety Profiles from Clinical Trials
| Drug | Common Adverse Events | Serious Adverse Events of Interest |
| Mirikizumab | Nasopharyngitis, arthralgia, headache | Opportunistic infections, malignancies (numerically higher than placebo)[12] |
| Guselkumab | Upper respiratory tract infections, headache, injection site reactions | Similar rates of serious adverse events and serious infections compared to placebo[13][14] |
| Etrasimod | Headache, nasopharyngitis, nausea | Bradycardia and atrioventricular block (mostly asymptomatic and at treatment initiation)[15][16] |
| Ozanimod | Nasopharyngitis, headache, upper respiratory tract infection | Bradycardia at treatment initiation, macular edema, increased risk of infections[1][7][17] |
| Obefazimod | Headache, COVID-19, nasopharyngitis, nausea | Favorable safety profile with no new safety signals identified in long-term studies[18][19][20] |
| Tulisokibart | Similar adverse event rates to placebo, with infections being most common | Low incidence of serious adverse events[10][11] |
| Izencitinib | Similar adverse event rates to placebo | Well-tolerated with low systemic exposure[2][8][9] |
Experimental Protocols of Key Clinical Trials
Below are brief overviews of the study designs for the pivotal trials of the novel therapies discussed.
-
LUCENT-1 & 2 (Mirikizumab): These were Phase 3, randomized, double-blind, placebo-controlled trials. LUCENT-1 was a 12-week induction study where patients received intravenous mirikizumab or placebo.[21] Responders from LUCENT-1 were then re-randomized in LUCENT-2 to receive subcutaneous mirikizumab or placebo for a 40-week maintenance period. The primary endpoint for both was clinical remission.[12]
-
QUASAR (Guselkumab): This was a Phase 2b/3 program. The Phase 2b induction study was a randomized, double-blind, placebo-controlled trial where patients received intravenous guselkumab or placebo for 12 weeks.[22][23] The primary endpoint was clinical response. Responders were eligible to enter a maintenance study.
-
ELEVATE UC 52 & 12 (Etrasimod): These were Phase 3, randomized, double-blind, placebo-controlled trials. Patients received oral etrasimod or placebo. ELEVATE UC 12 had a 12-week induction period, while ELEVATE UC 52 had co-primary endpoints at week 12 and week 52.[24][25] The primary endpoint was clinical remission.
-
True North (Ozanimod): This was a Phase 3, randomized, double-blind, placebo-controlled trial consisting of a 10-week induction period followed by a 42-week maintenance period for those who responded to induction therapy.[1][4] The primary endpoint was clinical remission at both induction and maintenance phases.
-
ABTECT-1 & 2 (Obefazimod): These were two parallel Phase 3, randomized, double-blind, placebo-controlled 8-week induction trials. Patients received one of two doses of oral obefazimod or placebo. The primary endpoint was clinical remission at week 8.
-
ARTEMIS-UC (Tulisokibart): This was a Phase 2, multicenter, double-blind, placebo-controlled trial. Patients received intravenous tulisokibart or placebo for 12 weeks. The primary endpoint was clinical remission at week 12.[11][26]
Conclusion
This compound represents a novel therapeutic approach for ulcerative colitis with a mechanism of action centered on promoting mucosal healing through 5-HT4 receptor agonism. While preclinical data for this drug class is promising, clinical data for Capeserod in UC is not yet available, making a direct comparison with approved and late-stage novel therapies challenging.
Novel therapies such as IL-23 inhibitors (mirikizumab, guselkumab) and S1P receptor modulators (etrasimod, ozanimod) have demonstrated significant efficacy in inducing and maintaining clinical remission in patients with moderate-to-severe UC. Other emerging oral therapies like obefazimod and the anti-TL1A antibody tulisokibart have also shown positive results in clinical trials.
For researchers and drug development professionals, the distinct mechanisms of action of these emerging therapies offer multiple avenues for future research and development. The potential of Capeserod to offer a complementary, pro-reparative approach to the immunomodulatory effects of other novel therapies warrants further investigation as it progresses into clinical trials. The choice of therapy for individual patients will likely depend on a variety of factors, including efficacy, safety profile, route of administration, and patient-specific disease characteristics.
References
- 1. news.bms.com [news.bms.com]
- 2. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of Izencitinib in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 3. Protective actions of a luminally acting 5-HT4 receptor agonist in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses From the Phase 3 True North Study of Ozanimod in UC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirikizumab for Ulcerative Colitis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. researchgate.net [researchgate.net]
- 7. medpagetoday.com [medpagetoday.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Theravance’s izencitinib fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 10. gi.org [gi.org]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Ozanimod Met Phase 3 Trial End Points for Ulcerative Colitis [gastroendonews.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Guselkumab for Ulcerative Colitis · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Etrasimod for the Treatment of Ulcerative Colitis: Up to 2.5 Years of Pooled Safety Data From Global Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. community.the-hospitalist.org [community.the-hospitalist.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gut.bmj.com [gut.bmj.com]
- 22. snu.elsevierpure.com [snu.elsevierpure.com]
- 23. Early Symptomatic Improvement With Guselkumab Induction Treatment in Moderately to Severely Active Ulcerative Colitis: Results From the Phase 3 QUASAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Validating In Vitro Findings of Capeserod Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Capeserod hydrochloride (also known as SL65.0155) with other 5-HT4 receptor agonists, focusing on the validation of its in vitro findings in animal models of cognition. The information is intended to support researchers and professionals in the field of drug development.
Executive Summary
This compound is a selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. In vitro studies have demonstrated its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in cellular signaling. These initial findings have been validated in preclinical animal models, where Capeserod has shown significant pro-cognitive and memory-enhancing effects. This guide presents the supporting experimental data, detailed methodologies, and a comparison with other 5-HT4 agonists, namely Prucalopride (B966) and Tegaserod.
Data Presentation: In Vitro and In Vivo Findings
The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for objective comparison.
Table 1: In Vitro 5-HT4 Receptor Binding Affinity and Functional Activity
| Compound | Receptor Affinity (pKi) | Functional Activity (pEC50) | Intrinsic Activity (cAMP stimulation) |
| Capeserod (SL65.0155) | 8.2 (human 5-HT4b) | 7.8 (cAMP production) | Partial Agonist |
| Prucalopride | 8.1 - 8.6 (human 5-HT4a/b)[1] | 7.48 (guinea-pig colon contraction)[1] | Partial Agonist[2] |
| Tegaserod | 8.4 (human 5-HT4c)[3] | 8.6 (cAMP accumulation)[4] | Partial Agonist[5][6] |
Table 2: In Vivo Efficacy in Animal Models of Memory
| Compound | Animal Model | Behavioral Test | Key Findings |
| Capeserod (SL65.0155) | Rat | Novel Object Recognition | Significant improvement in recognition memory. |
| Mouse | Morris Water Maze (Scopolamine-induced amnesia) | Reversal of scopolamine-induced memory deficits. | |
| Prucalopride | Human | fMRI and Memory Task | Improved memory performance and increased activity in brain regions associated with cognition[7] |
| Dog | Gastrointestinal Transit | Accelerated colonic transit[8] | |
| Tegaserod | Guinea Pig | Colonic Transit | Increased colonic transit[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
In Vitro cAMP Production Assay
Objective: To determine the functional agonistic activity of Capeserod at the 5-HT4 receptor by measuring cyclic AMP (cAMP) production in a cell-based assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4b receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of Capeserod or a reference agonist for 30 minutes at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: The concentration-response curves are generated, and the pEC50 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) are calculated using non-linear regression.
In Vivo Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effect of Capeserod on recognition memory in rats.[9][10]
Methodology:
-
Animals: Male Wistar rats are used.[9] They are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: The test is conducted in an open-field arena. Two sets of identical objects and one novel object are used.
-
Procedure:
-
Habituation: Each rat is allowed to explore the empty arena for 5-10 minutes on two consecutive days to acclimate to the environment.[11]
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose.
-
Inter-trial Interval: The rat is returned to its home cage for a specific duration (e.g., 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Morris Water Maze (MWM) Test in Mice
Objective: To evaluate the ability of Capeserod to reverse scopolamine-induced spatial learning and memory deficits in mice.[12][13][14][15][16]
Methodology:
-
Animals: Male C57BL/6 mice are used. They are housed in groups with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A circular water tank filled with opaque water is used. A hidden escape platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the tank.
-
Procedure:
-
Acquisition Training: For 4-5 consecutive days, each mouse undergoes several training trials per day. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Drug Administration: Capeserod is administered (e.g., intraperitoneally) before each training session. Scopolamine is administered approximately 30 minutes before the training to induce amnesia.
-
Probe Trial: On the day after the last training session, the platform is removed from the tank. The mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of spatial memory.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Capeserod-activated 5-HT4 receptor signaling cascade.
Experimental Workflow: From In Vitro to In Vivo Validation
Caption: Workflow for validating Capeserod's in vitro findings.
Logical Relationship: Mechanism to Therapeutic Effect
Caption: From molecular action to cognitive enhancement.
References
- 1. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]
- 8. Comparison of the effects of colonic electrical stimulation and prucalopride on gastrointestinal transit and defecation in a canine model of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Capeserod Hydrochloride's Cross-reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of Capeserod hydrochloride (also known as SL65.0155) across various serotonin (B10506) (5-HT) receptor subtypes. The data presented is compiled from preclinical studies to offer an objective overview of Capeserod's selectivity profile. Detailed experimental protocols for the key assays are also provided to support further research and drug development efforts.
Executive Summary
Capeserod is a high-affinity partial agonist of the human serotonin 4 (5-HT4) receptor. Experimental data demonstrates its remarkable selectivity for the 5-HT4 receptor, with a binding affinity (Ki) of 0.6 nM.[1][2] Its affinity for other tested serotonin receptor subtypes is significantly lower, by over 100-fold, indicating a low potential for off-target effects mediated by these receptors.[1][2] Functionally, Capeserod stimulates cyclic AMP (cAMP) production in cells expressing 5-HT4 receptors, achieving 40-50% of the maximal response induced by serotonin, confirming its partial agonist nature.[1][2]
Comparative Binding Affinity
The selectivity of this compound for the 5-HT4 receptor over other serotonin receptor subtypes has been a key finding in its preclinical evaluation. While specific Ki values for a comprehensive panel of 5-HT receptors are not publicly available in a single source, the primary literature consistently reports a high degree of selectivity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. 5-HT4 |
| 5-HT4 | 0.6 | - |
| Other 5-HT Receptors | >60 (estimated) | >100-fold |
Table 1: Binding Affinity of this compound for Human Serotonin Receptors. Data derived from Moser et al., 2002.[1][2] The Ki value for "Other 5-HT Receptors" is an estimation based on the reported ">100-fold" selectivity.
Functional Activity at the 5-HT4 Receptor
Capeserod acts as a partial agonist at two splice variants of the human 5-HT4 receptor, 5-HT4(b) and 5-HT4(e). Its functional activity has been quantified by measuring its ability to stimulate the production of the second messenger cyclic AMP (cAMP).
| Parameter | Value |
| Agonist Type | Partial Agonist |
| Maximal Efficacy (vs. Serotonin) | 40-50% |
Table 2: Functional Activity of this compound at Human 5-HT4 Receptors. Data from Moser et al., 2002.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Capeserod's receptor binding and functional activity.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for the 5-HT4 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.
-
[³H]GR113808 (radioligand).
-
This compound (test compound).
-
Serotonin (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human 5-HT4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of [³H]GR113808 (typically at a concentration close to its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled serotonin.
-
For total binding control wells, add binding buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Capeserod concentration.
-
Determine the IC50 value (the concentration of Capeserod that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for 5-HT4 Receptor Agonism
This protocol outlines a common method to assess the functional activity of a compound as an agonist at the 5-HT4 receptor by measuring the accumulation of intracellular cAMP.
Objective: To determine the efficacy of this compound in stimulating cAMP production via the human 5-HT4 receptor.
Materials:
-
CHO cells stably expressing the human 5-HT4 receptor (e.g., 5-HT4(b) or 5-HT4(e) splice variants).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound (test compound).
-
Serotonin (as a full agonist control).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Lysis buffer.
Procedure:
-
Cell Culture: Culture the CHO cells expressing the human 5-HT4 receptor to an appropriate confluency in multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Compound Addition: Add increasing concentrations of this compound or serotonin to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist (Capeserod or serotonin) concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect).
-
Calculate the maximal efficacy (Emax) of Capeserod as a percentage of the maximal effect produced by the full agonist, serotonin.
-
Mandatory Visualizations
Caption: Workflow for the 5-HT4 Receptor Radioligand Binding Assay.
References
A Comparative Analysis of Capeserod Hydrochloride and Cisapride for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Capeserod hydrochloride and the withdrawn gastroprokinetic agent, cisapride (B12094). The focus is on their pharmacological profiles, safety, and underlying mechanisms of action, supported by available experimental data. This objective comparison aims to inform future research and drug development in the field of gastrointestinal motility disorders.
Executive Summary
Cisapride, a once widely used prokinetic agent, was withdrawn from many markets due to serious cardiovascular side effects, primarily linked to its potent blockade of the hERG potassium channel, leading to QT prolongation and potentially fatal arrhythmias.[1] this compound is a newer selective 5-HT4 receptor partial agonist that has demonstrated a favorable safety profile in clinical trials, suggesting it may offer a safer alternative for treating conditions like gastroparesis. This guide synthesizes the available data to facilitate a direct comparison of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and cisapride based on available preclinical and clinical findings.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | This compound (SL65.0155) | Cisapride |
| 5-HT4 Receptor Binding Affinity (Ki) | 0.6 nM (human) | Not explicitly found, but potent binding is established. |
| 5-HT4 Receptor Functional Activity (EC50) | Partial agonist (40-50% of 5-HT's maximal effect) | 140 nM[2][3] |
| hERG Channel Affinity (IC50) | Data not publicly available. Preclinical and clinical data suggest low potential for hERG blockade. | 9.4 nM[2][3] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (SL65.0155) | Cisapride |
| Oral Bioavailability | Data not publicly available. | 35-40%[4] |
| Elimination Half-life (t½) | Data not publicly available. | 6-12 hours[4] |
| Metabolism | Data not publicly available. | Extensively metabolized, primarily by CYP3A4.[4] |
Mechanism of Action and Signaling Pathways
Both this compound and cisapride exert their primary prokinetic effects through the activation of serotonin (B10506) 5-HT4 receptors located on enteric neurons. This activation initiates a signaling cascade that ultimately enhances gastrointestinal motility.
Signaling Pathway of 5-HT4 Receptor Agonists
References
Benchmarking Capeserod Hydrochloride Against Industry-Standard Prokinetics: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive benchmark of Capeserod hydrochloride against established prokinetic agents for the treatment of gastroparesis. Due to Capeserod's early stage of clinical development, publicly available efficacy data is limited. Therefore, this guide focuses on establishing a baseline for comparison using data from industry-standard prokinetics, including the selective 5-HT4 receptor agonist prucalopride, and the dopamine (B1211576) D2 receptor antagonists metoclopramide (B1676508) and domperidone (B1670879).
This compound is an investigational, selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2][3] Its prokinetic properties are being evaluated for the treatment of gastrointestinal disorders such as gastroparesis.[2][3] By activating 5-HT4 receptors in the gastrointestinal tract, Capeserod is expected to enhance motility, thereby addressing the delayed gastric emptying characteristic of gastroparesis.
Pharmacological Landscape of Prokinetics
The primary goal of prokinetic therapy in gastroparesis is to improve gastric emptying and alleviate associated symptoms like nausea, vomiting, bloating, and early satiety. The agents discussed in this guide employ distinct mechanisms of action to achieve this.
Mechanism of Action: A Comparative Overview
-
This compound and Prucalopride (5-HT4 Receptor Agonists): These agents selectively activate 5-HT4 receptors on enteric neurons, which stimulates the release of acetylcholine. This, in turn, enhances gastrointestinal muscle contractions and promotes motility.
-
Metoclopramide (Dopamine D2 Receptor Antagonist): Metoclopramide's prokinetic effects are mediated through the blockade of dopamine D2 receptors in the gastrointestinal tract, which increases esophageal peristaltic amplitude, lower esophageal sphincter pressure, and gastric emptying. It also has antiemetic properties due to its action on the central nervous system.
-
Domperidone (Peripheral Dopamine D2 Receptor Antagonist): Similar to metoclopramide, domperidone blocks dopamine D2 receptors. However, it does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.
Below is a diagram illustrating the signaling pathways of these prokinetic agents.
Clinical Efficacy of Industry-Standard Prokinetics
The following tables summarize the clinical efficacy of prucalopride, metoclopramide, and domperidone in the treatment of gastroparesis. These data provide a benchmark for the anticipated performance of Capeserod.
Table 1: Efficacy of Prucalopride in Gastroparesis
| Study/Endpoint | Prucalopride | Placebo | p-value | Reference |
| Gastric Half-Emptying Time (minutes) | 98 ± 10 | 143 ± 11 | 0.005 | [1][4] |
| Gastroparesis Cardinal Symptom Index (GCSI) Total Score | 1.65 ± 0.19 | 2.28 ± 0.20 | <0.0001 | [1][4] |
| * Fullness/Satiety Subscale | Significantly Improved | No Significant Change | <0.001 | [5] |
| Nausea/Vomiting Subscale | Significantly Improved | No Significant Change | 0.010 | [5] |
| Bloating/Distention Subscale* | Significantly Improved | No Significant Change | <0.001 | [5] |
| Patient Assessment of Upper GI Disorders-Quality of Life (PAGI-QOL) Score | 1.15 ± 0.16 | 1.44 ± 0.16 | <0.05 | [1][4] |
Table 2: Efficacy of Metoclopramide and Domperidone in Gastroparesis
| Drug | Key Findings | Reference |
| Metoclopramide | - Significantly improved symptoms of nausea and vomiting. - Improved symptoms by 29% in a study of patients with diabetic, postsurgical, and idiopathic gastroparesis.[6] | [7][8] |
| Domperidone | - Significantly improved overall gastroparesis symptoms, with a notable reduction in postprandial fullness, nausea, and vomiting.[9] - In a large cohort study, 60% of patients reported symptom improvement.[10] - Gastroparesis symptom scores were reduced from a mean of 4.1 to 1.3.[11] | [9][10][11][12][13] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of prokinetic efficacy. The following sections detail the key experimental protocols used in the clinical trials of the comparator agents.
Gastric Emptying Scintigraphy
This is the gold standard for measuring the rate of gastric emptying.
-
Procedure:
-
Patients consume a standardized meal, typically a low-fat, egg-white meal labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).[4][14]
-
Images of the stomach are taken at specific time points, commonly at 0, 1, 2, and 4 hours after meal ingestion.[4]
-
The amount of radioactivity remaining in the stomach at each time point is measured to calculate the gastric emptying rate.
-
-
Patient Preparation:
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[9][11][12][16]
-
Structure: The index comprises nine items that are categorized into three subscales:
-
Nausea/Vomiting: Includes questions about nausea, retching, and vomiting.[12][16]
-
Postprandial Fullness/Early Satiety: Assesses feelings of fullness after meals, inability to finish a normal-sized meal, and loss of appetite.[12][16]
-
Bloating: Evaluates the sensation of being bloated and a visibly larger abdomen.[12][16]
-
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[12] The scores for each subscale and a total GCSI score are calculated.
Future Directions: The Potential of this compound
While direct comparative efficacy data for Capeserod is not yet available, its mechanism of action as a selective 5-HT4 receptor partial agonist suggests a promising prokinetic potential. The clinical success of prucalopride, another selective 5-HT4 agonist, in improving both gastric emptying and patient-reported symptoms provides a strong rationale for the development of Capeserod for gastroparesis.
Future clinical trials of Capeserod will likely employ the standardized methodologies outlined in this guide, including gastric emptying scintigraphy and the GCSI, to provide a direct comparison against placebo and potentially other active comparators. The data generated from these trials will be critical in determining the therapeutic niche of Capeserod in the management of gastroparesis and other gastrointestinal motility disorders. Researchers and clinicians await these findings with interest to see if Capeserod can offer a new, effective, and safe treatment option for this challenging condition.
References
- 1. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. 5HT4(a) and 5-HT4(b) receptors have nearly identical pharmacology and are both expressed in human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aga-fileuploader-bucket.s3.us-east-2.amazonaws.com [aga-fileuploader-bucket.s3.us-east-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Gastroparesis Cardinal Symptom Index (GCSI): Development and validation of a patient reported assessment of severity of gastroparesis symptoms | Semantic Scholar [semanticscholar.org]
- 10. Gastric Emptying Scintigraphy | Temple Health [templehealth.org]
- 11. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. houstonheartburn.com [houstonheartburn.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 15. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 16. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Biomarkers for Capeserod Hydrochloride Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the efficacy of Capeserod hydrochloride, a selective 5-HT4 receptor partial agonist. The performance of Capeserod is compared with other 5-HT4 receptor agonists, namely Prucalopride and Tegaserod, with a focus on key biomarkers related to their mechanism of action and therapeutic effects. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and 5-HT4 Receptor Agonism
This compound is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Initially investigated for neurological disorders, it is now being repurposed for gastrointestinal (GI) indications, such as gastroparesis, by Entero Therapeutics.[1][2] The therapeutic rationale for 5-HT4 receptor agonists in GI disorders lies in their ability to stimulate peristalsis and increase gastric emptying.[3] In the central nervous system, activation of 5-HT4 receptors has been linked to cognitive enhancement and potential neuroprotective effects.
The primary mechanism of action of 5-HT4 receptor agonists involves the activation of Gs-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP triggers a downstream signaling cascade, including the phosphorylation of cAMP response element-binding protein (CREB), which can modulate gene expression related to neuronal plasticity and survival.
Biomarker Comparison: Capeserod vs. Alternatives
The validation of this compound's efficacy can be approached by quantifying its effects on key biomarkers in comparison to established 5-HT4 receptor agonists like Prucalopride and Tegaserod.
Primary Biomarker: Intracellular cAMP Levels
The most direct biomarker for 5-HT4 receptor activation is the measurement of intracellular cAMP concentration.
| Drug | Receptor Activity | Maximal cAMP Production (% of Serotonin) |
| Capeserod (SL65.0155) | Partial Agonist | 40-50%[4][5] |
| Prucalopride | Full Agonist | 83% (in guinea pig colon)[6] |
| Tegaserod | Partial Agonist | 57% (in guinea pig colon)[6] |
This data indicates that while Capeserod is a partial agonist, it effectively stimulates the 5-HT4 receptor signaling pathway. Prucalopride demonstrates higher intrinsic activity in the gastrointestinal system.
Secondary Biomarker: CREB Phosphorylation
Phosphorylation of CREB at Serine-133 is a key downstream event in the cAMP signaling pathway and is associated with neuronal activation and plasticity. While direct comparative data for all three compounds is unavailable, the known effects of 5-HT receptor activation on CREB phosphorylation suggest this is a valuable translational biomarker.
Functional Biomarkers: Gastrointestinal Motility
For GI indications, functional biomarkers that measure improvements in motility are crucial for efficacy validation.
| Drug | Effect on Gastric Emptying | Effect on Colonic Transit |
| Capeserod | Preclinical data suggests prokinetic activity.[1][2] | Expected to decrease colonic transit time.[1][2] |
| Prucalopride | Significantly enhances gastric emptying.[7] | Significantly shortens colonic transit time.[7] |
| Tegaserod | Markedly accelerates gastric emptying.[8] | Induces a small but significant acceleration of colonic transit.[8] |
Both Prucalopride and Tegaserod have demonstrated clinical efficacy in improving GI motility. Preclinical evidence suggests Capeserod will have a similar prokinetic profile.
Exploratory Biomarkers: Neurogenesis
The potential cognitive-enhancing effects of 5-HT4 receptor agonists have led to the investigation of neurogenesis as an exploratory biomarker.
| Drug | Effect on Neurogenesis | Supporting Evidence |
| Capeserod (SL65.0155) | Potent cognition-enhancing properties observed in animal models.[4][5][9] | Improved performance in learning and memory tasks.[4][5][9] |
| Prucalopride | Found to be neuroprotective but did not induce neurogenesis in an in vitro study. | Showed protective effects on enteric neurons against oxidative stress. |
| Tegaserod | Reported to have neurogenesis and neuroprotective properties in the enteric nervous system. |
While direct evidence for Capeserod-induced neurogenesis is pending, its positive effects on cognition in preclinical models are promising. The neuroprotective properties of both Prucalopride and Tegaserod further support the therapeutic potential of this drug class in neuronal health.
Signaling Pathways and Experimental Workflows
References
- 1. Pipeline - Entero Therapeutics [enterothera.com]
- 2. Capeserod (2024) - Entero Therapeutics [enterothera.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enterothera.com [enterothera.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Comparing the safety profiles of different 5-HT4 agonists
A Comparative Guide to the Safety Profiles of 5-HT4 Receptor Agonists
For researchers and drug development professionals, understanding the nuanced safety profiles of 5-HT4 receptor agonists is paramount. This guide provides an objective comparison of key 5-HT4 agonists, supported by experimental data, to aid in informed decision-making in research and clinical development.
Introduction to 5-HT4 Receptor Agonists
The 5-HT4 receptor, a member of the G-protein coupled receptor family, is primarily expressed in the gastrointestinal tract, bladder, and central nervous system. Agonism of this receptor leads to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels, modulating neurotransmitter release and smooth muscle contractility. This mechanism has made 5-HT4 agonists a focal point for the development of prokinetic agents to treat gastrointestinal motility disorders. However, the evolution of these drugs has been marked by significant safety concerns, particularly cardiovascular risks, leading to the withdrawal or restricted use of earlier agents. This guide will compare the safety profiles of first-generation and newer, more selective 5-HT4 agonists.
Cardiovascular Safety Profile: A Primary Differentiator
The most critical safety concern with 5-HT4 agonists has been their potential to cause cardiac arrhythmias. This is primarily linked to off-target effects, specifically the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.
Table 1: Comparison of hERG Channel Affinity for 5-HT4 Agonists
| 5-HT4 Agonist | hERG Channel Affinity (IC50) | Key Findings |
| Cisapride | 240 nM[1] | Potent hERG channel blocker, leading to QT prolongation and ventricular arrhythmias.[1] Withdrawn from many markets due to these risks. |
| Tegaserod (B130379) | Data not consistently reported, but preclinical and clinical data do not support a causal relationship with significant cardiac events.[2][3] | Associated with a small increased risk of cardiovascular ischemic events in initial analyses, but subsequent, larger observational studies did not confirm this risk.[2][3] |
| Prucalopride (B966) | 5,700 nM[1] | Approximately 20-fold lower affinity for the hERG channel compared to cisapride.[1] Thorough QT studies have shown no clinically significant effect on QT interval. |
| Velusetrag (B1683485) | >3,000,000 nM (>3 mM)[4] | Demonstrates no significant affinity for the hERG potassium channel.[4] |
| Renzapride (B52152) | 1,800 nM[1] | Lower affinity for the hERG channel than cisapride, but higher than prucalopride.[1] |
| Naronapride | Specific IC50 not found, but clinical studies suggest a safety profile indistinguishable from placebo.[5] | Designed to be minimally absorbable and locally active in the gut to enhance safety. |
Common Adverse Events from Clinical Trials
Beyond cardiovascular safety, the tolerability of 5-HT4 agonists is determined by their on-target and off-target adverse effects. The most common are gastrointestinal in nature, consistent with their prokinetic mechanism of action.
Table 2: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Cisapride | Tegaserod | Prucalopride | Velusetrag | Renzapride | Placebo (Typical Range) |
| Diarrhea | Reported frequently[6][7] | 8.8 - 10.1%[3][8] | 12 - 19%[9] | Higher rates than placebo, dose-dependent[10] | 1.61 (Relative Risk vs. Placebo)[11][12][13] | 3.8% |
| Headache | Reported frequently[6] | 8.3 - 15%[3][8] | 25 - 30%[9] | Commonly reported[10][14] | 1.21 (Relative Risk vs. Placebo)[11] | 12.3% |
| Abdominal Pain | Reported frequently[6] | 7.4%[3] | 16 - 23%[9] | Commonly reported[10] | 1.37 (Relative Risk vs. Placebo)[11] | ~11-19% |
| Nausea | Reported frequently[6] | Similar to placebo[8] | 12 - 24%[9] | Higher rates than placebo, dose-dependent[10] | Not significantly different from placebo | ~8-14% |
| Flatulence | - | 5.5%[3] | - | - | - | - |
Experimental Protocols for Safety Assessment
Objective evaluation of the safety profile of 5-HT4 agonists relies on standardized and rigorous experimental protocols.
hERG Channel Blockade Assay (Patch-Clamp Electrophysiology)
This in vitro assay is the gold standard for assessing a compound's potential to block the hERG potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene is used.
-
Cell Preparation: Cells are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.
-
Compound Application: The test compound is applied at various concentrations to the cells.
-
Data Analysis: The effect of the compound on the hERG current is measured, and the concentration at which 50% of the current is inhibited (IC50) is calculated.
Thorough QT/QTc Study (TQT Study)
This is a dedicated clinical trial designed to assess the effect of a drug on the QT interval in healthy volunteers, as mandated by regulatory agencies like the FDA.
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study.[15][16][17]
-
Participants: Healthy male and female volunteers.
-
Treatment Arms:
-
ECG Monitoring: Intensive electrocardiogram (ECG) monitoring is performed at baseline and at multiple time points after drug administration.
-
Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment arm and compared. The primary analysis focuses on the largest time-matched mean difference in QTc between the drug and placebo.
Signaling Pathway of 5-HT4 Receptor
Activation of the 5-HT4 receptor initiates a cascade of intracellular events that mediate its physiological effects. Understanding this pathway is crucial for designing selective agonists and predicting potential on-target effects.
Conclusion
The safety profiles of 5-HT4 receptor agonists have evolved significantly. The cardiotoxicity associated with first-generation agents like cisapride, due to hERG channel blockade, has been largely mitigated in newer, more selective agonists such as prucalopride and velusetrag. This improved cardiovascular safety profile is a direct result of increased selectivity for the 5-HT4 receptor and markedly reduced affinity for the hERG channel. While gastrointestinal side effects remain the most common adverse events for the newer agents, they are generally mild to moderate and transient. For researchers and drug developers, a thorough understanding of these safety profiles, backed by robust preclinical and clinical data, is essential for the continued development of safe and effective treatments for gastrointestinal motility disorders.
References
- 1. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of tegaserod in patients with irritable bowel syndrome and diarrhea symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety of tegaserod in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naronapride for Gastroparesis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. A comparison of two cohort studies evaluating the safety of cisapride: Prescription-Event Monitoring and a large phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety profile of tegaserod, a 5-HT4 receptor agonist, for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors predictive of treatment-emergent adverse events of prucalopride: an integrated analysis of four randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 11. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 14. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. allucent.com [allucent.com]
- 16. celerion.com [celerion.com]
- 17. Studies in early clinical development: Thorough QT Study (TQT) | EUPATI Open Classroom [learning.eupati.eu]
In Vitro to In Vivo Correlation of Capeserod Hydrochloride Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of Capeserod hydrochloride (also known as SL65.0155), a selective 5-HT4 receptor partial agonist. Its pharmacological profile is compared with other key 5-HT4 receptor agonists—Prucalopride, Velusetrag (B1683485), and TD-8954—to elucidate the translation of in vitro receptor activity to in vivo physiological effects, particularly concerning gastrointestinal motility. While Capeserod demonstrates high affinity and partial agonism at the 5-HT4 receptor in vitro, preclinical data intriguingly shows a lack of prokinetic gastrointestinal effects in vivo, a stark contrast to other selective 5-HT4 agonists. This analysis aims to provide researchers and drug development professionals with objective data to inform future research and development in this area.
In Vitro Activity Comparison
The in vitro activity of Capeserod and its comparators was assessed through receptor binding affinity (Ki) and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the 5-HT4 receptor signaling pathway.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) |
| Capeserod (SL65.0155) | 0.6 (human 5-HT4)[1][2] | Partial agonist (40-50% of serotonin's maximal effect)[1][2][3] |
| Prucalopride | 2.5 (human 5-HT4a), 8.0 (human 5-HT4b) | Not explicitly quantified in the provided results. |
| Velusetrag (TD-5108) | High affinity (specific value not provided) | Potent, full agonist relative to 5-HT[4] |
| TD-8954 | pKi = 9.4 (human 5-HT4(c)) | Potent, full agonist (pEC50 = 9.3)[5][6][7] |
In Vivo Activity Comparison: Gastrointestinal Motility
The primary in vivo endpoint for 5-HT4 receptor agonists in the context of gastrointestinal disorders is the enhancement of motility. The following table summarizes the observed in vivo effects of Capeserod and its comparators.
| Compound | In Vivo Gastrointestinal Motility Effects | Species |
| Capeserod (SL65.0155) | Devoid of gastrointestinal effects at doses more than 100-fold higher than those active in cognitive tests.[1][2][3] | Preclinical models (species not specified in the provided results). |
| Prucalopride | Accelerates colonic transit and proximal colonic emptying.[8] Reduces colonic transit time by approximately 12-14 hours in patients with chronic constipation.[9] | Healthy humans,[8] Patients with chronic constipation.[9][10] |
| Velusetrag (TD-5108) | Accelerates gastric emptying in patients with gastroparesis.[11][12][13][14][15] | Patients with gastroparesis.[11][12][13][14][15] |
| TD-8954 | Increases colonic transit in guinea pigs, induces dose-dependent relaxation of the esophagus in rats, and increases contractility of the antrum, duodenum, and jejunum in dogs.[5][6][7][16] Increases bowel movement frequency and reduces time to first stool in healthy human subjects.[5][6][7][16] | Guinea pigs, rats, dogs,[5][6][7][16] healthy humans.[5][6][7][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Discussion: The Disconnect Between In Vitro and In Vivo Activity of Capeserod
The data presented highlights a significant discrepancy between the in vitro and in vivo pharmacological profiles of this compound concerning gastrointestinal motility. Despite its high affinity for the 5-HT4 receptor and its ability to act as a partial agonist in stimulating cAMP production in vitro, Capeserod did not demonstrate any prokinetic activity in vivo.[1][2][3] This is in stark contrast to other selective 5-HT4 agonists like Prucalopride, Velusetrag, and TD-8954, which all exhibit potent in vivo prokinetic effects that correlate with their in vitro receptor activity.
Several factors could contribute to this observed in vitro to in vivo disconnect for Capeserod's gastrointestinal effects:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of Capeserod may limit its exposure in the relevant gut tissues to a level insufficient to elicit a prokinetic response, even at high doses.
-
Tissue-Specific Receptor Behavior: The functionality of 5-HT4 receptors can vary between different tissues and cell types. It is possible that Capeserod acts as a functional antagonist in the specific enteric neurons that mediate prokinetic effects, as was observed in the rat esophagus preparation where it behaved as a 5-HT4 antagonist.[1]
-
Receptor Trafficking and Desensitization: As a partial agonist, Capeserod might induce receptor internalization or desensitization in a manner that prevents a sustained prokinetic effect in vivo.
-
Off-Target Effects: Although reported to be highly selective, subtle off-target interactions at high in vivo concentrations could potentially counteract its 5-HT4-mediated prokinetic signaling.
The cognition-enhancing properties of Capeserod observed at low doses, which are mediated by 5-HT4 agonism, suggest that the compound is bioavailable and can engage its target in the central nervous system.[1] This makes the lack of peripheral gastrointestinal effects even more noteworthy and underscores the complexity of translating in vitro findings to in vivo efficacy for 5-HT4 receptor agonists.
Experimental Protocols
5-HT4 Receptor Binding Assay (General Protocol)
This protocol is a generalized representation based on standard radioligand binding assay procedures.
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Binding Reaction: Incubate the prepared membranes with a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) in the presence of varying concentrations of the test compound (e.g., Capeserod).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol is a generalized representation based on common cAMP accumulation assay methodologies.
-
Cell Culture: Culture cells stably or transiently expressing the human 5-HT4 receptor (e.g., HEK-293 cells) in appropriate cell culture medium.
-
Cell Plating: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Assay Conditions: Prior to the assay, replace the culture medium with a serum-free medium or a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of the test agonist (e.g., Capeserod) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a variety of detection methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent assays.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
In Vivo Gastrointestinal Motility Study (General Protocol - Colonic Transit)
This protocol is a generalized representation of methods used to assess colonic transit in animal models.
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the housing conditions for a sufficient period before the experiment.
-
Fasting: Fast the animals overnight with free access to water to ensure an empty upper gastrointestinal tract.
-
Compound Administration: Administer the test compound (e.g., Capeserod) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Marker Administration: At a specified time after drug administration, administer a non-absorbable colored marker (e.g., carmine (B74029) red) or radio-opaque markers orally.
-
Observation: House the animals in individual cages and monitor them for the excretion of the first colored fecal pellet or, in the case of radio-opaque markers, take serial X-rays at different time points.
-
Data Collection: Record the time to the first appearance of the colored pellet (colonic transit time) or quantify the progression of the radio-opaque markers through the colon.
-
Data Analysis: Compare the colonic transit time or the geometric center of the markers in the drug-treated groups to the vehicle control group to determine the prokinetic effect of the compound. Statistical analysis is performed to assess the significance of the observed effects.
References
- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] SL65.0155, A Novel 5-Hydroxytryptamine4 Receptor Partial Agonist with Potent Cognition-Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 4. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prucalopride improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theravance reports positive Phase II trial data of velusetrag for gastroparesis - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 15. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 16. researchgate.net [researchgate.net]
A Comparative Review of Next-Generation 5-HT4 Receptor Agonists: Prucalopride, Velusetrag, and Naronapride
For Researchers, Scientists, and Drug Development Professionals
The landscape of prokinetic agents for gastrointestinal (GI) motility disorders has been reshaped by the advent of next-generation 5-hydroxytryptamine-4 (5-HT4) receptor agonists. These agents offer high selectivity for the 5-HT4 receptor, a critical target for promoting GI motility, while minimizing the off-target effects that led to the withdrawal of earlier agonists. This guide provides a detailed comparative review of three prominent next-generation 5-HT4 receptor agonists: prucalopride (B966), velusetrag (B1683485), and naronapride (B1676966).
Introduction to Next-Generation 5-HT4 Receptor Agonists
Gastrointestinal dysmotility is a key factor in several functional GI disorders, including chronic constipation and gastroparesis.[1] 5-HT4 receptors, which are G-protein-coupled receptors, are strategically expressed on enteric neurons and smooth muscle cells, where their activation enhances the release of acetylcholine, a key neurotransmitter for stimulating GI motility.[2]
Older 5-HT4 receptor agonists, such as cisapride (B12094) and tegaserod, had limited clinical success due to their association with adverse cardiovascular events. These events were not related to 5-HT4 receptor activation itself but stemmed from off-target interactions, particularly with the hERG potassium channel.[1][3] The next-generation agonists—prucalopride, velusetrag, and naronapride—have been designed for high selectivity, thereby offering a significantly improved safety profile.[3][4]
Comparative Pharmacological Profile
A key differentiator for these next-generation agonists is their high affinity and selectivity for the 5-HT4 receptor. This minimizes the risk of off-target effects and enhances their therapeutic window.
| Agonist | Binding Affinity (Ki, nM) for human 5-HT4a Receptor | Functional Potency (pEC50) | Receptor Selectivity |
| Prucalopride | 2.5[1] | 7.5 (guinea pig colon)[1] | At least 290-fold selectivity for 5-HT4 over other 5-HT, dopamine (B1211576), and sigma receptors.[2] |
| Velusetrag | High Affinity (pKi not specified in direct comparison) | 8.3 (cAMP accumulation, 5-HT4c receptor) | >500-fold selective for human 5-HT4 receptor over other 5-HT receptor types.[5] |
| Naronapride | High Affinity (pKi not specified in direct comparison) | Not specified in direct comparison | High affinity and selectivity for 5-HT4 receptors.[6] Also exhibits dopamine D2 receptor antagonism.[7] |
Signaling Pathways of 5-HT4 Receptor Agonists
The primary signaling pathway for 5-HT4 receptor activation involves the Gαs subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate neuronal excitability and smooth muscle contractility, ultimately enhancing GI motility.
In addition to the canonical Gαs-cAMP pathway, evidence suggests a G-protein-independent signaling mechanism. 5-HT4 receptor activation can also lead to the activation of the Src tyrosine kinase, which subsequently activates the extracellular signal-regulated kinase (ERK) pathway.[9] This alternative pathway may contribute to the diverse physiological effects of 5-HT4 receptor agonists.
Comparative Clinical Efficacy in Chronic Constipation
Clinical trials have demonstrated the efficacy of these next-generation agonists in treating chronic constipation. A systematic review and meta-analysis of 13 eligible trials (11 for prucalopride, 1 for velusetrag, and 1 for naronapride) showed that, relative to a control, treatment with these highly selective 5-HT4 agonists was superior for improving stool frequency.[5][10][11][12][13][14]
| Clinical Endpoint | Prucalopride | Velusetrag | Naronapride |
| ≥3 Spontaneous Complete Bowel Movements (SCBM)/week | Statistically significant improvement vs. placebo in multiple trials.[12][15] | Statistically significant improvement vs. placebo.[11] | Statistically significant improvement vs. placebo.[11] |
| Increase of ≥1 SCBM/week from baseline | Statistically significant improvement vs. placebo.[12] | Statistically significant improvement vs. placebo.[11] | Statistically significant improvement vs. placebo.[11] |
| Patient-Assessment of Constipation Quality of Life (PAC-QOL) | Significant improvement in satisfaction scores.[3][16] | Data not available from direct comparative studies. | Data not available from direct comparative studies. |
| Common Adverse Events | Headache, abdominal pain, nausea, diarrhea.[12] | Headache, diarrhea, nausea, vomiting.[5][17] | Generally well-tolerated.[18] |
It is important to note that most of the available clinical trial data is for prucalopride. While velusetrag and naronapride have shown promise in Phase II trials, more extensive Phase III data will be needed for a more definitive comparison.[5][11][12][19]
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay is crucial for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Patient considerations in the management of chronic constipation: focus on prucalopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]
- 8. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 9. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 11. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of prucalopride in patients with chronic idiopathic constipation stratified by age, body mass index, and renal function: a post hoc analysis of phase III and IV, randomized, placebo-controlled clinical studies | Semantic Scholar [semanticscholar.org]
- 16. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Capeserod Hydrochloride
For Immediate Implementation by Laboratory and Drug Development Professionals
This guide provides a procedural framework for the safe handling and disposal of Capeserod hydrochloride in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the handling precautions for similar hydrochloride salts and potent pharmaceutical compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or protective suit is required.
-
Respiratory Protection: In cases where dust may be generated, a dust respirator should be worn.
Handling:
-
All handling of this compound should be performed in a well-ventilated area, such as a chemical fume hood, to prevent the dispersion of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Unused or expired this compound should be managed as hazardous pharmaceutical waste. This is a best practice for all investigational new drugs and is required by some state regulations.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated into a dedicated, clearly labeled hazardous waste container.[4]
2. Containerization and Labeling:
-
Primary Container: Use a leak-proof, puncture-resistant container for all this compound waste.
-
Labeling: The container must be clearly labeled as "Hazardous Drug Waste" and should include the name "this compound" and any other identifiers required by your institution's waste management plan.[3][4]
3. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.[6]
-
Labware and PPE: Contaminated gloves, gowns, bench paper, and labware should be disposed of in the designated hazardous drug waste container.[3]
4. Neutralization of Hydrochloride Salts (General Guidance): For many hydrochloride salts, neutralization is a key step in chemical degradation prior to disposal. However, without specific reactivity data for this compound, this should only be performed by trained personnel.
-
Dilution: If in solid form, the compound can be dissolved in water in a well-ventilated area.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution until the pH is between 6 and 8.[7] The reaction is complete when effervescence ceases.[8]
-
Collection: The neutralized solution should be collected in a sealed and properly labeled container for chemical waste.
5. Final Disposal:
-
Licensed Waste Management: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][4] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: Incineration at a permitted hazardous waste facility is the preferred method for the disposal of many pharmaceutical wastes.[3]
-
Documentation: Maintain a detailed record of the disposal process, including the quantities of waste generated and the dates of pickup by the waste management provider.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound. Note that there is no quantitative data available specifically for its disposal.
| Property | Value |
| Molecular Formula | C₂₃H₂₆Cl₂N₄O₄ |
| Molecular Weight | 493.39 g/mol |
| CAS Number | 191023-43-5 |
| Appearance | Solid powder |
Source: MedKoo Biosciences, Inc.[1]
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound are not publicly available. The general neutralization procedure for hydrochloride salts described above is based on standard laboratory practices for similar compounds.[7][8] It is crucial to conduct a small-scale test reaction to ensure safety and efficacy before proceeding with bulk neutralization.
Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Capeserod HCl - Immunomart [immunomart.com]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. epa.gov [epa.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
